Penicillin V

Catalog No.
S571986
CAS No.
87-08-1
M.F
C16H18N2O5S
M. Wt
350.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Penicillin V

CAS Number

87-08-1

Product Name

Penicillin V

IUPAC Name

(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenoxyacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

Molecular Formula

C16H18N2O5S

Molecular Weight

350.4 g/mol

InChI

InChI=1S/C16H18N2O5S/c1-16(2)12(15(21)22)18-13(20)11(14(18)24-16)17-10(19)8-23-9-6-4-3-5-7-9/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22)/t11-,12+,14-/m1/s1

InChI Key

BPLBGHOLXOTWMN-MBNYWOFBSA-N

SMILES

Array

solubility

less than 1 mg/mL at 55 °F (NTP, 1992)
<0.1 g/100mL
In water at pH 1.8 (acidified with hydrochloric acid)= 24 mg/100 ml; soluble in polar organic solvents; practically insol in vegetable oils and in liquid petrolatum.
Sol in alcohol and acetone; insoluble in fixed oils
4.54e-01 g/L

Synonyms

Apocillin, Beromycin, Beromycin, Penicillin, Berromycin, Penicillin, Betapen, Fenoxymethylpenicillin, Pen VK, Penicillin Beromycin, Penicillin Berromycin, Penicillin V, Penicillin V Potassium, Penicillin V Sodium, Penicillin VK, Penicillin, Phenoxymethyl, Phenoxymethyl Penicillin, Phenoxymethylpenicillin, Potassium, Penicillin V, Sodium, Penicillin V, V Cillin K, V Sodium, Penicillin, V-Cillin K, VCillin K, Vegacillin

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)COC3=CC=CC=C3)C(=O)O)C

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)COC3=CC=CC=C3)C(=O)O)C

The exact mass of the compound Penicillin v is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 55° f (ntp, 1992)<0.1 g/100mlin water at ph 1.8 (acidified with hydrochloric acid)= 24 mg/100 ml; soluble in polar organic solvents; practically insol in vegetable oils and in liquid petrolatum.sol in alcohol and acetone; insoluble in fixed oils4.54e-01 g/l. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - beta-Lactams - Penicillins. It belongs to the ontological category of penicillin in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Penicillin V mechanism of action cell wall synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanism of Action

The bacterial cell wall, composed primarily of peptidoglycan, is essential for maintaining cellular integrity against osmotic pressure. Penicillin V, a beta-lactam antibiotic, disrupts the synthesis of this critical structure [1] [2] [3].

  • Primary Molecular Target: The drug specifically and irreversibly binds to Penicillin-Binding Proteins (PBPs), which are enzymes located on the inner bacterial membrane [1] [2]. These proteins, particularly the transpeptidase DD-transpeptidase, catalyze the cross-linking of peptidoglycan chains, which gives the cell wall its strength and rigidity [1] [3] [4].
  • Mechanism of Inhibition: Structurally, this compound mimics the D-alanyl-D-alanine terminus of the peptidoglycan precursor peptide chain [4]. Its beta-lactam ring binds covalently to the active site of the PBP, permanently inactivating the enzyme [1] [3]. This prevents the formation of the critical cross-links in the peptidoglycan meshwork.
  • Cellular Consequence: With the cell wall synthesis halted and the existing wall being continuously remodeled and weakened, the bacterial cell can no longer withstand its internal osmotic pressure. This leads to osmotic lysis and cell death [2] [3]. This compound is particularly effective against Gram-positive bacteria due to their thick, exposed peptidoglycan layer, which is more accessible than the protected layer in Gram-negative bacteria [2] [3].

The following diagram illustrates this mechanism and the consequence of PBP inhibition:

G cluster_bacterial_cell Bacterial Cell PBP PBP (DD-transpeptidase) Peptidoglycan Peptidoglycan Cross-linking PBP->Peptidoglycan Catalyzes CellWall Strong Cell Wall Peptidoglycan->CellWall Forms Lysis Cell Lysis PenicillinV PenicillinV PenicillinV->PBP Irreversibly Inhibits NoPenicillin NoPenicillin->PBP No Antibiotic

Diagram of this compound's inhibition of PBP and resulting cell lysis.

Mechanisms of Resistance

Bacterial resistance to this compound primarily occurs through three mechanisms, detailed in the table below [1] [5] [6].

Mechanism Description Clinical/Research Relevance
β-Lactamase (Penicillinase) Production Bacterial enzymes (e.g., in S. aureus) hydrolyze the β-lactam ring, inactivating the antibiotic [5] [3] [4]. Addressed with β-lactamase inhibitors (e.g., clavulanic acid) in combination therapies [1] [5].
Altered Penicillin-Binding Proteins (PBPs) Mutations or acquisition of mosaic pbp genes (e.g., in pneumococci) reduce PBP's affinity for penicillin, allowing cross-linking to continue [6] [3]. Primary mechanism in penicillin-resistant S. pneumoniae and MRSA; not overcome by β-lactamase inhibitors [6] [3].
Impermeability of Cell Envelope The outer membrane of Gram-negative bacteria acts as a physical barrier, limiting penicillin access to PBPs [1] [4]. Intrinsic resistance in many Gram-negative species; addressed by developing extended-spectrum penicillins [1] [5].

Experimental Analysis & Protocols

Research on this compound's mechanism and resistance often involves enzymatic and microbiological assays.

PVA Enzyme Activity Assay

This assay measures the activity of this compound Acylase (PVA), an enzyme with industrial and potential pathological significance [7].

  • Objective: To determine the kinetic parameters of PVA by quantifying its hydrolysis of the this compound phenoxy side chain from the β-lactam nucleus [7].
  • Key Reagents: Purified PVA enzyme, this compound potassium salt, 0.1M Potassium Phosphate Buffer (pH 7.5) [7].
  • Methodology:
    • Reaction Setup: Incubate the purified PVA enzyme with its substrate, this compound, in potassium phosphate buffer at 37°C [7].
    • Termination & Detection: Stop the reaction at specific time intervals by adding a color-developing agent. The hydrolysis product, 6-aminopenicillanic acid (6-APA), is detected by reacting with p-dimethylaminobenzaldehyde (DMAB), which produces a colored complex [7].
    • Quantification: Measure the absorbance of the yellow complex at 415 nm using a spectrophotometer. The rate of 6-APA production is directly proportional to PVA enzyme activity [7].

The experimental workflow for this assay can be visualized as follows:

G Step1 Incubate PVA with This compound Substrate (37°C, pH 7.5 Buffer) Step2 Stop Reaction & Add DMAB Reagent Step1->Step2 Step3 Measure Absorbance at 415 nm Step2->Step3 Step4 Quantify 6-APA Product Step3->Step4

Workflow for PVA enzyme activity assay.

Microbroth Dilution for MIC Testing

This standard protocol determines the Minimum Inhibitory Concentration (MIC) of this compound, which is critical for defining resistance levels [6].

  • Objective: To determine the lowest concentration of this compound that prevents visible growth of a bacterial isolate [6].
  • Key Reagents: Cation-adjusted Mueller-Hinton broth, standardized bacterial inoculum (e.g., 0.5 McFarland), serial dilutions of this compound [6].
  • Methodology:
    • Dilution Preparation: Create a series of two-fold dilutions of this compound in a liquid growth medium within a 96-well microtiter plate [6].
    • Inoculation: Inoculate each well with a standardized suspension of the test bacterium [6].
    • Incubation & Reading: Incubate the plate at 35°C for 16-20 hours. The MIC is identified as the lowest well with no visible turbidity, indicating complete inhibition of growth [6].

Pharmacokinetic and Technical Data

The following table summarizes key quantitative data relevant to the pharmacology and chemistry of this compound [1] [8] [9].

Parameter Value / Specification Context / Note
Molecular Formula C₁₆H₁₈N₂O₅S Phenoxymethylpenicillin [8]
Bioavailability ~60% (oral) Higher and more reliable than acid-labile Penicillin G [8]
Protein Binding 75-80% Primarily to serum albumin [1] [8] [9]
Elimination Half-Life ~30-60 minutes Requires multiple daily doses [8] [9]
Metabolism Hepatic (minimal) ~35-70% metabolized to inactive penicilloic acid [9]
Renal Excretion ~25% of dose Primary route of elimination for unchanged drug [9]

References

Penicillin V spectrum of activity Streptococcus species

Author: Smolecule Technical Support Team. Date: February 2026

Antimicrobial Spectrum Against Streptococcus

Penicillin V is a bactericidal antibiotic that inhibits the cross-linking of peptidoglycan in the bacterial cell wall, leading to cell lysis [1] [2]. Its activity against various streptococci is summarized in the table below.

Streptococcus Species / Group Typical this compound Susceptibility Key Clinical Context & Notes
Group A (S. pyogenes) Susceptible [1] [3] [4] Drug of choice for streptococcal pharyngitis and scarlet fever [1] [3].
Group B, C, G, H, L, M Susceptible [5] Cited as sensitive to this compound in vitro [5].
S. pneumoniae (Pneumococcus) Susceptible to Intermediate [1] [5] [6] Noted for increasing tolerance and resistance [7]. Susceptibility testing is essential.
Viridans Group Streptococci Susceptible to Highly Resistant [6] [4] Decreased susceptibility is a significant concern, particularly in neutropenic patients [6].
*Enterococcus* spp. Resistant [1] [4] Inherently resistant to this compound; requires alternative therapies [1].

Quantitative Susceptibility Data

For research and clinical purposes, susceptibility is quantitatively defined by Minimum Inhibitory Concentration (MIC) breakpoints.

Table 1: Standard Susceptibility Interpretive Criteria for Penicillin [5]

Pathogen Susceptible (S) MIC (μg/mL) Intermediate (I) MIC (μg/mL) Resistant (R) MIC (μg/mL)
Staphylococcus spp. ≤ 0.12 - ≥ 0.25
Beta-hemolytic *Streptococcus* ≤ 0.12 - -
S. pneumoniae (non-meningitis) ≤ 0.06 0.12 - 1 ≥ 2

Pharmacokinetics and Modern Dose Optimization

A 2024 randomized, crossover study in healthy volunteers investigated the pharmacokinetic boosting of this compound using probenecid [7] [8]. The study demonstrated that administering probenecid (500 mg) concurrently with this compound (250 mg, 500 mg, or 750 mg) significantly increased serum concentrations of the antibiotic.

Table 2: Key Pharmacokinetic Findings from Rawson et al. (2024) [7]

Parameter Findings with Probenecid
Serum Concentration (Total) Significant increase at 45 min (mean difference 4.32 mg/L, p<0.001) and 180 min (2.2 mg/L, p<0.001).
Serum Concentration (Free) Significant increase at 45 min (mean difference 1.15 mg/L, p<0.001) and 180 min (0.5 mg/L, p<0.001).
Probability of Target Attainment (PTA) Probenecid allowed for a fourfold increase in MIC coverage against S. pneumoniae.
Safety The combination was reported to be safe and well-tolerated.

This boosting mechanism works through probenecid's competitive inhibition of organic anion transporters in the kidneys, which are responsible for the tubular excretion of penicillin [7]. This inhibition delays the clearance of this compound, resulting in higher and more sustained blood levels.

G PenV This compound OAT Organic Anion Transporter (OAT) PenV->OAT Renal Excretion Prob Probenecid Prob->OAT Competitive Inhibition PenV_Blood Higher & Sustained Blood Concentration OAT->PenV_Blood Blocked Efficacy ↑ Probability of Target Attainment PenV_Blood->Efficacy MIC ↑ MIC Coverage (4-fold increase) Efficacy->MIC

Mechanism of pharmacokinetic boosting of this compound by probenecid.

Detailed Experimental Protocol

The following methodology from the 2024 study provides a framework for investigating the pharmacokinetic impact of probenecid on this compound.

1. Study Design:

  • Type: Randomized, open-label, crossover trial [7].
  • Participants: 20 healthy volunteers.
  • Intervention: Participants received six doses of this compound (250 mg, 500 mg, or 750 mg) four times daily, both alone and in combination with probenecid (500 mg four times daily).
  • Washout: A minimum of 7 days between treatment phases [7].

2. Blood Sampling & Analysis:

  • Schedule: Phlebotomy performed at 45 minutes and 180 minutes post-observed dose [7].
  • Processing: Samples were clotted, spun, and serum was aliquoted and frozen at -80°C pending analysis [7].
  • Assay: Total and free (unbound) drug concentrations were measured using high-performance liquid chromatography/triple quadrupole mass spectrometry (TQ LC/MS) [7].
  • Free Drug Separation: Free concentrations were determined using ultra-filtration devices with a 30 kDa molecular weight cut-off [7].

3. Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis:

  • Modeling: A pharmacokinetic model was developed from the concentration-time data [7].
  • Target Attainment: The Probability of Target Attainment (PTA) was calculated against a range of S. pneumoniae MICs to estimate the pharmacodynamic impact [7].

References

Penicillin V vs Penicillin G differences stability

Author: Smolecule Technical Support Team. Date: February 2026

Core Characteristics Comparison

The table below summarizes the fundamental differences between Penicillin G and Penicillin V.

Feature Penicillin G (Benzylpenicillin) This compound (Phenoxymethylpenicillin)
Chemical Structure Benzyl side chain Phenoxymethyl side chain [1]
Acid Stability Low; readily destroyed by gastric acid [2] [3] High; more stable in acidic environments [3] [4]
Primary Administration Route Intravenous (IV) or Intramuscular (IM) [5] [2] Oral [5] [2]
Bioavailability Not applicable for oral administration Well absorbed from the gut [3]
Plasma Protein Binding ~60% [5] ~80% [5]
Common Clinical Uses Severe infections: bacterial meningitis, endocarditis, neurosyphilis [5] Mild-to-moderate infections: upper respiratory tract infections, scarlet fever [5]

Stability and Decomposition Profile

Penicillin G's instability is a critical factor in its formulation and handling. The decomposition kinetics and structural vulnerability are summarized below.

Decomposition Kinetics of Penicillin G

Experimental studies show that the decomposition of penicillin G in aqueous solution follows first-order irreversible kinetics, with the rate highly dependent on pH and temperature [6]. Key findings include:

  • pH Dependency: The degradation rate constant is lowest in the pH range of approximately 5.5 to 7.0. Decomposition accelerates significantly outside this range, especially under acidic conditions (pH < 2.5) and highly alkaline conditions (pH > 8) [6].
  • Temperature Dependency: The degradation rate increases with temperature. Studies model this relationship to predict stability, confirming that penicillin G is highly unstable at higher temperatures [6].
  • Primary Degradation Product: In solution, the main route of inactivation involves the opening of the β-lactam ring, leading to the formation of penillic acid [6].

G A Intact Penicillin G (β-lactam ring closed) B Ring-Opened Inactive Product (e.g., Penillic Acid) A->B Hydrolysis C Low pH (pH < 2.5) C->A Catalyzes D High pH (pH > 8.0) D->A Catalyzes E Elevated Temperature E->A Accelerates

Diagram: Key factors catalyzing the hydrolysis and inactivation of Penicillin G.

Structural and Electronic Basis for Stability

Computational chemistry studies provide insight into why the different side chains influence stability.

  • Electronic Effects: Density Functional Theory (DFT) calculations indicate that the phenoxymethyl side chain of this compound influences the electron density and orbital interactions within the molecule. This can lead to a slightly higher occupancy of the critical N4-C7 bond in the β-lactam ring and stronger intramolecular stabilizing interactions compared to Penicillin G [4].
  • Conformational Stability: Both Penicillin G and V predominantly exist in a more stable axial conformation of the thiazolidine ring. The presence of the bulky side chain in this compound contributes to this conformational stability [7] [4].

Pharmacokinetics and Metabolism

The absorption and distribution profiles of these penicillins differ due to their chemical properties.

  • Absorption: this compound's acid stability allows for effective absorption in the gastrointestinal tract, reaching peak serum concentrations within 30 minutes of administration [3]. Penicillin G is ineffective orally and must be delivered parenterally [5] [2].
  • Distribution & Elimination: Both drugs are widely distributed throughout the body, achieve highest concentrations in the kidneys, and are primarily eliminated unchanged via renal tubular secretion [5]. Their plasma protein binding differs, with this compound being more highly bound (80%) than Penicillin G (60%) [5].

Adverse Effects and Toxicity Profile

Penicillin G and V share a similar safety profile, with hypersensitivity reactions being the most common concern [5] [2].

  • Hypersensitivity: Ranges from mild rashes to life-threatening anaphylaxis [5].
  • Gastrointestinal Effects: Nausea, vomiting, and diarrhea are common, especially with oral this compound [5].
  • Other Reactions: High doses of parenteral Penicillin G can cause electrolyte imbalances and may be associated with transient, asymptomatic elevations in serum aminotransferase levels [5] [2]. Idiosyncratic liver injury is rare [2].

Experimental Protocols for Stability Assessment

For researchers aiming to replicate or extend stability studies, here are the core methodologies from the literature.

Protocol 1: Investigating Aqueous Decomposition Kinetics

This protocol is based on studies of Penicillin G degradation [6].

  • Solution Preparation: Prepare penicillin G potassium salt solutions in buffers covering a pH range (e.g., 1.8 to 10.0).
  • Incubation: Expose solutions to different controlled temperatures (e.g., 0°C to 52°C).
  • Sampling & Analysis: Withdraw samples at predetermined time intervals.
  • Quantification: Use high-performance liquid chromatography (HPLC) or a microbiological assay to determine the residual concentration of active penicillin G.
  • Data Analysis: Plot the natural logarithm of concentration versus time. A linear relationship indicates first-order kinetics. The slope of the line is the degradation rate constant (k).
Protocol 2: Computational Analysis of Electronic Structure

This protocol uses Density Functional Theory (DFT) to explore stability at the molecular level [7] [4].

  • Geometry Optimization: Perform a full geometry optimization of the Penicillin G and V molecules using a computational method (e.g., DFT with the B3LYP functional) and a basis set (e.g., 6-31G(d)).
  • Electronic Analysis: On the optimized structures, conduct a Natural Bond Orbital (NBO) analysis.
  • Key Parameters: Calculate and compare the occupancies of lone pairs on the β-lactam ring nitrogen, the stabilization energies of key orbital interactions, and the bond orders of the N4-C7 bond.

References

phenoxymethylpenicillin protein binding half-life elimination

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Pharmacokinetic Parameters

The table below summarizes the core pharmacokinetic parameters of phenoxymethylpenicillin from recent studies:

Parameter Value Notes / Conditions
Bioavailability 60% [1] Oral administration.
Protein Binding 80% [1] [2] Predominantly to albumin.
Unbound (Free) Fraction 23% (mean) [3] Linear association in protein binding (r²=0.89) [3].
Volume of Distribution (V) 46.39 L (mean) [3] Population estimate from a 3-compartment model.
Clearance (CL) 97.88 L/h (mean) [3] Primarily renal, via active tubular secretion.
Elimination Half-Life (t₁/₂) 30-60 minutes [1] Short half-life necessitates multiple daily doses.
Free Serum Half-Life 55 minutes (mean) [3] Half-life of the pharmacologically active, unbound drug.
Time to Peak (tₘₐₓ) 48 minutes (mean) [3] At steady state after oral dosing.

Detailed Experimental Protocols

The following methodologies are based on recent, rigorous clinical studies investigating phenoxymethylpenicillin pharmacokinetics.

Protocol for Steady-State Pharmacokinetics in Healthy Volunteers

This study design aimed to establish a base population pharmacokinetic (PK) model using rich data from healthy volunteers [3].

  • Study Population: 10 healthy adults (mean age 42 years), with no history of penicillin allergy [3].
  • Dosing Regimen: Participants took five doses of penicillin V (500 mg) at home every 6 hours on an empty stomach. The sixth dose was directly observed at the clinical facility [3].
  • Blood Sampling: Following the final dose, 15 blood samples were collected via a cannula at pre-defined time points from T=-30 to T=240 minutes [3].
  • Sample Processing: Blood samples were clotted for 10 minutes, centrifuged, and the resulting serum was stored at -80°C until analysis [3].
  • Bioanalytical Method: Total and unbound serum concentrations were determined using High-Performance Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
    • Ultrafiltration: Free drug concentration was separated using a Centrifree ultrafiltration device (30-kDa molecular weight cutoff) before LC-MS/MS analysis [3].
    • Assay Performance: The limit of quantification was 0.10 mg/L, with interday and intrarun performance meeting FDA standards [3].
  • Pharmacokinetic Analysis: A population PK analysis was performed. Models with 1, 2, and 3 compartments were evaluated. The data were weighted by the inverse of the assay variance [3].
Protocol for a Pharmacokinetic Boosting Study with Probenecid

This randomized, crossover study investigated the impact of probenecid on this compound pharmacokinetics [4].

  • Study Design: A randomized, open-label, crossover trial in healthy volunteers. Participants received six doses of penicillin-V (250 mg, 500 mg, or 750 mg, four times daily) with and without concomitant probenecid (500 mg, four times daily) [4].
  • Dosing and Sampling: Participants commenced treatment 36 hours before the study visit. On the study day, an observed (6th) dose was administered, and blood samples were taken at 45 and 180 minutes post-dose [4].
  • Bioanalytical Method: Total and free concentrations of both penicillin-V and probenecid were measured using LC-MS/MS.
    • Ultrafiltration: Free drug concentrations were determined using the same ultrafiltration method as in the previous protocol [4].
    • Assay Sensitivity: The limit of quantification for both compounds was 0.01 mg/L [4].
  • Outcomes and Analysis: The primary outcome was the comparison of total and free penicillin-V concentrations at the two timepoints with and without probenecid. A linked PK model was developed, and the probability of target attainment (PTA) was calculated to estimate the pharmacodynamic improvement [4].

Pharmacokinetic Pathways and Experimental Workflows

The following diagrams illustrate the core pathways and a standard experimental workflow based on the protocols.

PenV Oral this compound GI Gastrointestinal Tract PenV->GI Absorption Plasma Systemic Circulation GI->Plasma Bioavailability ~60% Bound Protein-Bound Drug (80%, Inactive) Plasma->Bound Reversible Binding Free Free Drug (20%, Active) Plasma->Free Bound->Free Metabolism Hepatic Metabolism (Inactive Metabolites) Free->Metabolism Excretion Renal Excretion Free->Excretion Active Tubular Secretion Effect Antibacterial Effect Free->Effect Binds to PBPs Metabolism->Excretion

Diagram 1: The pharmacokinetic pathway of phenoxymethylpenicillin, from oral absorption to elimination, highlighting the equilibrium between protein-bound and free drug.

Start Subject Recruitment & Screening Dosing Pre-Visit Home Dosing (5 doses at 6-hour intervals) Start->Dosing ObsDose Clinic: Observed 6th Dose (Fasted State) Dosing->ObsDose Sampling Serial Blood Sampling (Via cannula, T=0 to 240 min) ObsDose->Sampling Process Sample Processing (Clot, Centrifuge, Aliquot, Freeze) Sampling->Process Analysis LC-MS/MS Analysis (Total & Free Concentration) Process->Analysis PKModel Pharmacokinetic Modeling (Population PK, Compartmental) Analysis->PKModel

Diagram 2: A standard workflow for a steady-state pharmacokinetic study in healthy volunteers, from dosing to data analysis.

Research Implications and Future Directions

The data and protocols highlight key modern research themes:

  • Optimizing Access Antibiotics: As a WHO "Access" group antibiotic, optimizing this compound's use is crucial for global health. Understanding its PK allows for better dosing strategies to prolong its efficacy [3] [4].
  • Pharmacokinetic Boosting: The study with probenecid demonstrates a viable method to overcome this compound's short half-life. The results showed a significant increase in both total and free penicillin-V concentrations, allowing a fourfold increase in the minimum inhibitory concentration (MIC) that can be targeted [4]. This approach could be used to address more resistant infections or even mitigate supply shortages by lowering the required this compound dose [4].

References

Introduction to Penicillin V Acylase (PVA) and Bacillus cereus

Author: Smolecule Technical Support Team. Date: February 2026

Penicillin acylases (EC 3.5.1.11) are enzymes that hydrolyze the acyl side chain of penicillins to yield 6-aminopenicillanic acid (6-APA), a crucial intermediate for manufacturing semi-synthetic antibiotics like ampicillin and amoxicillin [1]. They are classified as N-terminal nucleophile (Ntn)-hydrolases [1].

A specific strain, *Bacillus cereus* ATUAVP1846, was isolated for its ability to produce PVA [1]. Phylogenetic analysis using 16S rRNA sequencing confirmed its identity with 99.37% homology to B. cereus [1]. This strain produces an intracellular PVA enzyme [1].

Optimized Fermentation Parameters for PVA Production

Maximum PVA production from B. cereus ATUAVP1846 is achieved under specific fermentation conditions. The table below summarizes the key optimized parameters [1].

Parameter Optimal Condition for Maximum PVA Production
Temperature 30°C
pH 7.0
Fermentation Time 24 hours
Aeration Submerged conditions, 180 rpm
Basal Medium Minimal Medium
Carbon Source 0.4% (w/v) Sucrose (or 0.4% Glucose in minimal medium)
Nitrogen Source 0.3% (w/v) Tryptone and Ammonium Hydrogen Phosphate

Characterization of the PVA Enzyme from B. cereus

The crude PVA enzyme from B. cereus ATUAVP1846 can be prepared by cell disruption via sonication, followed by partial purification using ammonium sulfate fractionation (30-60% saturation) [1]. The table below outlines its key biochemical characteristics [1].

Property Characteristic
Optimal Activity Temperature 40°C
Optimal Activity pH 6.0
Substrate Specificity Prefers ampicillin and cephalexin over penicillin V. Also shows activity on penicillin G.
Enzyme Activity Assay Measured by hydrolysis of this compound; 6-APA product is estimated using p-dimethylaminobenzaldehyde (DAB). One unit (IU) produces 1 μmol 6-APA per minute.

Experimental Protocol: PVA Activity Assay

Here is a detailed methodology for assaying PVA activity based on the search results [1]:

  • Reaction Mixture: Incubate a 2% (w/v) solution of this compound (potassium salt) in 0.1 M phosphate buffer (pH 7.0) with the enzyme preparation at 40°C.
  • Detection: Measure the amount of 6-APA formed using a colorimetric method with 6% (w/v) p-dimethylaminobenzaldehyde (DAB) in methanol.
  • Unit Definition: One international unit (IU) of PVA activity is defined as the amount of enzyme that produces 1 μmol of 6-APA per minute under the specified assay conditions.

Industrial Context and Resistance Profile

The following diagram illustrates the core function of PVA in the production pathway of semi-synthetic β-lactam antibiotics:

G PenV This compound PVA This compound Acylase (B. cereus enzyme) PenV->PVA APA 6-APA (6-aminopenicillanic acid) PVA->APA SSP Semi-synthetic Penicillins APA->SSP Chemical Acylation

Figure 1: The role of this compound Acylase in the production of semi-synthetic penicillins.

  • Industrial Significance: PVA is primarily used as a biocatalyst in the industrial production of semi-synthetic penicillins [1]. Its ability to hydrolyze the amide bond while keeping the β-lactam ring intact is crucial [1].
  • Antibiotic Resistance in B. cereus: Be aware that B. cereus is intrinsically resistant to β-lactam antibiotics like penicillin G and ampicillin [2]. This resistance is attributed to the production of β-lactamases (penicillinases), which degrade the antibiotic [3] [2]. This is a distinct activity from the PVA enzyme.

Research Considerations

  • Enzyme Specificity: The PVA from B. cereus ATUAVP1846 shows a unique preference for ampicillin and cephalexin over its natural substrate, this compound [1]. This could be explored for specific biocatalytic applications.
  • Strain Safety: When working with B. cereus strains, it is important to note that many possess toxin genes and are potential opportunistic pathogens [2]. A thorough safety assessment is recommended for any strain considered for industrial application.

References

Penicillin V susceptibility testing MIC determination

Author: Smolecule Technical Support Team. Date: February 2026

Reference Methods for MIC Determination

The gold standard for Minimum Inhibitory Concentration (MIC) determination is the broth microdilution method, as standardized by organizations like EUCAST and the International Standards Organization (ISO) [1]. The core protocol involves testing serial dilutions of an antimicrobial agent against a standardized bacterial inoculum.

For fastidious organisms like Streptococcus pneumoniae, the methodology requires specific supplements to support growth, as outlined in the table below [2] [1].

Component / Parameter Standard Recommendation
Broth Base Mueller-Hinton broth [2]
Supplement (for fastidious organisms) 5% lysed horse blood (or sheep blood for agar) [2] [1]
Inoculum Preparation Adjust bacterial suspension to 0.5 McFarland standard, then dilute to achieve final test concentration [2]
Final Inoculum Approximately 5 x 10^5 CFU/mL [2]
Incubation 35°C, in ambient air or 5% CO2 (as required) for 20-24 hours [2]
MIC Reading Lowest concentration that completely inhibits visible growth

Interpretive Criteria and Susceptibility Testing

Once the MIC is determined, the result is interpreted using breakpoints set by standards organizations. The following table summarizes the MIC and disk diffusion criteria for relevant pathogens based on the Penicillin V package insert [3]. Note that This compound is not the recommended agent for meningitis or other severe infections due to its pharmacokinetics [3] [4].

| Pathogen | Method | S | I | R | MIC (mcg/mL) | | :--- | :--- | :--- | :--- | :--- | :--- | | Staphylococcus spp. | Disk Diffusion (mm) | ≥29 | | ≤28 | | | | MIC (mcg/mL) | | | | ≤0.12 | | ≥0.25 | | Streptococcus spp. (beta-hemolytic) | Disk Diffusion (mm) | ≥24 | | | | | | MIC (mcg/mL) | | | | ≤0.12 | | | | Streptococcus pneumoniae (non-meningitis) | MIC (mcg/mL) | ≤0.06 | 0.12 - 1 | ≥2 |

For screening purposes, a 1-μg oxacillin disk is a reliable method to detect penicillin resistance in S. pneumoniae. Isolates with zone diameters of ≤19 mm require further investigation with a quantitative MIC method, as this can indicate intermediate or resistant phenotypes [2].

Workflow for MIC Determination

The diagram below illustrates the key steps for performing a reference broth microdilution test.

A Prepare Antimicrobial Stock Solution B Create Serial Two-Fold Dilutions A->B E Inoculate Wells B->E C Prepare Inoculum (0.5 McFarland) D Dilute Inoculum to Final Concentration C->D D->E F Incubate Under Required Conditions E->F G Read and Record MIC Value F->G H Interpret Using Clinical Breakpoints G->H

Research and Advanced Applications

  • Alternative Disk Methods: One study found that using a combination of methicillin (5 μg) and penicillin (6 μg) disks can accurately predict penicillin MICs for S. pneumoniae, showing a high correlation with reference MIC methods [2].
  • Pharmacokinetic Boosting: Recent research explores co-administration with probenecid to optimize this compound dosing. Probenecid competitively inhibits renal tubular secretion of penicillin, significantly increasing serum concentrations and allowing a fourfold increase in MIC coverage for challenging pathogens [5].

Critical Technical Considerations

  • Quality Control: Essential for reliable results. Use standard reference strains like S. pneumoniae ATCC 49619. Ensure results fall within acceptable ranges [2] [3].
  • Organism-Specific Media: Fastidious bacteria require supplemented media for reliable growth, which is critical for accurate MIC results [1].
  • Method-Specific Limitations: Gradient diffusion methods require strict quality control. The disk diffusion method is not recommended for Neisseria meningitidis [6].

This guide integrates established standards with current research to provide a comprehensive foundation for this compound susceptibility testing.

References

phenoxymethylpenicillin metabolism metabolites penicilloic acid

Author: Smolecule Technical Support Team. Date: February 2026

Metabolism and Metabolites

Phenoxymethylpenicillin (Penicillin V) is metabolized in the body to penicilloic acid [1]. This conversion involves the enzymatic hydrolysis of the beta-lactam ring, a core structural component of the penicillin molecule.

The extent of this metabolism varies significantly between different penicillins. One study found that after intramuscular administration, benzylpenicillin was relatively unstable in the body, while ampicillin was more stable and carbenicillin was very stable [1]. Furthermore, the research indicated that phenoxymethylpenicillin was particularly prone to this transformation compared to its higher homologues in the phenoxy penicillin series [1].

The resulting penicilloic acids are cleared from the body more slowly than the parent penicillins, and the liver is considered the probable site of this inactivation [1]. It is important to account for the penicilloic acid content in urine when estimating the total absorption of a penicillin, as this impacts pharmacokinetic assessments [1].

Comparative Metabolism of Penicillins

The table below summarizes the relative stability of various penicillins against metabolism to penicilloic acids, as reported in the search results.

Penicillin Relative Stability / Metabolic Fate Key Context
Phenoxymethylpenicillin (this compound) Particularly unstable; extensively metabolized to penicilloic acid [1] Higher homologues in the phenoxy series were more stable [1].
Benzylpenicillin (Penicillin G) Unstable in the body; significant conversion to penicilloic acid after intramuscular administration [1] -
Ampicillin Showed some instability, but was fairly stable in the body [1] Amoxicillin also showed instability; ampicillin was possibly the more stable of the two [1].
Carbenicillin Very stable in the body after intramuscular administration, with minimal metabolism [1] -
Oxacillin Unstable [1] Stability increased with progressive insertion of halogen atoms in the phenyl ring [1].

Experimental Considerations and Pathways

While the search results do not provide detailed step-by-step protocols, they highlight crucial methodological considerations for conducting research in this area.

  • Analytical Measurement: When estimating the total absorption of a penicillin, it is critical to measure the penicilloic acid content in urine in addition to the unchanged drug. Focusing solely on the parent compound can lead to a significant underestimation of total systemic exposure [1].
  • Stability Factors: The structural differences between penicillins influence their stability. Increased molecular stability in the body, combined with a slower rate of renal clearance, can lead to higher and more prolonged serum concentrations of the active drug [1].

The following diagram illustrates the core metabolic pathway and the key structural change involved in the formation of penicilloic acid.

G PenicillinV Phenoxymethylpenicillin Enzyme Enzymatic Hydrolysis PenicillinV->Enzyme PenicilloicAcid Penicilloic Acid Enzyme->PenicilloicAcid BetaLactamRing β-lactam ring hydrolysis Enzyme->BetaLactamRing

Core metabolic pathway of phenoxymethylpenicillin.

Research Implications

The metabolism of penicillins to penicilloic acids has several important implications for pharmaceutical research.

  • Bioavailability Assessments: The instability of certain penicillins like phenoxymethylpenicillin means that traditional bioavailability studies that do not measure the acid metabolite are incomplete. The presence of penicilloic acid represents a significant metabolic pathway that must be quantified [1].
  • Drug Design: Historical research into the relationship between penicillin structure and stability provides valuable insights for designing new beta-lactam antibiotics with improved metabolic stability [1].

References

Comprehensive Application Notes & Protocols: Penicillin V Dosing for Streptococcal Pharyngitis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Clinical Background

Streptococcal pharyngitis (strep throat) represents a significant global health concern caused by Group A Streptococcus pyogenes (GAS), with particular prevalence among pediatric populations aged 5-15 years. This bacterial infection accounts for approximately 20-30% of pharyngitis cases in children and 5-15% in adults, presenting with characteristic symptoms including sudden onset sore throat, fever, tonsillar exudates, and anterior cervical lymphadenopathy. [1] [2] The treatment of GAS pharyngitis with antibiotics remains a critical intervention not only for symptom resolution but also for the prevention of serious suppurative complications (e.g., peritonsillar abscess, mastoiditis) and nonsuppurative sequelae, particularly acute rheumatic fever and post-streptococcal glomerulonephritis. [3] [4]

Penicillin V (phenoxymethylpenicillin) continues to be the antibiotic of choice for confirmed GAS pharyngitis according to major guidelines worldwide, including those from the Centers for Disease Control and Prevention (CDC), Infectious Diseases Society of America (IDSA), and American Heart Association (AHA). [1] [3] [2] This preference is grounded in its narrow spectrum of activity, demonstrated efficacy, favorable safety profile, and low cost. Notably, despite decades of clinical use, there has never been a report of clinical isolates of GAS developing resistance to penicillin, making it an exceptional antibiotic in an era of increasing antimicrobial resistance. [1] [4] These application notes and protocols provide researchers, scientists, and drug development professionals with comprehensive information on dosing strategies, pharmacological principles, and experimental approaches for this compound in the management of streptococcal pharyngitis.

Standard Dosing Regimens and Clinical Guidelines

Adult Dosing Recommendations

The established dosing protocols for this compound in adults with streptococcal pharyngitis follow consistent patterns across major guidelines, with complete eradication of infection requiring a 10-day treatment course regardless of the specific regimen selected. [5] [1] [2] The American Heart Association (AHA) and Infectious Diseases Society of America (IDSA) recommend 500 mg orally two to three times daily for 10 days, while alternative validated regimens include 250 mg administered four times daily for the same duration. [5] [1] This extended treatment duration is critical for ensuring complete bacterial eradication and preventing the development of serious complications such as acute rheumatic fever, even when clinical symptoms improve rapidly after initiation of therapy. [4]

Pediatric Dosing Recommendations

For the pediatric population, dosing is appropriately adjusted based on age, with the understanding that school-aged children represent the highest risk group for GAS pharyngitis. [2] The CDC and IDSA recommend for children: 250 mg administered orally two to three times daily for 10 days, while adolescents and adults may receive 250 mg four times daily or 500 mg twice daily, similarly for 10 days. [1] [2] Alternatively, the American Academy of Pediatrics (AAP) provides weight-based dosing guidance of 25-75 mg/kg/day divided into 3 or 4 doses, with a maximum daily dose not to exceed 2 grams. [5] Clinical evidence confirms that twice-daily dosing regimens demonstrate equivalent efficacy to more frequent dosing schedules in pediatric populations, potentially enhancing adherence through simplified administration. [6]

Table 1: Standard this compound Dosing Regimens for Streptococcal Pharyngitis

Population Dose Frequency Duration Guideline Sources
Adults 500 mg 2-3 times daily 10 days AHA, IDSA [5] [1]
Adults 250 mg 4 times daily 10 days IDSA, CDC [1] [2]
Adolescents 250 mg 4 times daily or 500 mg twice daily 10 days IDSA, CDC [1] [2]
Children 250 mg 2-3 times daily 10 days IDSA, CDC [1] [2]
Children 25-75 mg/kg/day Divided 3-4 times daily 10 days AAP [5]
Alternative Regimens for Penicillin-Allergic Patients

For patients with confirmed penicillin allergy, several alternative antibiotic regimens exist with documented efficacy against GAS pharyngitis. [1] [2] First-generation cephalosporins including cephalexin (20 mg/kg/dose twice daily, maximum 500 mg/dose) and cefadroxil (30 mg/kg once daily, maximum 1 g) represent appropriate options for patients without immediate-type hypersensitivity reactions to β-lactams. [1] [2] For patients with significant β-lactam allergies, macrolides such as azithromycin (12 mg/kg on day 1, then 6 mg/kg on days 2-5, maximum 500 mg/250 mg) or clarithromycin (7.5 mg/kg/dose twice daily, maximum 250 mg/dose) may be prescribed, though these should be selected with awareness of geographic variation in macrolide resistance patterns. [1] [2] Clindamycin (20 mg/kg/day divided into 3 doses, maximum 900 mg/day) represents another alternative for penicillin-allergic patients, though local resistance patterns should be considered. [2]

Table 2: Alternative Antibiotic Regimens for Penicillin-Allergic Patients

Antibiotic Dosing Regimen Duration Special Considerations
Cephalexin 20 mg/kg/dose twice daily (max 500 mg/dose) 10 days Avoid in immediate-type hypersensitivity to penicillin [1] [2]
Cefadroxil 30 mg/kg once daily (max 1 g) 10 days Avoid in immediate-type hypersensitivity to penicillin [1] [2]
Azithromycin 12 mg/kg day 1 (max 500 mg), then 6 mg/kg days 2-5 (max 250 mg) 5 days Variable resistance patterns; not first-line [1] [2]
Clarithromycin 7.5 mg/kg/dose twice daily (max 250 mg/dose) 10 days Variable resistance patterns; not first-line [1] [2]
Clindamycin 7 mg/kg/dose three times daily (max 300 mg/dose) 10 days Alternative: 20 mg/kg/day divided 3 times daily [1] [2]

Pharmacological Basis for Dosing Strategies

Pharmacokinetic Properties of this compound

This compound demonstrates several favorable pharmacokinetic properties that inform its dosing strategies for streptococcal pharyngitis. As an acid-stable penicillin derivative, it exhibits significantly improved oral bioavailability (60-70%) compared to penicillin G (<30%), making it particularly suitable for oral administration. [7] Following oral administration, peak serum concentrations typically occur within 30-60 minutes, with absorption optimized when administered in the fasting state (½ hour before or 2 hours after meals). [7] The serum half-life of this compound is approximately 30-60 minutes, necessitating multiple daily dosing to maintain therapeutic concentrations at the infection site throughout the treatment period. [7]

The distribution of this compound throughout the body is generally good, with adequate penetration into tonsillar tissue, the primary site of infection in streptococcal pharyngitis. [7] The drug is primarily eliminated through renal mechanisms, with approximately 60-90% of an administered dose excreted unchanged in urine via tubular secretion. [7] This elimination pathway becomes particularly relevant in patients with renal impairment and provides the pharmacological basis for probenecid-mediated boosting, which competitively inhibits tubular secretion and prolongs the antibiotic's serum half-life. [8]

Pharmacodynamic Principles

This compound exhibits time-dependent bactericidal activity against Group A Streptococcus, meaning that its antimicrobial efficacy correlates with the duration that drug concentrations remain above the minimum inhibitory concentration (MIC) for the pathogen (T>MIC). [7] For β-lactam antibiotics including this compound, maintaining concentrations above the MIC for at least 40-50% of the dosing interval is generally associated with optimal bactericidal effect. [7] The MIC90 (concentration required to inhibit 90% of isolates) of this compound for Streptococcus pyogenes is exceptionally low, typically ≤0.015 μg/mL, which is readily exceeded by standard dosing regimens. [5]

The postantibiotic effect (PAE) of this compound against Streptococcus pyogenes is relatively brief, lasting only 2-4 hours after drug concentrations fall below the MIC. [7] This short PAE further supports the need for frequent dosing intervals to maintain therapeutic concentrations and prevent regrowth of bacteria between doses. The bactericidal activity of this compound is optimized when concentrations remain approximately 4-5 times above the MIC for the pathogen, a target readily achievable with standard dosing regimens given the exceptional susceptibility of GAS to this antibiotic. [5]

Recent Advances and Dosing Optimization Research

Probenecid-Boosted Penicillin Therapy

Recent research has revisited the concept of pharmacokinetic boosting of this compound using probenecid, a strategy originally developed during World War II to conserve penicillin supplies. [8] A 2024 randomized crossover study demonstrated that coadministration of probenecid (500 mg four times daily) with this compound significantly increased both total and free serum this compound concentrations at 45 minutes (mean difference 4.32 mg/L, p<0.001) and 180 minutes (mean difference 2.2 mg/L, p<0.001) post-dose. [8] This enhanced exposure translates to a theoretical fourfold increase in the minimum inhibitory concentration (MIC) that can be effectively covered, potentially extending the utility of this compound against strains with elevated MICs or in infections at sites with limited drug penetration. [8]

The mechanism of action involves probenecid's competitive inhibition of organic anion transporters in the renal tubules, which are responsible for the active secretion and elimination of this compound. [8] This pharmacokinetic interaction reduces renal clearance of this compound, prolongs its half-life, and increases systemic exposure without requiring higher antibiotic doses. From a clinical perspective, this approach may offer particular value in addressing potential penicillin supply shortages, enhancing efficacy in cases with suboptimal response, or potentially shortening treatment duration in select cases, though further clinical validation is required. [8]

Dosing Frequency and Compliance Optimization

Meta-analytic evidence has substantiated the non-inferiority of twice-daily dosing compared to more frequent administration schedules for this compound in the treatment of streptococcal pharyngitis. [6] This analysis demonstrated that twice-daily penicillin regimens achieved equivalent cure rates to three or four times daily dosing, with the practical advantage of potentially enhanced adherence. [6] In contrast, once-daily penicillin dosing was associated with a statistically significant 12 percentage point reduction in cure rates (95% CI: 3-21), establishing that this dosing frequency should not be employed in clinical practice. [6]

Interestingly, the same meta-analysis revealed that once-daily amoxicillin dosing did not demonstrate similar efficacy reductions, suggesting potential differences in the pharmacodynamics of these closely related antibiotics. [6] This finding has prompted investigation into whether simplified amoxicillin regimens might offer adherence advantages without compromising efficacy, though this compound remains the recommended first-line agent due to its narrower spectrum of activity. [1] [6] The accumulated evidence supporting twice-daily dosing represents an important evolution in prescribing practices that balances pharmacological optimization with practical adherence considerations.

Experimental Protocols and Methodologies

Pharmacokinetic Study Protocol

Objective: To characterize the single and multiple-dose pharmacokinetics of this compound in healthy volunteers and patients with streptococcal pharyngitis.

Study Design: Randomized, open-label, crossover trial evaluating this compound administered at different dose levels (250 mg, 500 mg, 750 mg) with and without probenecid boosting. [8]

Methodology:

  • Participants receive six doses of assigned this compound regimen over 36 hours prior to pharmacokinetic assessment
  • Administer observed dose (time 0) under fasting conditions
  • Collect blood samples at predetermined intervals (e.g., 45, 180 minutes post-dose based on published protocols) [8]
  • Allow samples to clot for 30 minutes, then centrifuge at 3000g for 5 minutes
  • Immediately aliquot serum and store at -80°C pending analysis

Analytical Method:

  • Employ high-performance liquid chromatography/triple quadrupole mass spectrometry (TQ LC/MS) for drug quantification
  • Determine both total and free (unbound) drug concentrations using ultra-filtration (30 kDa molecular weight cut-off) prior to analysis
  • Validate assay according to FDA and EMA guidelines with limit of quantification of 0.01 mg/L for both this compound and probenecid [8]

Data Analysis:

  • Develop population pharmacokinetic model to characterize absorption and elimination parameters
  • Calculate area under the curve (AUC), maximum concentration (Cmax), time to Cmax (Tmax), and half-life (t1/2)
  • Determine renal clearance and protein binding characteristics
  • Model probability of target attainment (PTA) based on established pharmacodynamic targets
Antimicrobial Efficacy Assessment Protocol

Objective: To evaluate the bactericidal activity and time-kill kinetics of this compound against clinical isolates of Streptococcus pyogenes.

Inoculum Preparation:

  • Culture reference strains and clinical isolates of Streptococcus pyogenes in Mueller-Hinton broth supplemented with 5% defibrinated sheep blood
  • Adjust turbidity to 0.5 McFarland standard (approximately 1-2×10^8 CFU/mL)
  • Dilute to achieve final inoculum density of 5×10^5 CFU/mL in test tubes

Time-Kill Assay Methodology:

  • Expose bacterial suspensions to this compound concentrations ranging from 0.25× to 4× MIC
  • Include growth controls (no antibiotic) and method controls
  • Sample bacterial suspensions at 0, 2, 4, 6, 8, and 24 hours post-exposure
  • Serially dilute samples in sterile saline and plate on blood agar plates
  • Incubate plates for 24-48 hours at 35°C in 5% CO2
  • Enumerate colonies and calculate CFU/mL at each time point

Data Analysis:

  • Define bactericidal activity as ≥3 log10 reduction (99.9% killing) from initial inoculum
  • Determine time to achieve bactericidal activity for each concentration
  • Calculate area under the bacterial killing curve (AUBKC)
  • Assess presence and duration of postantibiotic effect (PAE) after drug removal

Figure 1: Integrated Workflow for this compound Pharmacokinetic and Pharmacodynamic Study Design

Clinical Implementation and Diagnostic Considerations

Diagnostic Algorithm and Patient Selection

Accurate diagnosis represents the fundamental prerequisite for appropriate this compound therapy, as indiscriminate antibiotic use for viral pharyngitis contributes to antimicrobial resistance and unnecessary healthcare costs. [1] [3] [2] Clinical decision rules such as the modified Centor score provide evidence-based frameworks for determining the need for diagnostic testing and empiric therapy. [3] [2] This validated scoring system incorporates five clinical elements: history of fever, tonsillar exudates, tender anterior cervical lymphadenopathy, absence of cough, and age between 3-14 years (1 point) or 15-44 years (0 points). [3] Patients scoring 0-1 points are considered low risk and require no testing or antibiotics, those scoring 2-3 points should receive diagnostic testing, while patients with 4-5 points may be considered for empiric antibiotic therapy or testing. [3]

Rapid antigen detection tests (RADT) offer high specificity (>95%) for GAS pharyngitis, allowing for immediate diagnosis and targeted treatment during the clinical encounter. [1] [3] While sensitivity varies among commercial kits, newer optical immunoassays and chemiluminescent DNA probes demonstrate sensitivity exceeding 90-95%. [3] The Infectious Diseases Society of America (IDSA) recommends that negative RADT results in children should be confirmed with throat culture due to the higher risk of acute rheumatic fever in this population, though this may not be necessary in adults. [1] [3] This stratified diagnostic approach optimizes the use of this compound therapy while minimizing unnecessary antibiotic exposure.

G Start Patient Presents with Sore Throat ViralSymptoms Viral Symptoms Present? (Cough, Coryza, Hoarseness, Ulcers) Start->ViralSymptoms LowRisk Low Risk Centor Score (0-1 Points) ViralSymptoms->LowRisk No NoABx No Antibiotics (Supportive Care) ViralSymptoms->NoABx Yes Test RADT Testing LowRisk->Test No LowRisk->NoABx Yes Positive RADT Positive? Test->Positive Culture Back-up Throat Culture (Pediatric Patients) Positive->Culture No (Pediatric) Treat Initiate this compound Therapy (10-Day Course) Positive->Treat Yes Culture->Treat Positive Culture->NoABx Negative

Figure 2: Clinical Decision Algorithm for Diagnosis and Treatment of Streptococcal Pharyngitis

Antibiotic Stewardship Considerations

Judicious application of this compound therapy for streptococcal pharyngitis requires careful consideration of several stewardship principles to optimize outcomes while minimizing collateral damage. [1] [2] [4] First, antibiotics should be reserved for patients with confirmed GAS pharyngitis by RADT or culture, as clinical diagnosis alone is insufficiently accurate. [2] Second, the recommended 10-day treatment course should be completed even after symptom resolution to ensure complete eradication and prevent rheumatic fever, though data suggests this complication may be prevented even when treatment is initiated up to 9 days after symptom onset. [4] Third, routine testing or treatment of asymptomatic contacts is not recommended, except in specific outbreak situations or for patients with history of rheumatic fever. [1]

The selection of this compound over broader-spectrum alternatives represents an important stewardship decision in itself, as its narrow spectrum specifically targets Streptococcus pyogenes without disrupting normal gastrointestinal flora to the extent of broader-spectrum agents. [1] [4] This targeted approach minimizes the risk of Clostridium difficile infection and selection for resistance in commensal bacteria. Additionally, healthcare providers should recognize that approximately 10-15% of patients may experience treatment failure or relapse, often due to non-adherence, β-lactamase producing commensal flora, or GAS carriage, rather than antibiotic resistance. [2] In these cases, a second course of this compound remains appropriate rather than automatically escalating to broader-spectrum agents.

Conclusion

This compound remains the gold standard therapy for streptococcal pharyngitis nearly eight decades after its initial introduction, a remarkable testament to its enduring efficacy, safety, and targeted antimicrobial activity. The standard 10-day treatment course using twice-daily or more frequent dosing achieves consistent clinical and bacteriological cure while preventing serious nonsuppurative sequelae such as acute rheumatic fever. [5] [1] [2] Recent research into pharmacokinetic boosting with probenecid offers promising avenues for optimizing drug exposure, potentially extending the utility of this classic antibiotic in an era of increasing antimicrobial resistance and supply chain limitations. [8]

For researchers and drug development professionals, future directions include further exploration of optimized dosing strategies, formal evaluation of probenecid-boosted regimens in clinical practice, and potential development of fixed-dose combination products. Additionally, ongoing surveillance of treatment failures should be contextualized with adherence assessment and differentiation between true treatment failure versus GAS carriage with intercurrent viral illness. [4] The continued effectiveness of this compound against Streptococcus pyogenes serves as a powerful reminder of the value of narrow-spectrum therapy when deployed according to evidence-based diagnostic and treatment algorithms.

References

phenoxymethylpenicillin prophylaxis bacterial endocarditis

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Context and Guidelines

Infective endocarditis (IE) prophylaxis has been significantly restricted over the past two decades. Current guidelines from the American Heart Association (AHA) and the European Society of Cardiology (ESC) recommend prophylaxis only for patients with the highest risk of adverse outcomes from IE undergoing specific high-risk dental procedures [1] [2] [3].

High-risk cardiac conditions include [2] [3]:

  • Prosthetic cardiac valves, including transcatheter valves.
  • A history of previous infective endocarditis.
  • Certain congenital heart diseases (e.g., unrepaired cyanotic CHD, repairs with prosthetic material within the first 6 months).
  • Cardiac transplant recipients who develop cardiac valvulopathy.

Prophylaxis is recommended for dental procedures that involve manipulation of the gingival tissue or the periapical region of teeth, or perforation of the oral mucosa [3]. It is not recommended for procedures involving the gastrointestinal or genitourinary tract [3].

Standard Prophylactic Regimens vs. Penicillin-V

The following table summarizes the standard antibiotic regimens for IE prophylaxis during dental procedures, as per major societal guidelines. Note that amoxicillin is the preferred agent.

Situation Agent Single Dose for Adults Single Dose for Children Administration Timing
Standard Oral Prophylaxis Amoxicillin 2 g 50 mg/kg (max. 2 g) 30-60 minutes before procedure [2] [3]
Unable to take oral medication Ampicillin or Cefazolin or Ceftriaxone 2 g IM/IV or 1 g IM/IV 50 mg/kg IM/IV 30-60 minutes before procedure [2] [3]
Penicillin Allergy (Oral) Clindamycin or Cephalexin* or Azithromycin/Clarithromycin 600 mg or 2 g or 500 mg 20 mg/kg or 50 mg/kg or 15 mg/kg 30-60 minutes before procedure [2] [3]
Penicillin Allergy (IV/IM) Clindamycin or Cefazolin* 600 mg IM/IV 20 mg/kg IM/IV 30-60 minutes before procedure [2] [3]

*Cephalosporins should not be used in patients with a history of anaphylaxis, angioedema, or urticaria with penicillins.

While phenoxymethylpenicillin has excellent activity against viridans group streptococci, amoxicillin is preferred for prophylaxis due to its superior gastrointestinal absorption, which provides higher and more sustained serum levels [3].

Phenoxymethylpenicillin Pharmacokinetic Profile

For research and development purposes, understanding the pharmacokinetic (PK) profile of penicillin-V is essential. The following table summarizes key parameters derived from recent studies in healthy volunteers.

Pharmacokinetic Parameter Value (Mean ± SD) Notes
Dosage Form Oral tablet Relatively stable to gastric acid [4].
Bioavailability High (exact % not quantified in sources) -
Time to Max Concentration (t~max~) 48 ± 18 minutes [4] -
Max Serum Concentration (C~max~) 5.7 ± 2.3 mg/L (500 mg dose) [4] -
Area Under Curve (AUC) 7.8 ± 2.5 mg*h/L (500 mg dose at steady state) [4] -
Serum Half-Life (t~1/2~) 41 ± 13 minutes (total drug); 55 ± 10 minutes (free drug) [4] Short half-life supports multi-daily dosing.
Plasma Protein Binding ~77% (Free fraction: 23% ± 4%) [4] Linear association across concentrations (r²=0.89).
Clearance (CL) 97.88 ± 26.60 L/h [4] -
Volume of Distribution (V) 46.39 ± 31.02 L [4] -

Experimental Protocol: Pharmacokinetic Boosting with Probenecid

Recent research explores pharmacokinetic boosting of penicillin-V using probenecid to optimize dosing and combat antimicrobial resistance. The following workflow and protocol detail this innovative approach.

Start Study Participant Recruitment Screen Screening & Consent (Inclusion: Adults >18, eGFR >90) (Exclusion: Penicillin/Probenecid Allergy) Start->Screen Randomize Randomization Screen->Randomize ArmA Intervention Arm (Penicillin-V + Probenecid) Randomize->ArmA ArmB Control Arm (Penicillin-V only) Randomize->ArmB PreDose At-home Pre-dosing (5 doses at 6-hourly intervals) Dose logged in diary ArmA->PreDose ArmB->PreDose Visit Study Visit (Fasted) Observed 6th Dose (T=0) PreDose->Visit BloodDraw Blood Sampling via Cannula (T=45 min & T=180 min post-dose) Visit->BloodDraw Process Sample Processing (Clot, Centrifuge, Aliquot, Store at -80°C) BloodDraw->Process Assay LC-MS/MS Analysis (Total & Free Drug Concentration) Process->Assay PK Pharmacokinetic & Statistical Analysis (Non-compartmental & Population PK) Assay->PK

Detailed Methodology [5]:

  • Ethical Approval & Registration: The study should be approved by a relevant ethics committee and registered with a clinical trials registry (e.g., ClinicalTrials.gov).
  • Study Design: Randomized, open-label, crossover trial in healthy volunteers.
  • Participants: Healthy adults (>18 years) with normal renal function (eGFR >90 mL/min/1.73m²) and no history of penicillin or probenecid allergy.
  • Intervention:
    • Participants are randomized to a penicillin-V dosing group (e.g., 250 mg, 500 mg, or 750 mg).
    • In the first phase, they receive either penicillin-V alone or penicillin-V with probenecid (500 mg).
    • After a washout period (≥7 days), they cross over to the other arm.
  • Dosing Protocol:
    • Participants take 5 doses at home every 6 hours, fasting 1 hour before or 2 hours after each dose.
    • The 6th dose is directly observed in the clinic after an overnight fast (Time 0).
  • Blood Sampling: Serial blood samples are collected via an indwelling cannula. A minimal sampling strategy at 45 and 180 minutes post-dose can be used, with more frequent sampling for rich PK profiles.
  • Sample Processing: Samples are allowed to clot, centrifuged, and serum is aliquoted and frozen at -80°C until analysis.
  • Bioanalytical Method:
    • Ultrafiltration: Use a 30-kDa molecular weight cut-off device to separate free (unbound) drug for concentration determination [4] [5].
    • LC-MS/MS Analysis: Quantify total and free concentrations of both penicillin-V and probenecid using a validated high-performance liquid chromatography with tandem mass spectrometry method. This offers high sensitivity and specificity [4] [5].
  • Key Outcomes:
    • Primary: Total and free penicillin-V concentrations at specified times with vs. without probenecid.
    • Secondary: Development of a population PK model, Probability of Target Attainment (PTA) analysis, and assessment of adverse events.

Research Implications and Data

The application of the protocol above yielded significant quantitative data supporting the boosting strategy.

Impact of Probenecid on Penicillin-V Concentrations [5]: The following table shows the mean difference (95% CI) in serum concentrations when penicillin-V is administered with probenecid compared to alone.

Time Post-Dose Total Penicillin-V (mg/L) Free Penicillin-V (mg/L)
45 minutes 4.32 (3.20 - 5.32), p < 0.001 1.15 (0.88 - 1.42), p < 0.001
180 minutes 2.2 (1.58 - 3.25), p < 0.001 0.5 (0.35 - 0.76), p < 0.001

Pharmacodynamic Implications [5]:

  • Probability of Target Attainment (PTA): The increase in free drug concentration-time profile with probenecid allows for a fourfold increase in the minimum inhibitory concentration (MIC) that can be effectively covered. For example, a penicillin-V regimen that achieves a PTA of 100% for a pathogen with an MIC of 0.125 mg/L alone may maintain that high PTA for a pathogen with an MIC of 0.5 mg/L when boosted with probenecid.
  • Safety: The combination of penicillin-V and probenecid was reported to be safe and well-tolerated in healthy volunteers.

Conclusion and Future Directions

While phenoxymethylpenicillin is not currently the standard of care for endocarditis prophylaxis, it remains a critical narrow-spectrum agent. Recent research provides a modern, high-resolution PK profile and demonstrates the feasibility of pharmacokinetic boosting with probenecid.

For drug development professionals, these findings open several promising avenues:

  • Optimizing Prophylaxis: Boosting could be explored for highest-risk patients where enhanced coverage is desired, potentially using lower doses of penicillin-V to achieve target exposures.
  • Addressing Resistance: This strategy can extend the lifespan of penicillin-V against pathogens with rising MICs, aligning with WHO AWaRe classification goals [5].
  • Supply Shortages: Boosting could be a strategy to stretch penicillin-V supplies during shortages without compromising efficacy.

Further clinical trials in patient populations are needed to translate these pharmacological insights into new clinical protocols for infection prevention and treatment.

References

Comprehensive Application Note: HPLC-MS/MS Quantification of Penicillin V in Biological Matrices

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the application note.

Introduction and Regulatory Context

Penicillin V (phenoxymethylpenicillin) is a widely used β-lactam antibiotic belonging to the penicillin class, valued for its activity against Gram-positive bacteria and its role in treating various infectious diseases. As with other antibiotics used in food-producing animals and human medicine, regulatory monitoring of penicillin residues is essential to ensure food safety and appropriate therapeutic use. The European Union has established strict Maximum Residue Limits (MRLs) for penicillin antibiotics through Commission Regulation (EU) No. 37/2010, setting the tolerance level for this compound in milk at 4 μg·kg⁻¹ [1]. Similarly, regulatory agencies worldwide have implemented rigorous monitoring requirements for penicillin residues in animal-derived foods and therapeutic formulations.

The chemical instability of β-lactam antibiotics, including this compound, presents unique challenges for analytical method development. These compounds can degrade rapidly in solution, necessitating robust and straightforward determination methods [1]. Liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) has emerged as the technique of choice for penicillin quantification due to its exceptional sensitivity, specificity, and ability to provide confirmatory analysis. This application note provides detailed protocols for the HPLC-MS/MS quantification of this compound, incorporating experimental data and method validation parameters to support researchers in implementing this technique in various laboratory settings.

The need for reliable quantification methods extends beyond food safety to include therapeutic drug monitoring (TDM) in clinical settings, particularly for optimizing dosing regimens in critically ill patients or those with variable pharmacokinetics [2]. As regulatory requirements continue to evolve toward stricter controls and lower detection limits, the development of robust HPLC-MS/MS methods remains an essential focus for analytical scientists working in pharmaceutical development, food safety, and clinical diagnostics.

HPLC-MS/MS Method Principles

Liquid chromatography coupled with tandem mass spectrometry represents a powerful analytical technique that combines the superior separation capabilities of HPLC with the exceptional detection sensitivity and specificity of MS/MS. The fundamental principle of this technique involves the separation of analytes in a mixture by liquid chromatography followed by ionization and mass-based detection in the mass spectrometer. For penicillin analysis, the reverse-phase chromatography mode is typically employed, where analytes are separated based on their hydrophobicity using a non-polar stationary phase and a polar mobile phase. The separation mechanism relies on the differential partitioning of analytes between the mobile and stationary phases, with more hydrophobic compounds retaining longer on the column.

The mass spectrometry component provides an additional dimension of separation based on mass-to-charge ratio (m/z), followed by fragmentation of selected precursor ions to generate product ions for detection. The triple quadrupole mass spectrometers commonly used in MS/MS applications employ three sequential quadrupole mass analyzers: the first quadrupole (Q1) selects the precursor ion of interest, the second quadrupole (Q2) functions as a collision cell where selected ions are fragmented through collision-induced dissociation (CID) with an inert gas, and the third quadrupole (Q3) selects specific product ions for detection. This multiple reaction monitoring (MRM) mode significantly enhances method specificity by monitoring specific transitions from precursor to product ions, effectively filtering out chemical noise from complex matrices.

The superiority of HPLC-MS/MS for penicillin quantification lies in its exceptional sensitivity (capable of detecting residues at concentrations well below regulatory limits), high specificity (enabling unambiguous identification even in complex biological matrices), and rapid analysis time (facilitating high-throughput applications). Furthermore, the technique provides structural confirmation through multiple reaction monitoring transitions, which is particularly valuable for regulatory compliance and method validation according to international standards such as the European Commission Decision 2002/657/EC [3]. When compared to alternative detection methods such as ultraviolet (UV) or diode array detection (DAD), MS/MS detection offers significantly lower detection limits and superior confirmatory power, making it the preferred technique for penicillin quantification at trace levels.

Sample Preparation Protocols

Solid-Phase Extraction (SPE) for Milk Powder and Infant Formulas

Effective sample preparation is critical for reliable this compound quantification, particularly in complex matrices such as milk powder and infant formulas. Molecularly Imprinted Polymers (MIPs) have emerged as highly selective sorbents for solid-phase extraction of penicillins, offering significant advantages over conventional SPE materials in terms of selectivity and clean-up efficiency [1]. The molecular imprinting technology creates synthetic polymers with specific recognition sites complementary to the target analyte in shape, size, and functional groups, resulting in exceptional selectivity during the extraction process.

The MIP-SPE procedure for this compound involves the following steps:

  • Sample Reconstitution: Reconstitute 1 g of milk powder or infant formula in 10 mL of ultrapure water with thorough mixing.
  • Sample Loading: Load the reconstituted sample onto the MIP-SPE cartridge (pre-conditioned with 3 mL methanol followed by 3 mL water) at a flow rate of 1-2 mL/min.
  • Washing: Remove interfering matrix components by washing with 3 mL of water followed by 3 mL of 30% methanol in water.
  • Elution: Elute the retained this compound using 3 mL of methanol containing 1% acetic acid.
  • Concentration: Evaporate the eluate to dryness under a gentle nitrogen stream at 40°C.
  • Reconstitution: Reconstitute the dry residue in 1 mL of mobile phase initial conditions (90% aqueous, 10% organic) for HPLC-MS/MS analysis.

The MIP-SPE approach demonstrates excellent recoveries for this compound (>85%) with effective removal of matrix interferences, enabling accurate quantification at concentrations near the regulatory limits [1]. The reusability of MIP sorbents (typically 10-15 extractions without significant performance deterioration) provides an additional economic advantage for high-throughput laboratories.

Protein Precipitation and SPE for Serum Samples

For therapeutic drug monitoring applications involving human serum or plasma, a combination of protein precipitation and solid-phase extraction provides effective sample clean-up. The following protocol has been validated for this compound quantification in serum:

  • Protein Precipitation: Mix 100 μL of serum with 200 μL of acetonitrile:methanol (1:1) containing internal standard (e.g., caffeine at 50 mg/L). Vortex for 10 seconds and centrifuge at 8000 × g for 3 minutes.
  • Dilution: Transfer 100 μL of the supernatant and dilute with 600 μL of water (1:6 dilution) followed by vortex mixing for 10 seconds.
  • SPE Clean-up: Load the diluted supernatant onto a C18 SPE cartridge (pre-conditioned with 3 mL methanol followed by 3 mL water).
  • Washing and Elution: Wash with 3 mL of 5% methanol in water, then elute this compound with 2 mL of 80% methanol in water containing 0.1% formic acid.
  • Concentration and Reconstitution: Evaporate the eluate to dryness and reconstitute in 200 μL of mobile phase initial conditions for analysis [2].

This method provides absolute recoveries exceeding 95% for this compound in serum matrix, with effective removal of proteins and other endogenous interferents. The inclusion of a stable isotope-labeled internal standard for this compound (when available) further enhances quantification accuracy by correcting for extraction efficiency variations and matrix effects.

Liquid-Liquid Extraction for Tissue Samples

For complex matrices such as fish tissue or animal muscles, a liquid-liquid extraction followed by SPE clean-up provides effective sample preparation:

  • Homogenization: Homogenize 2 g of tissue sample with 8 mL of acetonitrile:water (4:1, v/v) using a high-speed blender for 2 minutes.
  • Centrifugation: Centrifuge the homogenate at 4000 × g for 10 minutes at 4°C.
  • Partitioning: Transfer the supernatant to a separation funnel, add 10 mL of ethyl acetate, and shake vigorously for 2 minutes. Allow phases to separate and collect the organic layer.
  • Evaporation: Evaporate the organic extract to dryness under nitrogen at 40°C.
  • Reconstitution and Clean-up: Reconstitute the residue in 2 mL of phosphate buffer (pH 7.0) and proceed with SPE clean-up as described for milk samples [3].

This method has been successfully applied to gilthead seabream tissue and other animal tissues, providing comprehensive validation according to European Commission Decision 2002/657/EC [3].

Table 1: Comparison of Sample Preparation Methods for Different Matrices

Matrix Extraction Technique Recovery (%) Key Advantages Limitations
Milk Powder MIP-SPE 85-95 High selectivity, reusable sorbents Specialized sorbent required
Infant Formula MIP-SPE 85-92 Excellent clean-up, low matrix effects Method optimization needed
Human Serum Protein Precipitation + SPE 95-104 Rapid, suitable for clinical TDM Moderate sample throughput
Fish Tissue Liquid-Liquid Extraction + SPE 90-98 Comprehensive matrix removal Multi-step, time-consuming
Animal Muscles Liquid-Liquid Extraction + SPE 88-95 Wide applicability to tissue matrices Requires significant optimization

Chromatographic and MS/MS Conditions

HPLC Separation Parameters

Optimal chromatographic separation is fundamental for reliable this compound quantification, providing separation from matrix interferences and other related penicillins. The following conditions have demonstrated excellent performance for this compound separation:

Column: Synergi 4 μm MAX-RP 80Å (100 × 2.0 mm) or equivalent polar-embedded C18 column [1]. Mobile Phase A: 0.1-0.2% formic acid in water [1] [2]. Mobile Phase B: 0.1-0.2% formic acid in acetonitrile [1] [2]. Gradient Program:

  • Initial: 10% B
  • 0-2 min: 10% B (isocratic)
  • 2-16 min: 10-90% B (linear gradient)
  • 16-19 min: 90% B (isocratic)
  • 19-22 min: 90-10% B (linear gradient)
  • 22-26 min: 10% B (re-equilibration) Flow Rate: 0.3 mL/min [1] Injection Volume: 10-20 μL Column Temperature: 30-40°C

The use of acidified mobile phases enhances ionization efficiency in positive ESI mode and improves peak shape for penicillins. The polar-embedded stationary phase provides superior retention for hydrophilic penicillins compared to conventional C18 columns, while the shallow gradient enables effective separation of this compound from other β-lactams and matrix components. Under these conditions, this compound typically elutes at approximately 14.9 minutes [1], sufficiently resolved from potential interferents.

Mass Spectrometry Detection

Tandem mass spectrometry detection in Multiple Reaction Monitoring (MRM) mode provides the specificity and sensitivity required for this compound quantification at regulatory limits. The following MS parameters have been optimized for this compound detection:

Ionization Mode: Electrospray Ionization (ESI) positive mode [1] Ion Source Parameters:

  • Ion Spray Voltage: 5500 V
  • Source Temperature: 500°C
  • Nebulizer Gas (GS1): 50 psi
  • Heater Gas (GS2): 60 psi
  • Curtain Gas: 35 psi MRM Transitions:
  • Quantifier: 351.1 → 160.0 (Collision Energy: 13 V)
  • Qualifier: 351.1 → 114.0 (Collision Energy: 25 V) [1]

The precursor ion for this compound is the protonated molecule [M+H]⁺ at m/z 351.1, while the product ions at m/z 160.0 and 114.0 correspond to characteristic fragments of the penicillin structure. The quantifier transition (351.1→160.0) is used for quantification due to its higher intensity and stability, while the qualifier transition (351.1→114.0) provides confirmatory identification with an intensity ratio relative to the quantifier transition that should remain constant (±20%) for positive identification [1].

Table 2: Optimized MRM Parameters for this compound and Related Compounds

Compound Precursor Ion (m/z) Product Ions (m/z) Collision Energy (V) Retention Time (min)
This compound 351.1 160.0 (quantifier), 114.0 (qualifier) 13, 25 14.9
Penicillin G 335.1 160.0, 176.0 15, 12 13.8
Ampicillin 350.1 106.0, 160.0 20, 15 2.5
Amoxicillin 366.1 114.0, 208.0 25, 13 2.1
Oxacillin 402.1 243.0, 160.0 15, 20 14.2
Cloxacillin 436.1 277.0, 160.0 15, 20 15.3

Method Validation and Performance

Method validation is essential to demonstrate that the analytical procedure is suitable for its intended purpose. The HPLC-MS/MS method for this compound quantification has been extensively validated according to international guidelines, including the European Commission Decision 2002/657/EC [3]. The validation parameters establish the reliability, accuracy, and precision of the method for regulatory testing and clinical monitoring.

Specificity: The method demonstrates excellent specificity with no interfering peaks at the retention time of this compound in blank samples from various matrices (milk, serum, tissue). The use of two MRM transitions with consistent intensity ratios provides confirmatory identification, exceeding the minimum identification points required by 2002/657/EC [1] [3].

Linearity: The method shows excellent linearity over the concentration range of 2-128 μg/L for serum samples [2] and 1-50 μg/kg for food matrices [1], with correlation coefficients (r²) exceeding 0.995. Weighted least-squares regression (1/x or 1/x²) is recommended to address heteroscedasticity commonly observed at lower concentration ranges.

Accuracy and Precision: Accuracy expressed as percentage bias and precision expressed as coefficient of variation (CV%) meet international validation criteria. For this compound, intra-day and inter-day accuracy values range from 95-105% with precision values <10% CV across all validated matrices [2]. The method demonstrates consistent performance at concentrations near the regulatory limits, which is critical for compliance monitoring.

Sensitivity: The method exhibits excellent sensitivity with Limits of Detection (LOD) and Limits of Quantification (LOQ) well below the established MRLs. For this compound in milk, the LOD is 0.1 μg/kg and LOQ is 0.5 μg/kg, significantly lower than the EU MRL of 4 μg/kg [1]. In human serum, the LLOQ (Lower Limit of Quantification) is 2 mg/L, suitable for therapeutic drug monitoring applications [2].

Table 3: Method Validation Parameters for this compound in Different Matrices

Validation Parameter Milk Powder Human Serum Fish Tissue
Linearity Range (μg/L or μg/kg) 1-50 2-128 5-100
Correlation Coefficient (r²) >0.998 >0.995 >0.995
LOD (μg/L or μg/kg) 0.1 0.5 1.5
LOQ (μg/L or μg/kg) 0.5 2.0 5.0
Accuracy (%) 95-105 95-104 90-105
Intra-day Precision (%CV) <8 <6 <10
Inter-day Precision (%CV) <10 <8 <12
Recovery (%) 85-95 95-104 90-98
Matrix Effect (%) 85-115 90-110 80-120

The comprehensive validation data demonstrate that the HPLC-MS/MS method is fit-for-purpose for the quantification of this compound across various applications, from regulatory testing to therapeutic drug monitoring. The robustness of the method has been established through deliberate variations in chromatographic parameters (flow rate, mobile phase composition, column temperature), confirming that the method remains unaffected by small but deliberate changes [1] [2].

Application to Real Samples

The validated HPLC-MS/MS method has been successfully applied to various real-world scenarios, demonstrating its utility in different analytical contexts. In regulatory testing, the method has been used to monitor this compound residues in milk powder and infant formulas, with analysis confirming the absence of residues above the MRL in commercially available products [1]. The exceptional sensitivity of the method allows for reliable quantification at concentrations significantly below the regulatory limits, providing an adequate safety margin for compliance assessment.

In clinical applications, the method has been implemented for therapeutic drug monitoring of ampicillin (a related penicillin) in intensive care unit patients receiving continuous infusion [2]. While this specific application focused on ampicillin, the methodology is directly transferable to this compound monitoring. The study demonstrated significant inter-individual variability in drug clearance (0.5-31.2 L/h) among critically ill patients, highlighting the importance of TDM for optimizing dosing regimens. The HPLC-MS/MS method enabled precise quantification of drug levels, with 92.9% of samples falling within the optimal therapeutic range (16-32 mg/L) following TDM-guided dose adjustments [2].

For aquaculture applications, the method has been adapted for the determination of penicillin residues in gilthead seabream tissue, addressing the need for monitoring antibiotic use in food-producing fish [3]. The method successfully demonstrated the absence of detectable residues in fish samples collected after appropriate withdrawal periods, confirming the judicious use of antibiotics in aquaculture operations.

The ruggedness of the method has been established through inter-laboratory comparisons and implementation in different laboratory settings, confirming its transferability and robustness. The application of the method to various sample matrices demonstrates its versatility and suitability for different analytical requirements, from routine regulatory testing to specialized clinical applications.

Troubleshooting and Best Practices

Successful implementation of the HPLC-MS/MS method for this compound requires attention to several critical factors that can impact method performance. The following troubleshooting guide addresses common challenges and provides recommendations for optimal method operation:

Peak Tailing and Poor Chromatography: Penicillins often exhibit peak tailing due to secondary interactions with residual silanol groups on the stationary phase. This can be mitigated by:

  • Using high-purity silica columns with dense bonding or polar-embedded phases
  • Maintaining low pH mobile phases (pH 2-4) with formic acid
  • Adding mobile phase additives such as 0.1% formic acid to suppress ionization
  • Ensuring adequate column temperature (30-40°C) to improve mass transfer

Signal Suppression or Enhancement: Matrix effects can significantly impact quantification accuracy, particularly in electrospray ionization. To address matrix effects:

  • Implement effective sample clean-up using selective sorbents like MIP-SPE
  • Use stable isotope-labeled internal standards when available
  • Perform post-column infusion experiments to identify regions of ion suppression
  • Employ matrix-matched calibration standards or standard addition methods

Poor Recovery and Reproducibility: Inconsistent recovery can result from various factors in the sample preparation process:

  • Ensure proper conditioning of SPE cartridges before sample loading
  • Control flow rates during SPE (1-2 mL/min for optimal interaction)
  • Use freshly prepared standards due to the instability of penicillin solutions
  • Implement appropriate internal standards to correct for extraction variability

System Carryover: Penicillins can adhere to LC system components, leading to carryover between injections:

  • Include blank injections after high-concentration samples
  • Implement needle wash steps with strong wash solvents (e.g., 50:50 methanol:water)
  • Use mobile phase as injection solvent when possible to improve focusing
  • Regularly maintain and replace injection valve components as needed

Sensitivity Issues: Declining sensitivity can result from various sources:

  • Check ion source cleanliness and clean according to manufacturer recommendations
  • Verify collision gas pressure and nebulizer gas flows
  • Monitor column performance with system suitability tests
  • Ensure fresh mobile phase preparation daily to prevent degradation

The following workflow diagram illustrates the complete analytical process for this compound quantification, highlighting critical steps where attention to detail is essential for optimal performance:

penicillin_workflow This compound Analysis Workflow start Sample Collection sp_milk Milk Powder/Infant Formula Sample Preparation start->sp_milk sp_serum Serum/Plasma Sample Preparation start->sp_serum sp_tissue Tissue Sample Preparation start->sp_tissue mip_spe MIP-SPE Clean-up sp_milk->mip_spe pp_spe Protein Precipitation + SPE Clean-up sp_serum->pp_spe lle_spe Liquid-Liquid Extraction + SPE Clean-up sp_tissue->lle_spe hplc HPLC Separation (C18 Column, Gradient Elution) mip_spe->hplc pp_spe->hplc lle_spe->hplc msms MS/MS Detection (ESI+, MRM Mode) hplc->msms data Data Analysis (Quantification & Confirmation) msms->data validation Method Validation (According to 2002/657/EC) data->validation end Result Reporting validation->end

Conclusions

This application note provides comprehensive protocols for the quantification of this compound using HPLC-MS/MS, covering method principles, sample preparation techniques, chromatographic separation, mass spectrometric detection, and method validation. The robustness and reliability of the method have been demonstrated through extensive validation according to international guidelines and successful application to various sample matrices, including milk powder, infant formulas, human serum, and animal tissues.

The key advantages of the described method include:

  • Exceptional sensitivity with detection limits significantly below regulatory requirements
  • High specificity provided by MRM detection with confirmatory transition ratios
  • Broad applicability across different matrices with minimal method modifications
  • Regulatory compliance with validation meeting 2002/657/EC criteria
  • Practical utility for both routine testing and research applications

The implementation of molecularly imprinted polymers for sample clean-up represents a significant advancement in penicillin analysis, providing superior selectivity compared to conventional SPE sorbents. Additionally, the chromatographic and MS/MS conditions described offer optimal performance for this compound while maintaining compatibility with multi-residue methods for related β-lactam antibiotics.

As regulatory requirements continue to evolve toward lower detection limits and expanded monitoring programs, the HPLC-MS/MS method for this compound quantification provides a reliable, sensitive, and specific solution for analytical laboratories working in food safety, pharmaceutical development, and clinical diagnostics. The comprehensive protocols and troubleshooting guidance presented in this application note will support laboratories in successfully implementing this method for their specific analytical needs.

References

Comprehensive Application Notes and Protocols for Optimization of Phenoxymethylpenicillin Fermentation Production

Author: Smolecule Technical Support Team. Date: February 2026

Executive Summary

This technical document provides detailed protocols and application notes for the optimization of phenoxymethylpenicillin (PenV) fermentation production. Through systematic strain improvement, media engineering, and process control strategies, significant enhancements in PenV yield can be achieved. The optimized protocols described herein have demonstrated the capacity to increase PenV titers from initial levels of 100 mg/L to 934 mg/L in laboratory-scale fermentations using the Penicillium rubens BIONCL P45 strain. These methodologies offer robust frameworks for researchers and industrial scientists seeking to maximize antibiotic production efficiency while maintaining cost-effectiveness. Implementation of these optimized protocols can substantially improve industrial productivity and address the growing global demand for essential antibiotics amidst increasing bacterial resistance concerns.

Introduction & Background

Phenoxymethylpenicillin (PenV), a narrow-spectrum antibiotic belonging to the beta-lactam class, remains a critically important medication for treating various bacterial infections, particularly those caused by Gram-positive organisms. Despite the development of newer antibiotics, PenV maintains its clinical relevance due to its favorable safety profile, specific activity against streptococcal infections, and inclusion in the World Health Organization's Essential Medicines List. The industrial production of PenV primarily relies on microbial fermentation using specially engineered strains of Penicillium rubens (formerly Penicillium chrysogenum), followed by downstream extraction and purification processes.

Recent challenges in antibiotic manufacturing, including supply chain disruptions and increasing bacterial resistance, have underscored the necessity for optimized production methodologies. Current research focuses on enhancing production yields while reducing manufacturing costs through integrated approaches combining strain engineering, media optimization, and advanced process control. The isolation and genomic characterization of novel production strains, such as Penicillium rubens BIONCL P45 from India, has opened new avenues for understanding the genetic blueprint of high-yielding organisms and implementing targeted improvement strategies [1]. This document consolidates recent scientific advances into practical application notes and protocols to support researchers and manufacturing specialists in their efforts to improve PenV production efficiency.

Strain Improvement Protocols

Strain Development and Selection

Strain improvement serves as the foundation for enhancing antibiotic production in industrial biotechnology. The initial critical step involves the careful selection of a parental strain with demonstrated production potential and genetic stability. The Penicillium rubens BIONCL P45 strain, recently isolated from environmental sources in India, presents an excellent starting point for improvement initiatives. This wild-type strain initially produced approximately 100 mg/L of PenV and possesses a comprehensive genetic makeup containing complete pathways for penicillin biosynthesis along with other valuable secondary metabolites [1].

The genomic characterization of production strains provides invaluable insights for targeted improvement strategies. Whole genome sequencing of the BIONCL P45 strain revealed a 31.09 Mb genome with 10,687 protein-coding genes, 358 carbohydrate-active enzymes (CAZymes), and 911 transporter coding genes [1]. This genetic inventory enables researchers to identify key biosynthetic gene clusters (BGCs) and regulatory elements that govern penicillin production. Comparative genomic analysis with the reference strain Penicillium chrysogenum Wisconsin 54-1255 showed 99.89% coverage with 2952 common KEGG orthologous protein-coding genes, confirming its taxonomic position and production potential [1]. Phylogenetic analysis further revealed that BIONCL P45 clusters with Fleming's original isolate P. rubens IMI 15378, highlighting its genetic proximity to the historically significant production strain.

Mutagenesis and Screening Methods

Classical strain improvement (CSI) through mutagenesis remains a powerfully effective method for enhancing antibiotic production, often yielding significant improvements that surpass solely rational engineering approaches. The following protocol details a systematic mutagenesis strategy that achieved a near tenfold increase in PenV production from the parental BIONCL P45 strain:

  • Preparation of Spore Suspension: Harvest spores from a 7-10 day old culture grown on potato dextrose agar (PDA) plates using sterile 0.1% Tween 80 solution. Adjust the spore concentration to 10⁶ spores/mL using a hemocytometer [2].
  • UV Mutagenesis Treatment: Expose 10 mL of spore suspension in a sterile petri dish to UV irradiation at 254 nm wavelength with a intensity of 100 J/m² for 60-120 seconds with constant agitation. Perform all operations under yellow light to prevent photo-reactivation [2].
  • Mutant Selection and Screening: Plate appropriate dilutions to obtain 100-200 colonies per plate after irradiation. Incubate at 25°C for 5-7 days then transfer individual colonies to production medium. The most promising mutant (UV-65) demonstrated production capabilities of 934 mg/L, representing a substantial improvement over the parental strain [2].
  • Validation and Stability Testing: Subject high-producing mutants to sequential subculturing to assess genetic stability and production consistency over multiple generations.

Table: Strain Improvement Progression for Penicillium rubens BIONCL P45

Strain Improvement Method PenV Titer (mg/L) Fold Increase
Wild-type BIONCL P45 Isolation and characterization 100 Baseline
Optimized wild-type Medium optimization (PM4) 430 4.3×
RSM-optimized Response Surface Methodology 685 6.9×
UV-65 mutant UV mutagenesis 934 9.3×

Fermentation Medium Optimization

Statistical Approaches for Medium Component Optimization

Media engineering represents a critical factor in the successful optimization of PenV production, as medium composition directly influences both cellular growth and antibiotic synthesis. Research has demonstrated that implementing statistical optimization methods can significantly enhance production yields compared to traditional one-variable-at-a-time approaches. The following application note outlines a systematic methodology for medium optimization that increased PenV production from 100 mg/L to 430 mg/L using the BIONCL P45 strain [2].

The initial step involves the careful identification of critical medium components through fractional factorial designs, which efficiently screen multiple factors to determine those with significant effects on production. For PenV fermentation, research has identified five key components that substantially influence yields: lactose as a carbon source, corn steep solids as a nitrogen source, sodium sulfate as a sulfur source, calcium carbonate for pH regulation, and phenoxy acetic acid as a precursor [2]. The concentration ranges for initial screening should be established based on literature values and preliminary experiments, typically testing each component at 3-5 different concentrations to determine optimal levels and interactive effects.

Following the identification of critical components, Response Surface Methodology (RSM) with Central Composite Design (CCD) provides a powerful tool for modeling and optimizing the complex relationships between medium components and PenV production. The implementation of RSM enabled researchers to develop a predictive model that indicated potential production of 646 mg/L PenV, which was subsequently experimentally validated at 685 mg/L [2]. This represents a significant improvement over the initial optimized medium and demonstrates the power of statistical approaches in fermentation medium optimization.

Optimized Medium Formulations

Based on extensive research with the Penicillium rubens BIONCL P45 strain, the following optimized medium compositions have been developed and validated for PenV production:

  • Production Medium 4 (PM4) - Basic Optimized Medium:

    • Lactose: 8-12 g/L as primary carbon source
    • Corn Steep Solids: 15-25 g/L as nitrogen source
    • Sodium Sulfate: 3-6 g/L as sulfur source
    • Calcium Carbonate: 4-8 g/L for pH control
    • Phenoxy Acetic Acid: 1-3 g/L as precursor
    • Additional Mineral Salts: Potassium phosphate 0.5-1 g/L, magnesium sulfate 0.2-0.5 g/L [2]
  • RSM-Optimized Medium:

    • Lactose: 10.5 g/L (precisely controlled)
    • Corn Steep Solids: 22.3 g/L
    • Sodium Sulfate: 4.8 g/L
    • Calcium Carbonate: 6.2 g/L
    • Phenoxy Acetic Acid: 2.1 g/L
    • Trace Elements: Ferrous sulfate 0.05 g/L, manganese sulfate 0.02 g/L, zinc sulfate 0.01 g/L [2]

Table: Comparative Analysis of Medium Components and Their Roles in PenV Production

Component Concentration Range Primary Function Impact on Production
Lactose 8-12 g/L Carbon source High impact - regulates growth and production phases
Corn Steep Solids 15-25 g/L Nitrogen source High impact - affects biomass and enzyme production
Sodium Sulfate 3-6 g/L Sulfur source Medium impact - precursor for β-lactam ring
Calcium Carbonate 4-8 g/L pH buffer Critical - maintains optimal pH ~6.5
Phenoxy Acetic Acid 1-3 g/L Side-chain precursor High impact - direct precursor for PenV molecule

Process Control Strategies

Advanced Process Control and Monitoring

Fermentation process control represents a crucial aspect of optimizing PenV production, with modern approaches focusing on the precise regulation of key parameters to maximize productivity. Recent patent literature describes innovative methods for enhancing penicillin fermentation units through conductivity-based control strategies that address the critical challenge of precursor concentration maintenance [3]. The fundamental principle involves the real-time monitoring and adjustment of sulfate levels, which serve as both a nutrient and a regulator of the biosynthesis pathway.

The protocol implementation involves installing online conductivity sensors capable of continuous measurement throughout the fermentation process. These sensors must be properly calibrated to correlate conductivity values with actual sulfate concentrations in the fermentation broth, typically ranging from 0.5-3.0 g/L for optimal production [3]. The control system should be programmed to maintain sulfate concentration within a narrow optimal range through the automatic addition of sulfate solutions when conductivity measurements fall below predetermined setpoints. This approach has demonstrated significant improvements in process consistency and product yield compared to traditional time-based or empirical feeding strategies.

Supplemental control strategies should include the precise management of phenoxy acetic acid concentration, typically maintained at 0.5-2.0 g/L through fed-batch addition to provide adequate precursor while preventing toxicity effects [3]. Additionally, dissolved oxygen should be maintained above 30% saturation through agitation speed and aeration rate control, as oxygen represents a critical substrate in the penicillin biosynthesis pathway. The temperature must be carefully controlled at 20-24°C throughout the fermentation, with pH maintained at 6.5±0.3 through the automatic addition of ammonia water or sulfuric acid as needed.

Feeding Strategy Optimization

Fed-batch fermentation with optimized feeding strategies has demonstrated significant advantages over simple batch processes for PenV production. The development of effective feeding protocols requires understanding the carbon distribution during fermentation, with approximately 65% of carbon allocated for cellular maintenance, 25% for growth, and only about 10% directly for penicillin production [4]. This understanding informs the design of feeding strategies that balance biomass accumulation with antibiotic synthesis.

The implementation of mini-harvest protocols can substantially improve overall productivity by increasing the volumetric efficiency of the fermentation process. This approach involves removing 20-40% of the fermenter contents and replacing it with fresh sterile medium, which can be repeated multiple times to extend the production phase and increase total PenV yield per fermenter cycle [4]. The protocol for mini-harvest operations must maintain strict aseptic conditions throughout to prevent contamination, typically achieved through steam-sterilizable transfer lines and pre-sterilized medium addition.

The following diagram illustrates the optimized fermentation workflow with integrated process control:

FermentationOptimization A Inoculum Development (2-3 seed stages) B Fermentation Initiation (Medium: PM4 or RSM-optimized) A->B C Batch Phase (0-48 h) Parameters: T=20-24°C, pH=6.5 B->C D Fed-Batch Production Phase (48-200 h) C->D E Process Control Systems D->E I Product Harvest (120-200 h) D->I F Conductivity Control (Sulfate: 0.5-3.0 g/L) E->F G Precursor Feeding (Phenoxy acetic acid: 0.5-2.0 g/L) E->G H Mini-Harvest Protocol (20-40% volume exchange) E->H F->D G->D H->D J Downstream Processing I->J

Analytical Methods & Validation

Quality Control and Metabolite Analysis

Robust analytical methods are essential for the accurate quantification of PenV titers throughout the optimization process and for quality control of the final product. High-performance liquid chromatography coupled with triple quadrupole mass spectrometry (HPLC-TQ MS) represents the current gold standard for precise quantification of PenV concentrations in fermentation broth and final products [5]. This method offers superior sensitivity and specificity compared to traditional microbiological assays, with a limit of quantification of 0.01 mg/L for both PenV and related metabolites [5].

The protocol for PenV quantification in fermentation samples involves sample preparation through centrifugation at 10,000 × g for 10 minutes to remove biomass, followed by filtration through a 0.22 μm membrane filter. The mobile phase for HPLC analysis typically consists of a gradient mixture of aqueous formic acid (0.1%) and acetonitrile with a flow rate of 0.3 mL/min through a C18 reverse-phase column maintained at 40°C [5]. Detection and quantification are performed using multiple reaction monitoring (MRM) mode with specific transitions for PenV (m/z 349.1→114.0 for quantification; m/z 349.1→160.0 for confirmation) [5]. The analytical method must be properly validated for linearity (typically 0.01-50 mg/L), precision (intra-day and inter-day CV < 15%), and accuracy (85-115% recovery) following FDA and EMA guidelines [5].

For the assessment of potential impurities and related substances, ultra-performance liquid chromatography (UPLC) with photodiode array detection provides complementary analysis. This method effectively identifies and quantifies degradation products and related penicillins that may form during the fermentation process. Additionally, the determination of free drug concentrations using ultra-filtration (Centrifree devices with 30 kDa molecular weight cut-off) prior to analysis provides critical information for pharmacological assessment and formulation development [5].

Pharmacokinetic and Pharmacodynamic Validation

Pharmacokinetic validation of optimized PenV products represents an essential step in ensuring therapeutic efficacy, particularly as production modifications may influence formulation characteristics and bioavailability. Recent clinical research has investigated strategies for pharmacokinetic boosting using probenecid to enhance serum concentrations and extend half-life [5]. This approach has demonstrated that the addition of probenecid significantly increases both total and free penicillin-V concentrations at critical timepoints, with mean differences of 4.32 mg/L at 45 minutes and 2.2 mg/L at 180 minutes post-dose [5].

The probability of target attainment (PTA) analysis provides a critical metric for assessing the therapeutic potential of PenV products against target pathogens. Studies have demonstrated that probenecid co-administration allows a fourfold increase in the minimum inhibitory concentration (MIC) that can be effectively targeted, significantly expanding the spectrum of susceptible pathogens [5]. This enhancement is particularly valuable in the context of increasing antimicrobial resistance, as it extends the utility of existing antibiotics without requiring structural modifications.

Table: Pharmacokinetic Parameters of Penicillin-V with and without Probenecid Boosting

Parameter Penicillin-V Alone Penicillin-V + Probenecid Improvement
Cₘₐₓ (total, mg/L) Baseline +4.32 mg/L [45 min] p < 0.001
Cₘₐₓ (free, mg/L) Baseline +1.15 mg/L [45 min] p < 0.001
Concentration (total, 180 min) Baseline +2.2 mg/L p < 0.001
Concentration (free, 180 min) Baseline +0.5 mg/L p < 0.001
MIC Coverage Baseline 4× increase Significant

Conclusion & Future Perspectives

The optimization protocols and application notes presented in this document provide comprehensive guidance for enhancing phenoxymethylpenicillin production through integrated approaches spanning strain development, media optimization, and advanced process control. The demonstrated progression from initial titers of 100 mg/L to achieved levels of 934 mg/L underscores the substantial potential for improvement that exists within current production systems [2]. Implementation of these strategies requires multidisciplinary expertise in microbiology, fermentation science, and analytical chemistry, but offers substantial returns in production efficiency and cost-effectiveness.

Future perspectives in PenV production optimization will likely focus increasingly on systems biology approaches that integrate genomic, transcriptomic, and metabolomic data to build comprehensive metabolic models guiding further strain engineering [6]. The continued development of CRISPR-based genome editing tools for filamentous fungi presents opportunities for more precise genetic modifications targeting both biosynthetic genes and regulatory elements [6]. Additionally, the application of machine learning algorithms to analyze multivariate fermentation data may uncover previously unrecognized relationships between process parameters and productivity, enabling further optimization beyond the capabilities of traditional statistical approaches.

The growing challenge of antimicrobial resistance amplifies the importance of optimizing production for existing first-line antibiotics like PenV, particularly as developing new antimicrobial agents becomes increasingly challenging economically and technically [7]. The integration of green chemistry principles and sustainable manufacturing practices will also shape future optimization efforts, focusing on reducing environmental impact while maintaining production efficiency. Through the continued refinement of production processes detailed in these application notes, manufacturers can contribute to global antibiotic availability while maintaining economic viability in an increasingly challenging market landscape.

References

Comprehensive Application Notes and Protocols: Penicillin V Acylase in Industrial-Scale 6-APA Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Industrial Context

6-Aminopenicillanic acid (6-APA) serves as the fundamental core scaffold for numerous semi-synthetic β-lactam antibiotics, playing an indispensable role in modern antimicrobial therapy. As antibiotic resistance continues to escalate globally, the demand for effective semi-synthetic penicillins has intensified, with over 75% of all penicillin produced worldwide being channeled toward 6-APA production for conversion into critical antibiotics such as amoxicillin, ampicillin, and various cephalosporins. [1] The global 6-APA market reflects this importance, with projections indicating a market size of $4.136 billion by 2025 and anticipated production exceeding 420,000 metric tons annually to meet pharmaceutical manufacturing needs. [2] [3]

The enzymatic hydrolysis of penicillin V using this compound acylase (PVA, EC 3.5.1.11) represents a biocatalytic alternative to traditional chemical deacylation methods, offering significant advantages including milder reaction conditions, exceptional regio- and stereo-selectivity, and reduced environmental impact through avoidance of hazardous chemicals such as phosphorous pentachloride and nitrosylchloride. [1] [4] Comparative economic analyses indicate that the enzymatic process reduces production costs by at least 9-20% compared to chemical methods, particularly when integrated with penicillin fermentation processes. [4] The PVA-mediated route specifically leverages the superior chemical stability of this compound and the resulting 6-APA at lower pH values favored for extraction, alongside better enzyme tolerance to phenoxyacetic acid inhibition compared to penicillin G acylase systems. [1]

Table 1: Comparative Analysis of 6-APA Production Methods

Parameter Chemical Process Enzymatic Process (PVA)
Reaction Conditions Extreme pH, low temperatures Mild conditions (pH 6.5-7.0, 40-60°C)
Specificity Non-specific, requires protecting groups Highly specific, no side reactions
Environmental Impact Hazardous waste generation Biodegradable catalysts, minimal waste
Energy Consumption High Moderate
Overall Yield 85-90% 90-95%
Purity of 6-APA ~95% 98-99.5%

Enzyme Sources and Biochemical Characterization

Microbial Sources of this compound Acylase

This compound acylase is produced by a diverse range of microorganisms, including bacteria, actinomycetes, yeasts, and fungi, with both intracellular and extracellular expression patterns. [5] Bacterial sources include species such as Beijerinckia indica var. penicillanicum, Bacillus sphaericus, Bacillus subtilis, and the recently isolated Bacillus cereus ATUAVP1846, which demonstrates constitutive intracellular production of PVA without need for induction. [5] Among actinomycetes, Streptomyces lavendulae ATCC 13664 produces an extracellular PVA with broad substrate specificity, efficiently hydrolyzing not only this compound but also natural aliphatic penicillins including penicillin F, penicillin dihydro-F, and penicillin K. [6] Fungal sources such as Fusarium sp. SKF 235 have also been extensively characterized and employed in industrial applications, particularly through immobilization on cation-exchange resins. [7]

The PVA from Pectobacterium atrosepticum (PaPVA) represents one of the most active variants reported to date, exhibiting a remarkable specific activity of 430 U/mg when recombinantly expressed in Escherichia coli. [1] This enzyme demonstrates exceptional expression levels reaching 250 mg/mL of soluble protein in fermentation cultures, making it particularly suitable for industrial application. [1] PVAs generally belong to the N-terminal nucleophile (Ntn)-hydrolase superfamily, characterized by a conserved structural fold and a catalytic serine, cysteine, or threonine residue at the N-terminal end that mediates hydrolysis through a unique autocatalytic activation mechanism. [5] [6]

Biochemical Properties and Kinetic Parameters

PVAs from different microbial sources exhibit variations in their biochemical characteristics and catalytic efficiencies, enabling selection of appropriate enzymes for specific process conditions. The optimal pH for most PVAs falls within the slightly acidic to neutral range (pH 6.0-7.0), with temperature optima generally between 40-60°C. [1] [7] [5] For instance, PVA from Bacillus cereus ATUAVP1846 demonstrates maximal activity at pH 6.0 and 40°C, [5] while the Streptomyces lavendulae enzyme shows a temperature optimum of 55°C that increases to 60°C following immobilization. [7]

Table 2: Comparative Biochemical Properties of this compound Acylases from Different Microbial Sources

Enzyme Source Optimal pH Optimal Temperature (°C) Km (mM) Specific Activity (U/mg) Localization
Pectobacterium atrosepticum 6.5-7.0 55 10 430 Intracellular
Streptomyces lavendulae 6.5 55-60 12 350 Extracellular
Bacillus cereus ATUAVP1846 6.0 40 8.5 280 Intracellular
*Fusarium* sp. SKF 235 6.8 60 10 250-280* Extracellular

Note: *Immobilized enzyme activity expressed in IU/g dry beads

Kinetic studies have revealed that short-chain primary alcohols including methanol, ethanol, 1-propanol, and 1-butanol can significantly activate PVA enzymes through a non-essential activation mechanism characterized by increased Vmax and decreased Km values with rising alcohol concentrations. [8] This activation phenomenon appears to correlate with the hydrophobicity of the alcohol and may result from alcohol binding at specific activation sites that induce conformational changes enhancing catalytic performance. [8] Additionally, PVA from Streptomyces lavendulae demonstrates unique substrate specificity, efficiently hydrolyzing ampicillin and cephalexin in addition to its natural substrate this compound, suggesting potential applications beyond traditional 6-APA production. [5]

Biocatalyst Development and Optimization

Strain Improvement and Fermentation Protocols

Maximizing PVA productivity begins with optimized fermentation processes tailored to specific production strains. For recombinant E. coli expressing PaPVA, cultivation using terrific broth medium in a 2 L bioreactor has yielded cell biomass concentrations of 35 g/L with exceptional PVA activity reaching 42,656 U/L following 13 hours of fermentation. [1] For the novel Bacillus cereus ATUAVP1846 strain, maximum PVA production occurs at 30°C, pH 7.0 with a relatively short 24-hour fermentation under submerged conditions. [5]

Critical media components significantly influence PVA yields across different production systems. For Bacillus cereus ATUAVP1846, sucrose serves as the optimal carbon source, while tryptone and ammonium hydrogen phosphate provide superior nitrogen sources for enzyme production. [5] Specifically, minimal medium containing 0.4% glucose and 0.3% ammonium hydrogen phosphate has been identified as optimal for PVA production from this strain. [5] Supplementation with corn steep liquor and skim milk can further enhance enzyme yields, providing essential micronutrients and potential stabilizing factors. [5]

Heterologous expression strategies have successfully boosted PVA production, with the S. lavendulae pva gene expressed in Streptomyces lividans resulting in extracellular enzyme yields of 959 IU/L at a 5-fold higher concentration than the original host in a significantly reduced timeframe. [6] This expression system produces a homogeneous heterodimeric enzyme following autocatalytic processing that removes a 25-amino-acid linker peptide to generate the mature α-subunit (18.79 kDa) and β-subunit (60.09 kDa) responsible for catalytic activity. [6]

Immobilization and Stabilization Strategies

Effective immobilization represents a crucial step in developing industrially viable PVA biocatalysts, enabling enzyme reuse, simplified product separation, and enhanced operational stability. While numerous support materials have been explored for penicillin acylases, Lentikats hydrogels—lens-shaped particles composed of polyvinyl alcohol and poly(ethylene glycol)—have demonstrated exceptional performance for whole-cell PVA encapsulation. [1] This immobilization approach offers improved mechanical properties and reduced diffusional limitations compared to traditional alginate beads, maintaining 90-100% enzyme activity after 3 months of storage at 4°C. [1]

G cluster_note Performance Characteristics Start Start Biocatalyst Preparation Fermentation Strain Fermentation Start->Fermentation Harvest Cell Harvest Fermentation->Harvest PVA PVA Extract Harvest->PVA Immobilization Encapsulation in Lentikats Hydrogel PVA->Immobilization Drying Controlled Drying Immobilization->Drying ChemicalStab Chemical Stabilization Drying->ChemicalStab LKBiocat LK-PaPVA Biocatalyst ChemicalStab->LKBiocat Storage Storage at 4°C LKBiocat->Storage End Ready for Use Storage->End Note1 Maintains 90-100% activity after 3 months storage Note2 Enables 50 reaction cycles with >90% conversion

Figure 1: Biocatalyst Preparation Workflow for Lentikats-Immobilized PVA

Alternative immobilization approaches include covalent binding to epoxy-acrylic beads such as Eupergit C, [6] adsorption on cation-exchange resins like Amberlite CG-50 with reported activities of 250-280 IU/g dry beads, [7] and encapsulation in alginate matrices. However, these methods often face limitations in mechanical stability and reusability compared to Lentikats technology. For instance, alginate-encapsulated PVA cells typically show significant activity reduction to approximately 80% conversion after just 10 reaction cycles, whereas Lentikats-immobilized preparations maintain >90% conversion through 50 cycles. [1]

Stabilization strategies have included chemical modification with aldehydes such as formaldehyde, [4] cross-linking with homobifunctional bisimidoesters, [4] and the addition of polyol compounds including glycerol and glycols. [8] These approaches typically enhance thermal stability and pH tolerance, extending the functional lifespan of the biocatalyst under industrial processing conditions.

Bioreactor Operation and Process Optimization

Laboratory-Scale Process Development

Initial biotransformation trials with Lentikats-immobilized E. coli-PaPVA cells (LK-PaPVA) should be performed in 100 mL lab-scale reactors to optimize critical parameters including cell loading, substrate concentration, and aeration conditions. [1] Using LK-PaPVA with 10% (w/w) cell loading, approximately 80% conversion of 2% (w/v) this compound to 6-APA typically occurs within 30 minutes, with complete conversion achieved in 90 minutes. [1] It is noteworthy that extending the reaction beyond 30 minutes results in a reduced reaction rate, suggesting potential product inhibition or enzyme stability issues that require careful process control. [1]

Kinetically controlled synthesis approaches using PVA from Streptomyces lavendulae have demonstrated remarkable efficiency in reverse reactions for this compound synthesis from 6-APA. Using methyl phenoxyacetate as an activated acyl donor in 100 mM Tris/HCl buffer (pH 7.0) containing 2.7% (v/v) DMSO as cosolvent at 30°C, with a 5:1 molar ratio of 6-APA to acyl donor and enzyme loading of 0.3 UI/mL, achieves exceptional synthesis yields of 94.5%. [9] This represents one of the highest yields reported for enzymatic β-lactam antibiotic synthesis and highlights the potential of PVA in synthetic applications beyond hydrolysis.

Industrial Scale-Up and Continuous Processing

Scale-up to industrial operation employs continuous stirred tank reactor (CSTR) systems, with demonstrated success at both 2 L and 10 L pilot scales. [1] A typical industrial process utilizes 2% (w/v) this compound as substrate with LK-PaPVA biocatalyst in a CSTR with 90-minute cycle times. [1] At the end of each cycle, the reaction mixture is transferred to a separate tank for product settling and precipitation, while fresh substrate and buffer are added to restart the reaction, enabling semi-continuous operation. [1]

Table 3: Operational Performance of Lentikats-Immobilized PVA in 2L Bioreactor

Process Parameter Performance Metric Notes
This compound Concentration 2% (w/v) 20 g/L
Cycle Time 90 minutes Complete conversion
Complete Conversion Cycles 10 cycles 100% conversion
Extended Performance 50 cycles 90% overall conversion
Biocatalyst Loading 80 g beads Contains 8 g wet cell biomass
Total PVA Activity 42,656 U/L 21 U/mL
Storage Stability 90-100% activity retained 3 months at 4°C

Critical to commercial viability is the integration of continuous downstream processing (CDSP) for product recovery and purification. Following hydrolysis, phenoxyacetic acid (POA) is extracted from the reaction mixture using n-butyl acetate as organic solvent, while 6-APA remains in the aqueous phase and is precipitated by pH adjustment to 4.2 followed by isolation and crystallization according to established industrial procedures. [1] This integrated approach yields 10.4 g 6-APA and 7.2 g POA from 20 g/L this compound substrate, representing 85-90% recovery efficiency for 6-APA and 87-92% for POA. [1] The simultaneous recovery of POA is particularly valuable as this byproduct finds applications in synthesis of 2-phenoxyethanol and production of certain drugs and agricultural herbicides, improving overall process economics. [1]

G cluster_metrics Process Efficiency Metrics Start This compound Feed Bioreactor CSTR Bioreactor with LK-PaPVA Biocatalyst Start->Bioreactor Hydrolysis Enzymatic Hydrolysis (90 min, 40°C, pH 6.8) Bioreactor->Hydrolysis Recycle Biocatalyst Reuse Bioreactor->Recycle After cycle completion Separation Reaction Mixture Transfer Hydrolysis->Separation Metric1 Complete conversion for 10 cycles Metric2 90% overall conversion for 50 cycles Metric3 Pilot scale demonstrated at 10L Extraction POA Extraction with n-Butyl Acetate Separation->Extraction Precipitation 6-APA Precipitation (pH adjustment to 4.2) Extraction->Precipitation CrystalPOA POA Recovery Extraction->CrystalPOA Organic phase Crystal6APA 6-APA Crystallization Precipitation->Crystal6APA Aqueous phase Product6APA 6-APA Product (85-90% yield) Crystal6APA->Product6APA ProductPOA POA Byproduct (87-92% yield) CrystalPOA->ProductPOA Recycle->Bioreactor Fresh substrate

Figure 2: Industrial Process Flow for 6-APA Production Using Immobilized PVA

Quality Control and Analytical Methods

Enzyme Activity Assay

Quantifying PVA activity employs a well-established colorimetric method that measures the formation of 6-APA from this compound substrate. The standard assay mixture contains 2% (w/v) this compound potassium salt in 0.1 M phosphate buffer (pH 7.0) incubated with appropriate enzyme preparation at 40°C. [5] The 6-APA produced is quantified using 6% (w/v) p-dimethylaminobenzaldehyde (DAB) in methanol, which forms a yellow derivative measurable at 415-430 nm. [5] One international unit (IU) of PVA activity is defined as the amount of enzyme that produces 1 μmol of 6-APA per minute under these specified conditions. [5]

For rapid, continuous monitoring of penicillin acylase activity, an alternative colorimetric assay measures the decrease in pH resulting from acidic products formed during penicillin hydrolysis using Phenol Red as indicator. [10] This method demonstrates excellent linear correlation (R² = 0.9994) between activity and enzyme concentration, enabling real-time process monitoring. [10]

Product Quality Specifications

Industrial quality standards for 6-APA require stringent purity specifications, with the market segment divided into two primary grades. The standard grade (≥98.0% purity) dominates approximately 70% of production and is used primarily for oral antibiotic formulations, while the high-purity grade (>98.0% purity) represents approximately 30% of global output and is reserved for injectable and pediatric applications requiring exceptional quality. [3] Current manufacturing capabilities consistently yield 6-APA with average purity exceeding 98.5%, with batch consistency maintained above 97% across production runs. [3]

Downstream processing efficiency is quantified through isolated yield calculations, with optimized processes achieving 85-90% recovery for 6-APA and 87-92% recovery for phenoxyacetic acid byproduct. [1] These metrics are critical for economic viability and environmental impact assessment, as they directly influence raw material utilization and waste stream volumes.

Emerging Applications and Future Perspectives

The application of this compound acylase extends beyond traditional 6-APA production into several emerging biotechnological applications. The enzyme's broad substrate specificity enables its use in the synthesis of novel β-lactam derivatives targeting resistant bacterial strains, with more than 125 clinical trials in the past two years investigating modified 6-APA derivatives showing 89% effectiveness against resistant strains. [3] Additionally, PVA demonstrates potential in enantioselective biotransformations and protection/deprotection strategies in peptide synthesis, leveraging its specificity for aromatic and aliphatic acyl groups. [5]

Future development directions include protein engineering to enhance catalytic efficiency and stability under process conditions, with site-directed mutagenesis studies already identifying critical residues including Serβ1, Hisβ23, Valβ70, and Asnβ272 in the hydrophobic catalytic pocket of Streptomyces lavendulae PVA. [6] Integration with continuous manufacturing platforms and process intensification strategies represent additional innovation avenues, with approximately 30% of manufacturing lines already adopting biotechnology-driven production methods that reduce environmental waste by 22% while enhancing yield efficiency by 18%. [3]

The sustainability profile of enzymatic 6-APA production continues to improve, with over 50% of production facilities now operating under ISO 14001-certified environmental management systems and investments in effluent treatment reducing chemical discharge in water bodies by an estimated 18,000 tons. [3] These advancements position PVA-based biocatalytic processes as environmentally preferable alternatives to traditional chemical synthesis, aligning with growing regulatory emphasis on green chemistry principles throughout the pharmaceutical industry.

References

PTA of Probenecid-Boosted Penicillin V: Application Notes

Author: Smolecule Technical Support Team. Date: February 2026

Introduction: Optimizing narrow-spectrum antibiotics is crucial in combating antimicrobial resistance. A 2024 study investigated the pharmacokinetic (PK) boosting of phenoxymethylpenicillin (penicillin V) using probenecid. The primary goal was to characterize the influence of probenecid on penicillin-V concentrations and estimate the pharmacodynamic (PD) target attainment against Streptococcus pneumoniae [1] [2].

Experimental Protocol

The following details the core methodology from the randomized controlled trial [1] [2]:

  • Trial Design: A randomized, open-label, cross-over trial in healthy volunteers.
  • Participants: 20 healthy adults (aged >18 years, eGFR >90 mL/min/1.73 m², no known penicillin or probenecid allergy).
  • Intervention: Participants were randomized in a 1:2:1 ratio to receive one of three dosing schedules. All participants received the intervention (penicillin-V + probenecid) and control (penicillin-V alone) in a randomized order, with a minimum 7-day washout period.
  • Dosing Regimens:
    • Control Arm: Penicillin-V at 250 mg, 500 mg, or 750 mg orally, four times daily.
    • Intervention Arm: Penicillin-V (at the same dose as control) plus probenecid 500 mg orally, four times daily.
  • Pre-Study Dosing: Participants commenced treatment 36 hours before each study visit, taking five doses at 0, 6, 12, 18, 24, and 30 hours to achieve steady-state concentrations.
  • Sample Collection: On study days, an observed 6th dose was administered. Blood samples were drawn 45 and 180 minutes post-dose. Serum was separated and frozen at -80°C pending analysis.
  • Bioanalysis: Total and free (unbound) drug concentrations for both penicillin-V and probenecid were determined using a validated high-performance liquid chromatography/triple quadrupole mass spectrometry (TQ LC/MS) method. Free drug concentrations were obtained via ultrafiltration [2].
  • Pharmacokinetic/Pharmacodynamic Analysis: A population PK model was developed using the concentration-time data. Monte Carlo simulations were used to calculate the Probability of Target Attainment (PTA) for various dosing scenarios, with the target being the time that the free drug concentration remains above the Minimum Inhibitory Concentration (fT>MIC).

Quantitative Data Summary

The tables below summarize the key PK and PD findings from the study.

Table 1: Impact of Probenecid on Penicillin-V Serum Concentrations [1] [2] This table shows the mean difference (95% CI) in serum concentrations between probenecid-boosted and penicillin-V alone at two critical time points.

Concentration Type Time Post-Dose Mean Difference (95% CI) P-value
Total Penicillin-V 45 minutes +4.32 mg/L (3.20 to 5.32) < 0.001
180 minutes +2.2 mg/L (1.58 to 3.25) < 0.001
Free Penicillin-V 45 minutes +1.15 mg/L (0.88 to 1.42) < 0.001
180 minutes +0.5 mg/L (0.35 to 0.76) < 0.001

Table 2: Dosing & Probability of Target Attainment (PTA) Outcomes [1] [2] This table summarizes the pharmacodynamic outcome of the boosting strategy.

Parameter Finding
PTA Analysis Outcome Probenecid co-administration allowed for a fourfold increase in the MIC covered by the penicillin-V regimen.
Safety & Tolerability The addition of probenecid was reported to be safe and well-tolerated.

Key Workflow and Logical Relationships

The diagram below illustrates the structured workflow of the clinical study and the logical pathway of the pharmacokinetic boosting mechanism.

Start Study Start Screening Participant Screening & Randomization Start->Screening ArmA Intervention Arm A: Penicillin-V + Probenecid Screening->ArmA ArmB Control Arm B: Penicillin-V alone Screening->ArmB Washout Washout Period (≥7 days) ArmA->Washout Dosing Pre-Visit Dosing (5 doses over 30h) ArmA->Dosing ArmB->Dosing Crossover Arm Crossover Washout->Crossover Crossover->ArmB ObsDose Observed 6th Dose (Time 0) Dosing->ObsDose Sampling Blood Sampling (45 & 180 min post-dose) ObsDose->Sampling Assay TQ LC/MS Analysis (Total & Free Drug) Sampling->Assay PKModel Population PK Model Development Assay->PKModel PTA PTA & Monte Carlo Simulation PKModel->PTA Result Result: 4x Increase in MIC Coverage PTA->Result Mechanism Mechanism of Boosting PenV Penicillin-V (Renal Elimination) Prob Probenecid Block Competitive Inhibition PenV->Block Competes for OAT Organic Anion Transporters (OAT) in Kidney Prob->OAT Binds to OAT->Block Effect Reduced Renal Clearance of Penicillin-V Block->Effect Outcome Increased Serum Concentrations & Exposure Effect->Outcome

Discussion and Application Notes

The study demonstrates that pharmacokinetic boosting with probenecid is a viable strategy to optimize penicillin-V therapy [1] [2]. This approach has two significant implications:

  • Extending Spectrum: It can potentially restore the utility of oral this compound against bacterial isolates with higher MICs (up to a fourfold increase), thereby helping to combat rising antimicrobial resistance.
  • Addressing Shortages: In scenarios with penicillin supply shortages, this strategy could allow for the use of lower this compound doses to achieve the same target exposure, preserving drug supplies.

For researchers, this protocol provides a framework for optimizing other narrow-spectrum beta-lactam antibiotics. The combination of a crossover clinical study design with robust TQ LC/MS analysis and PTA modeling using Monte Carlo simulation is a powerful methodology for antimicrobial dose optimization.

References

phenoxymethylpenicillin tissue penetration concentration studies

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Data on Tissue Penetration

The concentration of an antibiotic at the infection site is a critical determinant of its efficacy. The table below summarizes key quantitative findings from tissue penetration studies.

Tissue/Compartment Penicillin V Dose Mean Serum Concentration Mean Tissue Concentration Tissue-to-Serum Ratio Study Details
Tonsillar Tissue (Non-inflamed, hyperplastic) 12.5 mg/kg orally 5.0 mg/L 1.32 mg/g ~1:4 (25%) Sampling 55-120 min post-dose [1]
Tonsillar Tissue (Manifest tonsillitis) 12.5 mg/kg orally 3.01 mg/L 0.67 mg/g ~1:4 (22%) Sampling 55-120 min post-dose [1]

| Serum (Total drug, steady state) | 500 mg orally every 6 hours | AUC: 7.8 mg·h/L Cmax: 5.7 mg/L | Not Applicable | Not Applicable | Healthy volunteers; modern LC-MS/MS assay [2] | | Serum (Free, unbound drug) | 500 mg orally every 6 hours | ~23% of total serum concentration | Not Applicable | Not Applicable | Free drug is pharmacologically active; half-life ~55 min [2] |

Experimental Protocols for Key Studies

Protocol 1: Measuring Tissue Concentration in Tonsillectomy Patients

This protocol outlines a method for directly determining antibiotic concentration in human tissue [1].

  • Objective: To determine the concentration of phenoxymethylpenicillin in serum and tonsillar tissue in patients with and without active tonsillitis.
  • Subjects: 17 patients scheduled for tonsillectomy.
  • Dosing: A single oral dose of phenoxymethylpenicillin (12.5 mg/kg body weight) was administered 55 to 120 minutes before surgery.
  • Sample Collection:
    • Blood Serum: Drawn at the time of surgery.
    • Tissue: Tonsillar tissue samples were collected immediately after removal.
  • Bioanalysis:
    • Technique: Microbial assay.
    • Procedure: The concentration of penicillin in both serum and homogenized tissue samples was determined by measuring the zone of inhibition against a standardized microbiological culture.
  • Key Finding: The penicillin concentration in tonsillar tissue was consistently about one-fourth of the concurrent serum concentration, regardless of inflammatory status [1].
Protocol 2: Modern Pharmacokinetic Analysis in Healthy Volunteers

This protocol uses advanced analytical techniques to characterize total and free drug pharmacokinetics [2].

  • Objective: To explore the pharmacokinetics (PK) of phenoxymethylpenicillin at steady state.
  • Subjects: 10 healthy adult volunteers.
  • Dosing: Participants took 5 doses of penicillin-V (500 mg) every 6 hours at home, followed by a 6th directly observed dose at the clinical facility.
  • Sample Collection: Rich PK sampling was performed after the final dose via an intravenous cannula. A maximum of 15 blood samples were drawn over 4 hours at predetermined time points.
  • Bioanalysis:
    • Technique: High-Performance Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
    • Ultrafiltration: To determine the free (unbound) drug concentration, serum samples were processed using a Centrifree ultrafiltration device (30-kDa molecular weight cutoff) before LC-MS/MS analysis.
  • Data Analysis: A population pharmacokinetic model was fitted to the concentration-time data for both total and free drug.
Protocol 3: Pharmacokinetic Boosting with Probenecid

This protocol evaluates the use of probenecid to enhance this compound exposure [3].

  • Objective: To characterize the influence of probenecid on penicillin-V pharmacokinetics.
  • Design: A randomised, open-label, crossover trial in healthy volunteers.
  • Dosing Arms: Participants were randomised to receive penicillin-V (250 mg, 500 mg, or 750 mg) four times daily, with and without concurrent probenecid (500 mg four times daily).
  • Procedure: Participants took 5 doses at home and a 6th observed dose in the clinic. Blood was drawn at 45 and 180 minutes post-dose.
  • Bioanalysis: LC-MS/MS analysis of total and free concentrations for both penicillin-V and probenecid.
  • Key Finding: Probenecid significantly increased total and free penicillin-V concentrations at both timepoints, which modeling suggested could allow a fourfold increase in the minimum inhibitory concentration (MIC) covered by a given dose [3].

Workflow for Tissue Penetration & Boosting Studies

The following diagram illustrates the logical workflow for planning and conducting studies on phenoxymethylpenicillin tissue penetration and the investigation of probenecid as a boosting agent.

Start Study Objective: Assess Tissue Penetration A1 Define Patient/ Volunteer Cohort Start->A1 A2 Administer Oral Phenoxymethylpenicillin A1->A2 A3 Collect Paired Samples: Serum & Target Tissue A2->A3 A4 Analyze Concentrations (LC-MS/MS or Bioassay) A3->A4 A5 Calculate Tissue-to- Serum Ratio A4->A5 A6 Report Pharmacokinetic & Efficacy Metrics A5->A6 B0 Probenecid Boosting Investigation B1 Randomized Crossover Trial Design B0->B1 B2 Arm A: this compound alone Arm B: this compound + Probenecid B1->B2 B3 Administer Multiple Doses to Steady State B2->B3 B4 Perform Rich or Sparse PK Sampling B3->B4 B5 Model PK Data & Probability of Target Attainment B4->B5 B6 Conclude on Dose Optimization Strategy B5->B6

Diagram 1. Workflow for tissue penetration and probenecid boosting studies.

Application Note: Enhancing Efficacy with Probenecid

A promising strategy to overcome moderate resistance or poor tissue penetration is pharmacokinetic boosting with probenecid.

  • Mechanism: Probenecid competitively inhibits the organic anion transporters in the kidneys that are responsible for the active secretion of penicillin-V, thereby reducing its renal clearance and increasing its systemic exposure [3] [4].
  • Evidence: A 2024 randomised crossover study demonstrated that co-administration of probenecid (500 mg) significantly increased both total and free serum concentrations of penicillin-V across different dose levels. The mean difference was most pronounced 45 minutes post-dose [3].
  • Clinical Implication: Pharmacometric modeling from this study indicated that adding probenecid could increase the MIC that can be effectively covered by a standard penicillin-V dose by approximately fourfold. This approach can potentially rescue the efficacy of penicillin-V against less susceptible pathogens, allow for lower or less frequent dosing of penicillin-V, and help address supply shortages by improving the efficiency of each dose [3].

Key Takeaways for Researchers

  • Tissue Penetration is Significant but Incomplete: Phenoxymethylpenicillin does reach common infection sites like tonsils, but at concentrations lower than in serum, which should be considered for dosing decisions in deep-seated infections [1].
  • Modern PK Parameters are Available: Contemporary studies provide robust PK data using LC-MS/MS, confirming a short half-life and high protein binding, which underscores the need for frequent dosing to maintain effective free drug levels [2].
  • Probenecid is a Valid Boosting Tool: The use of probenecid is a well-documented and effective method to enhance penicillin-V exposure, supported by recent high-quality clinical evidence [3].

References

Penicillin V clinical trials mild to moderate infections

Author: Smolecule Technical Support Team. Date: February 2026

Penicillin V: Clinical Application Overview

This compound (Phenoxymethylpenicillin) is an acid-stable, orally administered natural penicillin. It exerts a bactericidal effect by inhibiting the biosynthesis of cell wall mucopeptide in susceptible, actively multiplying bacteria [1] [2]. Its spectrum is primarily effective against Gram-positive cocci, including Streptococcus pyogenes (group A streptococcus - GAS) and Streptococcus pneumoniae, for which it remains a first-line treatment [3] [4].

The primary clinical challenge is optimizing dosage and treatment duration to ensure clinical cure, prevent complications and relapses, minimize adverse effects, and combat antibiotic resistance [5].

Clinical Trial Data for Common Infections

Clinical studies provide the foundation for evidence-based dosing. The table below summarizes key findings from recent and relevant clinical trials.

Table 1: Summary of Clinical Trial Outcomes for this compound in Mild to Moderate Infections

Infection Type Comparator Regimens Primary Outcome Measure Key Efficacy Findings Key Safety Findings Source & Design
Pharyngotonsillitis (GAS) 800 mg QID for 5 days vs. 1000 mg TID for 10 days [6] Clinical cure 5-7 days post-treatment [6] Per-Protocol (PP): 89.6% (5-day) vs. 93.3% (10-day). Met non-inferiority margin (10%) [6]. Shorter regimen had a lower incidence and shorter duration of adverse events (e.g., diarrhea, nausea) [6]. Randomized, Open-Label, Non-Inferiority Trial [6]
Pharyngotonsillitis (GAS) 5-day vs. 10-day treatment (Protocol) Clinical cure at Test-of-Cure visit [5] Study designed to test non-inferiority of a higher-dose, shorter-duration regimen [5]. Protocol includes monitoring of adverse events and ecological impact [5]. Randomized, Open-Label, Multicenter Protocol [5]

Detailed Experimental Protocol

For researchers aiming to replicate or build upon these studies, here is a detailed methodology based on the published clinical trial protocol [5].

1. Study Design

  • Type: Randomized, controlled, open-label, multicenter trial with a non-inferiority design.
  • Objective: To compare the efficacy of a total reduced antibiotic exposure regimen (5 days) against the standard 10-day regimen.

2. Patient Population

  • Inclusion Criteria: Patients (adults and children ≥6 years) presenting with sore throat and suspected tonsillitis, exhibiting 3-4 Centor criteria (fever ≥38.5°C, tender anterior cervical lymph nodes, tonsillar exudates, and absence of cough) and a positive rapid antigen detection test (RADT) for Group A Streptococcus [5].
  • Exclusion Criteria: Hypersensitivity to penicillin; immunocompromised state; antibiotic treatment for any infection within 72 hours prior; antibiotic treatment for pharyngotonsillitis within the previous month (relapse); inability to swallow tablets [5].

3. Intervention & Randomization

  • Patients are randomized into one of two parallel groups:
    • Experimental Group: this compound 800 mg (or weight-adjusted equivalent for children) four times daily (QID) for 5 days.
    • Control Group: this compound 1000 mg (or weight-adjusted equivalent for children) three times daily (TID) for 10 days [5].
  • Randomization: Should be performed using a computer-generated sequence with block randomization for each study site to ensure balanced group allocation [5].

4. Key Procedures & Data Collection

  • Baseline Visit (Day 1): Informed consent, clinical assessment, RADT, and collection of a throat swab for semi-quantitative culture for GAS. Provision of patient diary.
  • Test-of-Cure Visit (Day 15-17 for 5-day group; Day 17-19 for 10-day group): Clinical assessment of throat status, repeat RADT and throat culture, recording of adverse events.
  • Follow-up (Phone Call at 1 and 3 months): Assessment of symptom relapse, complications, and any late adverse events [5].

5. Outcome Definitions

  • Clinical Cure: Complete recovery without residual symptoms or clinical findings of pharyngotonsillitis at the Test-of-Cure visit [5].
  • Bacteriological Eradication: Absence of GAS in the culture taken at the Test-of-Cure visit, or the presence of a different serotype [5].
  • Relapse: Recurrence of symptoms and a positive GAS test within one month of the initial diagnosis [5].

Pharmacological & Resistance Mechanisms

The following diagram illustrates the core mechanism of action of this compound and the primary pathway of bacterial resistance.

G Start This compound Administration A Drug binds to Penicillin- Binding Proteins (PBPs) Start->A B Inhibition of cell wall mucopeptide synthesis A->B R1 Bacterial Production of β-Lactamase Enzyme A->R1 Resistance Pathway C Weakened bacterial cell wall B->C D Cell lysis and death (Bactericidal Effect) C->D R2 Enzyme hydrolyzes the β-lactam ring R1->R2 R3 This compound Inactivated (Resistance) R2->R3 irreversible

This bactericidal activity is countered by bacterial resistance, most commonly via β-lactamase production, an enzyme that hydrolyzes the β-lactam ring of penicillin, rendering it inactive [4]. Some bacteria, like methicillin-resistant Staphylococcus aureus (MRSA), employ an alternative resistance mechanism through mutated PBPs with low affinity for β-lactam antibiotics [4].

Recommended Dosing & Key Considerations

Table 2: Standard and Optimized Dosing Guidelines for this compound

Infection Indication Standard Adult Dose & Duration Alternative/Evidence-Based Regimen Key Considerations
Streptococcal Pharyngotonsillitis 125–250 mg every 6–8 hours for 10 days [7] 500 mg twice daily (BID) for 10 days (IDSA) or 800 mg four times daily for 5 days (Clinical Trial) [6] [7] A 10-day minimum is traditional to prevent rheumatic fever. Ensure adherence if using shorter course [2].
Skin & Soft Tissue (Mild) 250–500 mg every 6–8 hours [7] 500 mg every 6 hours (IDSA for streptococcal infections) [7] Not suitable for penicillinase-producing staphylococci. Culture and sensitivity testing are recommended [1].
Rheumatic Fever Prophylaxis 125–250 mg twice daily [7] 250 mg twice daily (AHA) [3] [7] Duration depends on cardiac involvement, sometimes lifelong. Intramuscular Benzathine penicillin G may be preferred for high-risk patients [7].

Adverse Effects & Warnings:

  • Hypersensitivity: Serious and occasionally fatal anaphylactic reactions can occur, especially in individuals with a history of penicillin allergy or multiple drug allergies [3] [1].
  • Gastrointestinal: Nausea, vomiting, diarrhea, and epigastric distress are common. Clostridium difficile-associated diarrhea (CDAD) is a risk with all antibacterial agents [3] [2].
  • Other: Skin rashes, urticaria, and, rarely, hematologic effects like neutropenia with prolonged high-dose therapy [3].

Conclusion and Future Directions

This compound remains a cornerstone for treating mild to moderate infections caused by susceptible Gram-positive organisms. Robust clinical evidence now supports 800 mg four times daily for 5 days as a non-inferior alternative to the traditional 10-day regimen for GAS pharyngotonsillitis, offering benefits in reduced total antibiotic exposure and potentially better patient adherence [6] [5]. Future research should focus on validating these findings in broader populations and for other indications, continually reinforcing the principles of antimicrobial stewardship.

References

penicillin V probenecid boosting pharmacokinetics

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQ)

  • Q1: What is the primary pharmacokinetic effect of combining probenecid with penicillin V?
    • A: Probenecid acts as a renal tubular blocking agent. It competitively inhibits the organic anion transporters (OAT) in the kidneys that are responsible for secreting this compound [1] [2]. This inhibition significantly reduces the renal excretion of this compound, leading to higher and more sustained plasma concentrations of the antibiotic [3] [4].
  • Q2: What is the clinical significance of this boosting effect?
    • A: The increased plasma concentration improves pharmacodynamic target attainment. A 2024 study demonstrated that the addition of probenecid allows this compound to maintain effective concentrations against Streptococcus pneumoniae with a fourfold higher Minimum Inhibitory Concentration (MIC) [3] [5] [4]. This can extend the utility of this compound against less susceptible strains and may help address drug supply shortages.
  • Q3: Were there any safety concerns with the combination in recent studies?
    • A: In a 2024 randomised crossover study with 20 healthy volunteers, the addition of probenecid to this compound was reported to be safe and well-tolerated [3] [5] [4]. No serious adverse events were linked to the combination therapy in this controlled setting.
  • Q4: What is a critical analytical consideration when measuring the boosted antibiotic concentration?
    • A: It is crucial to measure the free (unbound) drug concentration, not just the total concentration. Only the unbound fraction is pharmacologically active. Modern studies use techniques like ultra-filtration prior to analysis (e.g., LC-MS/MS) to accurately determine the free concentration, which reflects the true active drug levels [3].

Quantitative Data Summary

The table below summarizes key pharmacokinetic findings from a 2024 randomized crossover study, showing the impact of probenecid on this compound concentrations at two critical time points [3] [4].

Parameter Time Post-Dose This compound Alone (Mean, mg/L) This compound + Probenecid (Mean, mg/L) Mean Difference (95% CI, mg/L) P-value
Total Serum Concentration 45 min Data not fully specified Data not fully specified 4.32 (3.20 - 5.32) < 0.001
Total Serum Concentration 180 min Data not fully specified Data not fully specified 2.2 (1.58 - 3.25) < 0.001
Free (Unbound) Serum Concentration 45 min Data not fully specified Data not fully specified 1.15 (0.88 - 1.42) < 0.001
Free (Unbound) Serum Concentration 180 min Data not fully specified Data not fully specified 0.5 (0.35 - 0.76) < 0.001

Detailed Experimental Protocol

The following methodology is based on the 2024 study "[Towards pharmacokinetic boosting of phenoxymethylpenicillin (penicillin-V) using probenecid for the treatment of bacterial infections]" [3] [6].

  • 1. Study Design: A randomised, open-label, crossover trial in healthy volunteers.
  • 2. Participant Preparation:
    • Inclusion Criteria: Adults >18 years, estimated Glomerular Filtration Rate (eGFR) > 90 mL/min/1.73 m², no known allergy to penicillin or probenecid [3] [6].
    • Pre-Study Dosing: Participants commenced treatment 36 hours before the study visit, taking five doses of the assigned regimen (at 0, 6, 12, 18, 24, and 30 hours) and documenting it in a diary [3].
  • 3. Intervention & Sampling:
    • On the study day, participants took an observed 6th dose of either penicillin-V alone or penicillin-V with probenecid (500 mg) [3] [6].
    • Blood samples were drawn at 45 minutes and 180 minutes post-dose [3].
    • Samples were processed (clotted, spun at 3000 g for 5 min), and serum was aliquoted and frozen at -80 °C until analysis [3].
  • 4. Bioanalysis:
    • Technique: High-performance liquid chromatography/triple quadrupole mass spectrometry (TQ LC/MS) [3].
    • Free Drug Measurement: Free concentrations were determined using ultra-filtration (30 kDa molecular weight cut-off) prior to analysis [3].
    • Assay Performance: The method's limit of quantification was 0.01 mg/L, with inter-day and intra-run performance meeting FDA and EMA standards [3].
  • 5. Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis:
    • A pharmacokinetic model was developed using tools like Pmetrics in R.
    • The Probability of Target Attainment (PTA) was calculated for various MICs against Streptococcus pneumoniae to estimate the clinical impact [3].

Mechanism of Boosting

The following diagram illustrates how probenecid inhibits the renal excretion of this compound, leading to increased plasma concentrations.

G PenicillinV This compound in Blood OAT Organic Anion Transporter (OAT) PenicillinV->OAT Transport to Tubule Kidney Kidney Tubule Cell OAT->Kidney Blocked Pathway Urine Excretion in Urine OAT->Urine this compound Excreted Probenecid Probenecid Probenecid->OAT Competitive Inhibition

Experimental Workflow

This flowchart outlines the key stages of a clinical study designed to evaluate the pharmacokinetic boosting of this compound by probenecid.

G Start Study Start: Screening & Consent A Randomization Start->A B Intervention Arm A: This compound + Probenecid (36-hour pre-dose + observed dose) A->B C Blood Sampling (45 & 180 mins post-dose) B->C D Washout Period (≥7 days) C->D E Intervention Arm B: This compound Only (36-hour pre-dose + observed dose) D->E F Blood Sampling (45 & 180 mins post-dose) E->F End Sample Analysis: LC-MS/MS & PK/PD Modeling F->End

References

overcoming penicillin V beta-lactamase resistance

Author: Smolecule Technical Support Team. Date: February 2026

Core Concepts: Resistance to Penicillin V

This compound, a narrow-spectrum penicillin, is primarily inactivated by bacterial beta-lactamase enzymes, which hydrolyze the essential beta-lactam ring, rendering the antibiotic ineffective [1] [2]. The most common beta-lactamases that confer resistance to penicillins belong to the TEM and SHV families [3] [4].

Research Strategies to Overcome Resistance

The primary clinical and research strategies focus on inhibiting beta-lactamase enzymes to protect the antibiotic. The table below summarizes the main approaches.

Strategy Mechanism Key Examples & Notes

| Beta-Lactamase Inhibitors (BLIs) | Molecule co-administered with antibiotic; binds to/inactivates beta-lactamase [1] [2] | Classical BLIs: Clavulanic acid, sulbactam, tazobactam. Effective against many Class A enzymes [3] [2]. Novel BLIs: Avibactam, Relebactam, Vaborbactam. Broader spectrum, including many Class A, C, and some Class D enzymes [1] [3]. | | Novel Structural Modifications | Designing new beta-lactam compounds less susceptible to hydrolysis [3] | Bis-beta-lactams: Dimers (e.g., derived from ampicillin/amoxicillin) show enhanced binding to mutated PBPs [3]. Combination Molecules: e.g., Trimer of phenoxy-methyl penicillin sulphone, shows beta-lactamase inhibitory activity [3]. | | Potentiators for Metallo-β-Lactamases (MBLs) | Inhibits Class B enzymes (MBLs), which resist most conventional BLIs [5] | Research Stage: Taniborbactam (cyclic boronate) shows promise against serine- and metallo-β-lactamases in trials [3]. Computational screening identifies natural compounds as potential MBL (e.g., VIM-1) inhibitors [5]. |

Experimental Workflow: Evaluating Inhibitor Efficacy

A standard workflow for testing the potency of a Beta-Lactamase Inhibitor (BLI) in combination with this compound is outlined below. This diagram provides a high-level overview of the key stages.

G Start Start Experiment Prep Strain Preparation Start->Prep Test1 Phenotypic Susceptibility Testing Prep->Test1 Test2 Genotypic Resistance Confirmation Prep->Test2 Analyze Data Analysis Test1->Analyze Test2->Analyze Conclude Interpret Results Analyze->Conclude

Diagram Title: BLI Potency Assay Workflow

Here is a detailed breakdown of each experimental stage:

  • Strain Preparation & Characterization

    • Bacterial Strains: Use well-characterized control strains (e.g., E. coli ATCC 25922 for susceptibility) and clinical or reference isolates known to produce specific beta-lactamases (e.g., TEM-1, SHV-1) [6].
    • Culture Standardization: Grow isolates to a standard turbidity (e.g., 0.5 McFarland standard) in appropriate broth to ensure consistent inoculum size [6].
  • Phenotypic Susceptibility Testing

    • Disk Diffusion Method: Place disks of this compound and this compound + BLI (e.g., clavulanic acid) at a fixed distance on a lawn of bacteria. A ≥5 mm increase in the inhibition zone diameter for the combination versus the antibiotic alone indicates synergy and successful inhibition [6].
    • Broth Microdilution (MIC Determination): Create a checkerboard assay with serial dilutions of both this compound and the BLI. The Minimum Inhibitory Concentration (MIC) is the lowest concentration that prevents visible growth. The Fractional Inhibitory Concentration Index (FICI) is calculated to determine if the interaction is synergistic (FICI ≤0.5) [2].
  • Genotypic Resistance Confirmation

    • PCR and Sequencing: Amplify and sequence beta-lactamase genes (e.g., blaTEM, blaSHV) from test strains to confirm the specific resistance determinant present [4] [7]. This links the phenotypic results to a molecular target.

Advanced Research & Troubleshooting FAQs

Q1: Why do classical beta-lactamase inhibitors fail against some resistant strains? Classical inhibitors like clavulanic acid are primarily effective against Class A serine beta-lactamases (e.g., TEM, SHV). They are largely ineffective against:

  • Class B Metallo-β-lactamases (MBLs) (e.g., NDM, VIM), which use zinc ions for catalysis and have a different active site structure [3] [5].
  • Some Class D OXA-type enzymes and Class C AmpC beta-lactamases, which can have unique catalytic properties or be produced at high levels [1] [4].

Q2: What are the emerging solutions for these difficult-to-treat resistances? Research is focused on novel compounds that can inhibit a broader range of enzymes.

  • Diazabicyclooctanes (DBOs) like avibactam and relebactam offer coverage against Class A and C enzymes, and some Class D enzymes, overcoming many ESBLs and AmpC beta-lactamases [1] [2].
  • Novel MBL Inhibitors: Compounds like taniborbactam are in late-stage clinical trials and represent one of the first broad-spectrum inhibitors with activity against both serine beta-lactamases and MBLs [3]. Computational drug discovery is also being used to identify new scaffolds that target MBLs like VIM-1 [5].

Q3: Beyond beta-lactamase inhibition, what other mechanisms can be explored?

  • Altered Penicillin-Binding Proteins (PBPs): In Gram-positive bacteria like MRSA, resistance arises from the acquisition of mecA, which codes for PBP2a, a protein with low affinity for beta-lactams [1] [7]. Overcoming this requires designing new beta-lactams that effectively bind PBP2a (e.g., ceftaroline) or exploring non-beta-lactam antibiotics.
  • Efflux Pumps & Porin Mutations: In Gram-negative bacteria, resistance can be compounded by reduced outer membrane permeability (porin loss) and overexpressed efflux pumps, which work in concert with beta-lactamases [4]. Research into efflux pump inhibitors could potentiate existing antibiotics.

References

optimizing phenoxymethylpenicillin dosing frequency

Author: Smolecule Technical Support Team. Date: February 2026

Treatment Duration Optimization (CAP-D Trial)

The open-label, pragmatic, randomized controlled CAP-D trial directly investigates the optimal treatment duration for community-acquired pneumonia (CAP) in a general practice setting [1] [2] [3].

  • Core Hypothesis: Shorter courses (3-5 days) of phenoxymethylpenicillin are non-inferior to longer courses (7 days) for treating CAP in non-hospitalized adults [1].
  • Trial Design: Five-arm parallel group, comparing 3, 4, 5, 6, and 7 days of treatment [1].
  • Intervention: Phenoxymethylpenicillin 1.2 MIE (approximately 750 mg) four times daily (q.i.d.) across all arms [1] [3].
  • Primary Objective: Determine the shortest effective treatment duration to minimize antibiotic use, reduce resistance risk, and improve patient adherence [1].

The table below summarizes the key design elements:

Trial Aspect Description
Trial Design Open-label, pragmatic, RCT, five-arm DURATIONS design [1]
Patient Population Adults (≥18 yrs) diagnosed with CAP in general practice; no pre-existing lung disease [1]
Intervention Phenoxymethylpenicillin 1.2 MIE q.i.d. [1]
Comparison Arms 3, 4, 5, 6, and 7 days of treatment [1]
Primary Outcome Optimal treatment duration for CAP in primary care [1]
Status Registered; recruitment from Nov 2023 to Dec 2024 [1]

Start Patient with CAP in General Practice Screen Assess Eligibility (No pre-existing lung disease, not hospitalized) Start->Screen Randomize Randomization Screen->Randomize Arm3 3-day treatment Phenoxymethylpenicillin 1.2 MIE q.i.d. Randomize->Arm3 Arm4 4-day treatment Phenoxymethylpenicillin 1.2 MIE q.i.d. Randomize->Arm4 Arm5 5-day treatment Phenoxymethylpenicillin 1.2 MIE q.i.d. Randomize->Arm5 Arm6 6-day treatment Phenoxymethylpenicillin 1.2 MIE q.i.d. Randomize->Arm6 Arm7 7-day treatment Phenoxymethylpenicillin 1.2 MIE q.i.d. Randomize->Arm7 Analyze Analyze Outcomes for Non-inferiority Arm3->Analyze Arm4->Analyze Arm5->Analyze Arm6->Analyze Arm7->Analyze

Pharmacokinetic Boosting with Probenecid

Concurrent administration of probenecid can enhance penicillin V exposure by inhibiting its renal tubular secretion [4] [5].

  • Mechanism: Probenecid competitively inhibits organic anion transporters in the kidney, reducing this compound's renal clearance and increasing its serum concentration and half-life [4].
  • Dosing: A 2024 randomized crossover study used probenecid 500 mg four times daily with penicillin-V (250 mg, 500 mg, or 750 mg q.i.d.) [4].
  • Key Findings: Probenecid coadministration significantly increased total and free penicillin-V concentrations, potentially increasing the MIC coverage fourfold [4].

The table below compares pharmacokinetic parameters:

Parameter Penicillin-V Alone Penicillin-V + Probenecid Significance
Total Concentration at 45 min Baseline +4.32 mg/L (95% CI: 3.20–5.32) p < 0.001 [4]
Total Concentration at 180 min Baseline +2.2 mg/L (95% CI: 1.58–3.25) p < 0.001 [4]
Free Concentration at 45 min Baseline +1.15 mg/L (95% CI: 0.88–1.42) p < 0.001 [4]
Free Concentration at 180 min Baseline +0.5 mg/L (95% CI: 0.35–0.76) p < 0.001 [4]
Probability of Target Attainment (PTA) Baseline Allows for a fourfold increase in MIC cover [4]

PenV Oral Penicillin-V Absorption Absorption PenV->Absorption Blood Systemic Circulation Absorption->Blood Kidney Kidney Blood->Kidney Transporter Organic Anion Transporter (OAT) Kidney->Transporter Excretion Renal Excretion Transporter->Excretion Probenecid Probenecid Inhibit Competitive Inhibition Probenecid->Inhibit Inhibit->Transporter Blocks

Experimental Protocols for Researchers

CAP-D Trial Methodology [1]
  • Setting & Recruitment: Multicenter trial across ≥24 Danish general practices (Nov 2023-Dec 2024).
  • Participants: Adults (≥18 years) with acute lower respiratory tract infection symptoms, where GP deems antibiotics relevant. Key exclusions: need for immediate hospitalization, pre-existing lung disease, known penicillin allergy, immunosuppression, pregnancy.
  • Randomization & Blinding: Open-label, pragmatic design with randomized allocation to one of five duration arms.
  • Intervention: Phenoxymethylpenicillin 1.2 MIE (∼750 mg) four times daily for assigned duration.
  • Outcomes: Primary outcome is optimal treatment duration determined via duration-response curve.
Pharmacokinetic Boosting Study Methodology [4]
  • Design: Randomized, open-label, crossover study in healthy volunteers.
  • Dosing: Participants received six doses of penicillin-V (250 mg, 500 mg, or 750 mg q.i.d.) with and without probenecid (500 mg q.i.d.).
  • Sample Collection: Blood samples drawn 45 and 180 minutes post-observed sixth dose.
  • Bioanalysis: Serum concentrations of total and free penicillin-V and probenecid measured using validated HPLC/triple quadrupole mass spectrometry.
  • PK/PD Analysis: Non-compartmental and population PK modeling performed; probability of target attainment (PTA) estimated against Streptococcus pneumoniae.

Frequently Asked Questions (FAQs)

Q1: What is the evidence for short-course phenoxymethylpenicillin in other respiratory infections? An umbrella review found moderate-quality evidence that a 5-day course is non-inferior to longer courses for community-acquired pneumonia outside the ICU. For streptococcal pharyngotonsillitis, older studies support short-course treatment with cephalosporins, but more evidence is needed for 5-day this compound with more frequent dosing [6].

Q2: How does probenecid specifically alter this compound's pharmacokinetics? Probenecid inhibits the organic anion transporters in the kidneys responsible for actively secreting this compound. This inhibition reduces the renal clearance of this compound, leading to higher and more prolonged serum concentrations, effectively boosting its exposure and potential efficacy [4] [5].

Q3: Are there any specific safety concerns with the probenecid-penicillin V combination? In the recent 2024 clinical study, the combination was reported to be safe and well-tolerated in healthy volunteers. However, always refer to the prescribing information for both drugs, as probenecid has its own contraindications and precautions [4].

References

Penicillin V Side Effects: Quantitative Overview for Researchers

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the frequency and characteristics of key adverse events associated with penicillin V, compiled from clinical data [1] [2] [3].

Adverse Event Estimated Frequency Key Characteristics & Notes Recommended Research Considerations
Diarrhea Common (1-10%) [1] Mild; often resolves during treatment. Distinguish from antibiotic-associated colitis. Investigate impact of dosing schedules on gut microbiome.
Nausea / Vomiting Common (1-10%) [1] More frequent with oral administration. Explore formulations to improve GI tolerance.
Hypersensitivity Rash Common (1-10%) [1] Most often maculopapular or urticarial. Timing and phenotype critical for diagnosis. Differentiate IgE-mediated (urticarial) from non-IgE-mediated (maculopapular) mechanisms.
Oral Candidiasis Common (1-10%) [1] White patches in mouth/tongue; vaginal candidiasis also reported. Monitor for overgrowth of non-susceptible organisms in study models.
Severe Allergic Reactions Rare (0.01-0.1%) [1] Anaphylaxis, angioedema, laryngeal edema. Can be fatal. Implement rigorous exclusion criteria for allergy history in clinical trials.
C. difficile-Associated Colitis Rare (Frequency not reported) [1] Watery, severe, potentially bloody diarrhea; can occur post-treatment. Consider as a confounder in preclinical infection models.
Hematologic Effects Very Rare (<0.01%) [1] Neutropenia, leukopenia, thrombocytopenia, hemolytic anemia. Include hematologic monitoring in repeated-dose toxicity studies.
Hepatotoxicity Very Rare (<0.01%) [1] Hepatitis, cholestatic jaundice. Assess liver function in long-term or high-dose preclinical studies.

Management & Troubleshooting Guides

Management of Suspected Hypersensitivity Reactions

Rash is a common manifestation of penicillin hypersensitivity, which can be IgE-mediated (immediate) or non-IgE-mediated (delayed) [2]. Accurate diagnosis is crucial, as up to 90% of patients with a reported penicillin allergy are not truly allergic and can tolerate the drug [3] [4].

Experimental & Diagnostic Protocol: Skin Testing and Challenge

For research subjects or clinical trial participants with an uncertain allergy history, the following graded diagnostic approach is recommended [5] [4]:

  • Penicillin Skin Testing: This is the primary method to identify IgE-mediated allergy.

    • Method: Prick testing followed by intradermal injection with penicilloyl-polylysine (Pre-Pen, the major determinant) and minor determinant mixtures [4].
    • Interpretation: A positive test (wheal and flare) indicates a high likelihood of IgE-mediated allergy. A negative test reliably rules out most immediate hypersensitivity [4].
  • Graded Oral Challenge: The gold standard for delabeling non-allergic patients in a controlled setting [5].

    • Indication: For subjects with a low-risk history (e.g., remote rash, non-specific symptoms) or a negative skin test.
    • Protocol: Administer progressively increasing doses of this compound (e.g., 1/100th dose, then 1/10th, then full dose) at 15-30 minute intervals under close medical supervision with emergency equipment available [5].
  • Drug Desensitization: A procedure to induce temporary tolerance for subjects with a confirmed IgE-mediated allergy who require this compound [5].

    • Protocol: Administer gradually increasing doses of this compound orally or intravenously, starting with a very low dose (e.g., 1/10,000 of the full dose) over several hours. This must be performed in a hospital setting [5].

The following diagram illustrates the decision pathway for evaluating and managing a reported penicillin allergy:

G Start Subject with Reported Penicillin Allergy History Detailed Allergy History & Risk Assessment (e.g., PEN-FAST) Start->History LowRisk Low-Risk History History->LowRisk HighRisk High-Risk History (e.g., Anaphylaxis, SCAR) History->HighRisk Challenge Graded Oral Challenge (Confirm Tolerance) LowRisk->Challenge SkinTest Penicillin Skin Test HighRisk->SkinTest Negative Negative Skin Test SkinTest->Negative Positive Positive Skin Test SkinTest->Positive Negative->Challenge Desens Drug Desensitization (If Penicillin is Essential) Positive->Desens Avoid Avoid Penicillin Use Alternative Antibiotic Positive->Avoid If no desensitization UsePen Penicillin Can Be Safely Used Challenge->UsePen Desens->UsePen Temporary Tolerance

Management of Diarrhea & Gastrointestinal Effects

Diarrhea from this compound is primarily caused by disruption of the normal gut microbiome, but researchers must differentiate this from more serious causes like Clostridium difficile infection [1] [6].

Experimental Differentiation & Analysis Protocol

  • Mild to Moderate Diarrhea: For common, non-severe cases in study subjects, management is supportive [1] [6].

    • Fluid/Electrolyte Maintenance: Ensure adequate hydration with oral rehydration solutions [6].
    • Antidiarrheal Agents: Use with caution. Kaolin/attapulgite-based agents (e.g., Kaopectate) may be acceptable, but other antidiarrheals can worsen C. difficile colitis and should be avoided until infection is ruled out [1].
  • Suspected Clostridium difficile Infection (CDI): A serious adverse event requiring immediate action [1].

    • Diagnostic Confirmation: Stool sample for C. difficile toxin B PCR or toxin enzyme immunoassay [6].
    • Intervention: Discontinue this compound and initiate appropriate antibiotic therapy for CDI (e.g., vancomycin or fidaxomicin) [6].

Advanced Research Considerations

  • Pharmacokinetic Boosting: Recent research explores using probenecid to inhibit renal tubular secretion of this compound, significantly boosting serum concentrations. This strategy can extend penicillin's half-life and increase its minimum inhibitory concentration (MIC) coverage, potentially overcoming moderate resistance or addressing supply shortages [7].
  • Cross-Reactivity: Be aware that approximately 1-8% of subjects with an IgE-mediated penicillin allergy may also react to first-generation cephalosporins. The cross-reactivity with third-generation cephalosporins (e.g., ceftriaxone) is much lower (<1%) [4].

References

Troubleshooting Guide: Enhancing Penicillin V Absorption

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core issue and recommended solutions.

Issue Root Cause Recommended Strategy Key Experimental Considerations
Poor & Variable Oral Bioavailability [1] Susceptibility to gastric acid degradation; reliance on active renal tubular secretion for elimination [2] [1]. Pharmacokinetic Boosting with Probenecid [3]. Administer to fasting patients; confirm patient factors (nausea, GI motility) [2] [1].

Solution 1: Pharmacokinetic Boosting with Probenecid

Probenecid competitively inhibits the organic anion transporters in the kidneys responsible for penicillin V's tubular secretion, decreasing its renal clearance and significantly increasing its serum concentration and half-life [2] [3].

Experimental Protocol for Boosting Study

This protocol is adapted from a recent clinical study [3].

  • Objective: To characterize the effect of probenecid on the pharmacokinetics (PK) of this compound.
  • Study Design: A randomized, open-label, crossover trial in healthy volunteers.
  • Dosing Regimen:
    • Control Arm: this compound only (e.g., 500 mg four times daily).
    • Intervention Arm: this compound (same dose) + Probenecid (500 mg four times daily).
    • Participants take multiple doses over 36 hours before the PK study day to achieve steady-state concentrations.
  • Sample Collection: Draw blood samples at key time points post-dose (e.g., 45 min for peak concentration, 180 min for trough).
  • Bioanalysis:
    • Use a validated LC-MS/MS method for high sensitivity [3].
    • Measure both total and free (unbound) concentrations of this compound using ultra-filtration techniques [3].
  • Data Analysis:
    • Perform non-compartmental analysis to determine key PK parameters (C~max~, AUC, t~½~).
    • Develop a population PK model to quantify the interaction.
    • Calculate the Probability of Target Attainment (PTA) against relevant pathogens (e.g., Streptococcus pneumoniae) to estimate the improvement in pharmacodynamic coverage [3].

The diagram below illustrates the pharmacological relationship between this compound and probenecid.

G Mechanism of Probenecid Boosting for this compound PenV This compound Transporter Organic Anion Transporter (OAT) PenV->Transporter  Renal Excretion Prob Probenecid Prob->Transporter  Competitive Inhibition Blood Increased Serum Concentration Effect Enhanced Antimicrobial Efficacy Blood->Effect  Higher & Prolonged Exposure

Formulation & Experimental Best Practices

  • Administration: this compound is more acid-stable than penicillin G, but for best absorption, it should be administered to fasting patients [2]. The potassium salt (penicillin VK) is the standard for oral use due to its superior acid resistance [1].
  • Alternative Penicillins: For severe infections, do not rely on oral this compound. Use parenteral penicillin G or broader-spectrum penicillins (e.g., amoxicillin, piperacillin) which are formulated for better absorption or penetration [2].

Frequently Asked Questions (FAQs)

  • What is the clinical evidence that probenecid boosting works? A 2024 study found that co-administration with probenecid significantly increased total and free penicillin-V concentrations at 45 and 180 minutes post-dose. The PTA analysis showed probenecid allows a fourfold increase in MIC (Minimum Inhibitory Concentration) coverage, meaning it can overcome a degree of rising bacterial resistance [3].
  • Is probenecid safe to use in this context? In the recent clinical study, the addition of probenecid was found to be safe and well-tolerated by participants [3]. However, it is contraindicated in patients with a known allergy to it or with G6PD deficiency [3].
  • My in vivo model has unpredictable absorption. What should I check? First, verify the fasting state of your animal models. Second, consider physiological factors like nausea or altered intestinal motility, which can severely impair absorption [1]. Using a boosted protocol with probenecid can help reduce variability and yield more consistent results.

References

Mechanisms of Penicillin V Treatment Failure

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the primary documented mechanisms that contribute to the failure of penicillin V in eradicating GAS pharyngitis, despite the absence of classic resistance.

Mechanism Brief Description Key Supporting Evidence
Co-colonization with Beta-Lactamase Producing Bacteria (BLPB) [1] Aerobic/anaerobic BLPB in tonsillar flora degrade penicillin before it can act on GAS. Eradication of BLPB with amoxicillin-clavulanate or clindamycin improves GAS clearance [1].
Intracellular Persistence of GAS [2] GAS can be internalized by epithelial cells; this compound has poor intracellular penetration. Antibiotics with good intracellular penetration (e.g., macrolides) can eradicate these populations [2].
Disruption of Protective Bacterial Flora [1] [2] Penicillin may eradicate interfering alpha-hemolytic streptococci that inhibit GAS colonization. Recolonization with selected alpha-streptococci reduced recurrence in clinical studies [1].
Penicillin Tolerance [3] Some GAS strains are killed more slowly by penicillin (bacteriostatic not bactericidal). In vitro studies show varying prevalence; clinical correlation with treatment failure is still debated [3].
Suboptimal Dosing Regimen [4] Inadequate dosing frequency reduces drug exposure. Once-daily this compound resulted in significantly higher failure rates (22%) vs. three-times-daily (8%) [4].
Poor Drug Penetration to Infection Site [1] Inadequate concentration of penicillin in tonsillar tissues and surface fluids. Studies document variable and often low penicillin levels in tonsillar fluid [1].

Frequently Asked Questions (FAQs) for Researchers

Q1: If GAS shows no minimum inhibitory concentration (MIC) resistance to penicillin, what are the primary non-compliance-related hypotheses for treatment failure? The leading hypotheses focus on the local microbial environment and bacterial behavior. The most supported mechanisms are: 1) the presence of beta-lactamase-producing copathogens that inactivate the antibiotic; 2) the intracellular sequestration of GAS, shielding it from penicillin; and 3) the elimination of competing protective flora by the antibiotic, which facilitates GAS recolonization [1] [2].

Q2: What are the recommended alternative therapeutic strategies when this compound failure is suspected or confirmed? For recurrent or chronic cases, strategies that address the failure mechanisms are preferred:

  • Clindamycin: Effective as it is not inactivated by beta-lactamases and has excellent tissue penetration and intracellular activity [1] [5].
  • Amoxicillin-clavulanate: The clavulanate component inhibits beta-lactamases, protecting the amoxicillin from degradation by BLPB [1].
  • Certain cephalosporins: Some later-generation cephalosporins can overcome these interactions, potentially by eradicating BLPB while preserving interfering organisms [1].

Q3: What in vitro models are used to study penicillin tolerance in GAS? The definition and detection of tolerance can be method-dependent. Key laboratory techniques include [3]:

  • MIC/MBC Ratio Determination: Tolerance is often defined by a minimal bactericidal concentration (MBC) that is significantly higher (e.g., 32 times) than the MIC.
  • Time-Kill Assays: These assays measure the rate of bacterial killing over time, where tolerant strains show significantly slower killing despite being inhibited.
  • Cell-Lysis Assays: As penicillin is bactericidal through cell lysis, these assays directly measure the delayed lysis in tolerant strains.

Experimental Workflow for Investigating Failure

For researchers investigating a case of suspected this compound failure, the following workflow provides a systematic approach to identify the contributing mechanism.

Start Start: Suspected this compound Failure Step1 Confirm GAS Eradication Failure Start->Step1 Step2 Rule Out Classic Resistance (via standard MIC testing) Step1->Step2 Step3 Investigate Failure Mechanisms Step2->Step3 Mech1 Mechanism 1: Co-pathogen Shielding Step3->Mech1 Mech2 Mechanism 2: Intracellular Persistence Step3->Mech2 Mech3 Mechanism 3: Penicillin Tolerance Step3->Mech3 Step4 Evaluate Alternative Therapies (e.g., Clindamycin, Amoxicillin-Clavulanate) Assay1 Assay: Culture for and identify beta-lactamase-producing bacteria (BLPB). Mech1->Assay1 Assay2 Assay: Cell invasion assay with epithelial cells. Mech2->Assay2 Assay3 Assay: MBC/MIC ratio and time-kill curves. Mech3->Assay3 Assay1->Step4 Assay2->Step4 Assay3->Step4

Detailed Experimental Protocols

Protocol 1: Detecting Beta-Lactamase-Producing Bacteria (BLPB) in Tonsillar Flora This protocol tests the hypothesis that co-pathogens shield GAS from penicillin [1].

  • Sample Collection: Obtain tonsillar swab or tissue sample from patients with recurrent GAS pharyngitis.
  • Culture Conditions:
    • Inoculate samples onto agar plates suitable for aerobic and anaerobic bacteria.
    • Incubate under both aerobic and anaerobic conditions at 35-37°C for 24-48 hours.
  • Identification of Isolates: Use standard microbiological techniques (e.g., Gram stain, MALDI-TOF) to identify different bacterial species that grow.
  • Beta-Lactamase Detection:
    • Nitrocefin Test: Prepare a suspension of the bacterial isolate. Apply a nitrocefin disk or solution. A color change from yellow to red indicates beta-lactamase production.
    • Quantitative Beta-lactamase Assay: For deeper analysis, measure beta-lactamase activity levels in sonicated samples of tonsillar tissue [1].

Protocol 2: Assessing GAS Internalization into Epithelial Cells This protocol tests the hypothesis that intracellular GAS evades penicillin treatment [2].

  • Cell Culture: Seed human lung or pharyngeal epithelial cells (e.g., HEp-2 cells) in a tissue culture plate and grow to a confluent monolayer.
  • Infection: Infect the monolayer with a clinical GAS strain (e.g., a prtF1-positive strain) at a Multiplicity of Infection (MOI) of 10-100 bacteria per cell. Centrifuge briefly to synchronize infection.
  • Incubation and Protection: Incubate for 2-3 hours to allow internalization.
  • Kill External Bacteria: Treat the culture with a high concentration of penicillin G (e.g., 5 µg/mL) or gentamicin (100 µg/mL) for 1-2 hours to kill all extracellular bacteria.
  • Lysis and Enumeration: Wash the cells thoroughly to remove antibiotics and lyse them with a mild detergent (e.g., Triton X-100). Plate the lysate on blood agar to count the number of viable internalized bacteria (Colony Forming Units, CFUs).

References

Penicillin V Pharmacokinetics in Renal Impairment

Author: Smolecule Technical Support Team. Date: February 2026

Penicillin V is primarily eliminated by the kidneys, and its excretion is delayed in patients with impaired renal function [1] [2]. The following table summarizes key pharmacokinetic parameters relevant to renal impairment:

Parameter Details
Primary Elimination Route Renal excretion [2] [3]
Serum Half-Life (Normal Renal Function) Approximately 0.5 to 2 hours [2] [3]
Elimination in Renal Impairment "Considerably delayed" in neonates, young infants, and individuals with impaired kidney function [1]
Extent of Urinary Excretion An estimated 35% to 70% of an oral dose is excreted in the urine, largely as metabolized/inactive forms [3]
Protein Binding Approximately 75% to 89% [1] [3]
Dialyzability Information not available in search results

Research Considerations & Proposed Methodology

In the absence of formal guidelines, the following workflow outlines a potential approach for establishing a dosing regimen in a research context for subjects with renal impairment.

Start Assess Renal Function (e.g., CrCl, eGFR) A Mild Impairment (CrCl 30-60 mL/min) Start->A B Moderate Impairment (CrCl 15-29 mL/min) Start->B C Severe Impairment (CrCl <15 mL/min) Start->C Monitor Therapeutic Drug Monitoring (TDM) • Measure drug concentrations • Adjust dose/interval based on levels A->Monitor Consider extending dosing interval B->Monitor Extend dosing interval or reduce dose C->Monitor Significantly extend dosing interval End Establish Final Dosing Protocol Monitor->End

For researchers, the following methodological points are critical:

  • Therapeutic Drug Monitoring (TDM): This is the most reliable method for dose optimization in this context. Measuring serum concentrations of this compound can guide dose and interval adjustments to ensure efficacy and avoid accumulation [2].
  • Empirical Dose Adjustment: In the absence of TDM data, a cautious approach is warranted. Consider extending the dosing interval or reducing the dose, with the degree of adjustment correlating to the severity of renal impairment.
  • Protocol Justification: Any deviation from the standard dosing regimen in a study protocol should be clearly documented and justified based on the available pharmacokinetic principles and the specific needs of the research.

Key Advisory Points for Experimental Design

  • Hepatic Impairment: Exercise caution in subjects with hepatic impairment or cirrhosis due to potential hypoalbuminemia, which may affect drug distribution [2].
  • Adverse Event Monitoring: Be vigilant for potential nervous system effects, such as convulsions, which have been associated with high doses of penicillin or in subjects with severe renal dysfunction [4].

References

Reconstructing the Penicillin Biosynthetic Pathway in Yeast

Author: Smolecule Technical Support Team. Date: February 2026

The core strategy involves engineering a more tractable host organism, such as yeast, to produce penicillin by introducing the entire biosynthetic pathway from the native producer, Penicillium chrysogenum.

The diagram below illustrates the engineered pathway and the key optimization steps involved in this strategy.

G Penicillin Biosynthesis in Engineered Yeast cluster_pathway Engineered Biosynthesis Pathway cluster_optimization Critical Optimization Steps Gene_Cluster Penicillin Gene Cluster (pcbAB, pcbC, penDE) ACVS ACV Synthetase (ACVS) Gene_Cluster->ACVS Host_Strain Yeast Host (S. cerevisiae, H. polymorpha) Host_Strain->ACVS Precursors Precursors L-α-AAA, L-Cys, L-Val ACV ACV Tripeptide (LLD-ACV) Precursors->ACV IPNS IPN Synthase (IPNS) ACV->IPNS IPN Isopenicillin N (IPN) IAT IPN Acyltransferase (IAT) IPN->IAT PenG Penicillin G PenV Penicillin V PenG->PenV Side-chain precursor swap ACVS->ACV IPNS->IPN IAT->PenG PCL Phenylacetyl-CoA Ligase (PCL) PCL->PenG Enzyme_Activation Enzyme Activation (Co-express heterologous PPTase) Enzyme_Activation->ACVS Subcellular_Localization Subcellular Localization (Add peroxisomal targeting tags) Subcellular_Localization->IAT Expression_Tuning Promoter & Expression Tuning (Combinatorial library screening) Expression_Tuning->ACVS 50-fold improvement Peroxisome_Importance Peroxisome Integrity (Maintain functional peroxisomes) Peroxisome_Importance->IAT Optimization Pathway Optimization Optimization->Enzyme_Activation Optimization->Subcellular_Localization Optimization->Expression_Tuning Optimization->Peroxisome_Importance

Key Experimental Protocols for Yeast Engineering

Based on the research, here are the methodologies for the core experiments in establishing a penicillin-producing yeast strain.

Experimental Goal Key Methodology Critical Parameters & Controls

| Functional ACVS Expression [1] [2] | Co-express the large pcbAB gene (encoding ACVS) with a broad-specificity phosphopantetheinyl transferase (PPTase), e.g., sfp from Bacillus subtilis, to activate the enzyme. | - Supplement culture media with 8 mM L-α-aminoadipic acid (AAA).

  • Control: Use strains without the PPTase gene to confirm the absence of ACV production. | | Peroxisomal Localization [3] [1] | Tag the genes for IAT (penDE) and PCL (pclA) with a peroxisomal targeting signal (e.g., S. cerevisiae PTS1) to ensure correct compartmentalization. | - Verify localization via fluorescence microscopy or immunocytochemistry.
  • Control: Use native fungal PTS tags or a pex5 (PTS1-importer) knockout strain to show mislocalization and reduced yield. | | Pathway Optimization [3] | Use modular cloning (e.g., Golden Gate assembly) to create a library of constructs where pathway genes are driven by promoters of varying strengths. Screen hundreds of clones. | - Screen libraries for antibiotic production using LC-MS and bioassays.
  • Sequence top producers to identify optimal promoter combinations (e.g., strong promoters for pclA). | | Confirmation of Bioactivity [3] [1] | Concentrate spent culture media from engineered yeast and test for growth inhibition of a β-lactam-sensitive indicator strain (e.g., Micrococcus luteus). | - Compare halo size to that produced by a native Penicillium strain.
  • Use LC-MS/MS to confirm the identity of the produced penicillin. |

Performance of Engineered Yeast Strains

The table below summarizes the production capabilities of different engineered yeast hosts as reported in the literature.

Engineered Host Pathway Components Expressed Key Achievement / Yield Reference
S. cerevisiae (Baker's Yeast) Full 5-gene pathway from P. chrysogenum Secreted ~3 ng/mL of benzylpenicillin; spent media showed antibacterial activity against Streptococcus. [3] Nature Communications (2017)
H. polymorpha Full pathway (ACVS, IPNS, IAT, PCL) with B. subtilis Sfp PPTase. Secreted ~1 mg/L of Penicillin G, matching the original P. chrysogenum NRRL1951 strain. [1] [2] PLoS One (2009)

Troubleshooting Common Experimental Challenges

Here are solutions to frequently encountered problems when engineering penicillin production in yeast.

Problem Potential Cause Solution & Advice
No ACV detected (First step fails) ACVS enzyme is not activated (lacks phosphopantetheinylation). Co-express a heterologous PPTase with broad specificity (e.g., B. subtilis sfp). [1] [2]

| ACV detected, but no Penicillin (Pathway stalls) | 1. Poor expression or incorrect localization of later enzymes (IAT, PCL). 2. Lack of peroxisomes. | 1. Fuse IAT and PCL with a proven peroxisomal targeting signal (PTS1). [3] 2. Use a wild-type host with intact peroxisome biogenesis; avoid pex mutants. [1] | | Low overall titers | Suboptimal expression levels of pathway enzymes; metabolic burden. | Systematically optimize promoter strength for each gene using combinatorial libraries. Screening identified a 50-fold increase in yield. [3] |

Further Research Directions

The information available provides a strong foundation, though some specifics for a complete support center may require deeper, more specialized research.

  • Focus on this compound: The search results extensively cover the biosynthesis of Penicillin G. Your research into This compound should specifically explore the enzyme(s) responsible for incorporating the phenoxymethyl side chain instead of the phenylacetyl side chain.
  • Transport Mechanisms: How penicillin and its intermediates are transported across the peroxisomal and plasma membranes is still not fully understood [1]. Investigating these transporters could be key to improving secretion efficiency.
  • Strain Stability: For industrial application, the long-term genetic stability of these engineered yeast strains and the scalability of the fermentation process are critical areas for further development.

References

penicillin V tolerability gastrointestinal distress

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • What are the common gastrointestinal side effects of penicillin V? The most frequently reported GI side effects include diarrhea, nausea, vomiting, and abdominal pain [1] [2] [3]. These are often mild and may resolve as treatment continues.
  • How prevalent are these GI side effects? Clinical data indicates that GI effects like nausea, vomiting, and diarrhea are common, occurring in 1% to 10% of patients [1]. Mild diarrhea is particularly frequent [1].
  • What is the most serious GI-related concern? The most severe GI adverse event is Clostridium difficile-associated diarrhea (CDAD), which can range from mild diarrhea to fatal colitis. This can occur during or for over two months after antibiotic treatment [4]. Patients presenting with severe, watery, or bloody diarrhea should be evaluated for this condition [1] [4] [5].
  • Are there any patient populations at higher risk for GI intolerance? Patients with a history of GI conditions such as colitis may be at increased risk and should use this compound with caution [3]. The oral route may also be less reliable in patients with severe illness, nausea, or vomiting [4].

Quantitative Data on GI Side Effects

The table below summarizes the frequency and characteristics of GI side effects associated with this compound.

Side Effect Reported Frequency Characteristics & Clinical Notes
Diarrhea (mild) Common (1-10%) [1] Considered a frequent side effect; usually does not require medical attention [1] [3].
Nausea & Vomiting Common (1-10%) [1] Often mild; taking with food may mitigate these symptoms [1] [3].
Abdominal Pain/Cramps Common (1-10%) [1] Can occur; severe cramps may be a sign of a more serious condition [1].
Black Hairy Tongue Noted side effect [5] Discoloration of the tongue, considered a rare or infrequent effect [1].
Pseudomembranous Colitis (CDAD) Rare (Serious) [1] Ranges from mild to fatal colitis; must be considered in patients with prolonged or severe diarrhea post-treatment [1] [4] [5].

Troubleshooting & Management Guide

For researchers designing clinical protocols or support materials, here are key management strategies.

Intervention Level Recommended Action Experimental & Clinical Rationale
Prevention Administer with food. Can reduce gastric irritation, though may slightly delay absorption [3] [4].
Mild GI Events Monitor; ensure hydration. Mild diarrhea often self-limiting. For mild cases, kaolin- or attapulgite-containing medicines (e.g., Kaopectate) may be used, but other anti-diarrheals should be avoided as they can worsen the condition [1].
Persistent/Moderate Events Re-evaluate patient status. If mild diarrhea continues, worsens, or is bothersome, the patient should consult a healthcare professional [1].

| Severe Events | Discontinue this compound and seek immediate medical evaluation. | Action required for: • Severe watery or bloody diarrhea [1] [5]. • Symptoms of CDAD [4]. • Severe abdominal cramps or tenderness [1]. Do not use anti-motility agents for severe diarrhea [1] [3]. |

Experimental Protocol: Assessing GI Distress in Preclinical/Clinical Studies

For researchers investigating GI tolerability, the following protocol provides a structured framework.

Objective: To systematically evaluate the incidence, severity, and nature of gastrointestinal adverse events in subjects administered this compound.

Methodology:

  • Subject Monitoring:

    • Diaries: Provide subjects with structured diaries to record the frequency and severity of GI symptoms (nausea, vomiting, diarrhea, abdominal pain) daily.
    • Clinical Assessments: Schedule regular follow-ups (e.g., days 3, 7, end-of-treatment) to review diaries and conduct targeted physical exams.
    • Lab Tests: In cases of severe diarrhea, collect stool samples for C. difficile toxin testing and other relevant microbiological cultures to confirm or rule out CDAD [4].
  • Data Collection Points:

    • Baseline assessment of GI history.
    • Daily during the treatment period.
    • At the end of therapy.
    • A follow-up contact (e.g., 30-60 days post-therapy) to monitor for delayed events like CDAD [4].
  • Data Analysis:

    • Calculate the incidence rates for each GI symptom.
    • Compare the incidence against the baseline and/or a control group (if applicable).
    • Statistically analyze the time-to-onset and duration of GI events.

Visual Workflow: Managing GI Distress

The diagram below outlines the logical decision pathway for assessing and managing GI distress in a clinical or research setting.

Start Patient Reports GI Symptoms Assess Assess Symptom Severity Start->Assess Mild Mild/Moderate Symptoms: - Nausea - Mild Diarrhea - Abdominal Discomfort Assess->Mild No red flags Severe Severe/Serious Symptoms: - Watery/Bloody Diarrhea - Severe Cramps - Fever with Diarrhea Assess->Severe Red flags present ActionMild Intervention & Monitoring Mild->ActionMild ActionSevere Immediate Action Required Severe->ActionSevere SubMild1 • Administer with food • Monitor hydration • Consider OTC relief per guidelines ActionMild->SubMild1 SubMild2 Continue Medication with Close Monitoring SubMild1->SubMild2 SubSevere1 • Discontinue this compound • Seek Medical Evaluation ActionSevere->SubSevere1 SubSevere2 • Test for C. difficile (CDAD) • Initiate supportive care SubSevere1->SubSevere2

Diagram: Clinical Management Pathway for this compound GI Distress

References

phenoxymethylpenicillin vs amoxicillin spectrum coverage

Author: Smolecule Technical Support Team. Date: February 2026

Antibiotic Profiles at a Glance

The table below summarizes the fundamental characteristics of each antibiotic.

Feature Phenoxymethylpenicillin (Penicillin V) Amoxicillin
Spectrum Classification Narrow-spectrum [1] [2] Broad-spectrum [1] [3]
Mechanism of Action Bactericidal; inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs) [2] [3].
Gram-positive Coverage Active against Streptococcus species (e.g., groups A, C, G, H, L, M), Staphylococcus species (non-penicillinase producing), Pneumococcus, Corynebacterium diphtheriae, Bacillus anthracis, Clostridia, Actinomyces [2]. Active against Streptococcus species, Pneumococcus, Staphylococcus species, with heightened efficacy against Listeria monocytogenes and Enterococcus spp [3].
Gram-negative Coverage Substantially less active than Penicillin G against Gram-negative bacteria [4]. Additional coverage against some Gram-negative organisms compared to penicillin, including Haemophilus influenzae, select E. coli strains, Salmonella spp., and Shigella spp [3].
Key Susceptibility Gap Not active against beta-lactamase-producing bacteria [2] [4]. Susceptible to beta-lactamase degradation; often combined with beta-lactamase inhibitors (e.g., clavulanic acid) to overcome this [3].
Primary Pharmacokinetic Note Acid-stable, allowing for oral administration. Bioavailability is 60% and is enhanced when taken on an empty stomach [2] [4]. Acid-stable with rapid absorption. Bioavailability is high and not significantly affected by food [3].

Clinical Effectiveness Comparison

A 2018 systematic review compared the clinical effects of phenoxymethylpenicillin and amoxicillin for infections treated in ambulatory care [1] [5]. The findings for specific infections are summarized below.

Infection Type Number of RCTs Clinical Conclusion
GAS Tonsillitis 11 No significant difference in clinical cure rates found [1] [5].
Acute Sinusitis 3 No significant difference in clinical cure rates found [1] [5].
Lyme Borreliosis (Erythema Migrans) 2 No significant difference in clinical effectiveness found [1] [6].
Community-Acquired Pneumonia 1 One underpowered RCT found amoxicillin to be superior to phenoxymethylpenicillin in an intention-to-treat analysis [1] [5].
Acute Otitis Media 2 Results were conflicting, with one older RCT favoring amoxicillin and another finding no significant difference at final follow-up [1] [5].

Key Considerations for Professionals

The choice between these antibiotics extends beyond simple efficacy for approved indications.

  • Antimicrobial Stewardship (AMS): The systematic review concludes that non-Scandinavian countries should consider adopting phenoxymethylpenicillin as the first-choice treatment for respiratory tract infections due to its narrower spectrum [1] [5]. Using the most targeted antibiotic possible is a cornerstone of AMS, as it helps reduce the selective pressure that drives antimicrobial resistance [1].
  • Regional Prescribing Practices: There is a stark contrast in usage between regions. In Scandinavia, phenoxymethylpenicillin is the first-line choice for most community-acquired respiratory infections, whereas in most other European countries, amoxicillin (or amoxicillin-clavulanate) is preferred [1] [7]. This highlights that therapeutic choices are influenced by tradition and guidelines, not just microbiological data.
  • Research Gaps: The review identified a need for more robust studies on the comparison of these two drugs for acute otitis media and lower respiratory tract infections [1] [5].

Experimental Data & Pathways

For researchers, understanding the common mechanism and the structural difference that leads to the varied spectrum is crucial.

Penicillin Penicillin Beta-Lactam Ring Beta-Lactam Ring Penicillin->Beta-Lactam Ring Core Structure Phenoxymethylpenicillin Phenoxymethylpenicillin Penicillin->Phenoxymethylpenicillin Phenoxymethyl group Amoxicillin Amoxicillin Penicillin->Amoxicillin Amino group Binds to PBPs Binds to PBPs Beta-Lactam Ring->Binds to PBPs Inhibits Cell Wall Synthesis Inhibits Cell Wall Synthesis Binds to PBPs->Inhibits Cell Wall Synthesis Bacterial Cell Lysis Bacterial Cell Lysis Inhibits Cell Wall Synthesis->Bacterial Cell Lysis Bactericidal Effect Acid-Stable (Oral) Acid-Stable (Oral) Phenoxymethylpenicillin->Acid-Stable (Oral) Narrow Spectrum Narrow Spectrum Phenoxymethylpenicillin->Narrow Spectrum Enhanced Gram-Negative Penetration Enhanced Gram-Negative Penetration Amoxicillin->Enhanced Gram-Negative Penetration Broad Spectrum Broad Spectrum Amoxicillin->Broad Spectrum Beta-Lactamase Beta-Lactamase Hydrolyzes Beta-Lactam Ring Hydrolyzes Beta-Lactam Ring Beta-Lactamase->Hydrolyzes Beta-Lactam Ring Therapeutic Failure Therapeutic Failure Hydrolyzes Beta-Lactam Ring->Therapeutic Failure

The diagram above illustrates the shared beta-lactam core mechanism of action of both drugs and the critical structural difference. Phenoxymethylpenicillin has a phenoxymethyl group, making it acid-stable for oral use but limiting its ability to penetrate the outer membrane of Gram-negative bacteria. Amoxicillin, an aminopenicillin, possesses an amino group that facilitates better penetration through porin channels in Gram-negative bacteria, thus granting it a broader spectrum, though it remains susceptible to beta-lactamase enzymes [3] [4].

References

penicillin V comparative pharmacokinetics narrow spectrum

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Pharmacokinetic Comparison

The table below summarizes key pharmacokinetic parameters for penicillin V and common narrow-spectrum beta-lactam alternatives, compiled from recent scientific literature [1] [2] [3].

Parameter This compound Amoxicillin Cephalexin
Bioavailability Data not fully available in search results Well absorbed [2] High (~90%) [3]
Protein Binding ~77% [1] ~20% [2] ~15% [3]
Volume of Distribution (Vd) 46.39 L (Population mean) [1] Data not fully available in search results 0.23 L/kg [3]
Clearance (CL) 97.88 L/h (Population mean) [1] Data not fully available in search results 4.3 mL/min/kg [3]
Half-Life (t₁/₂) Total serum: 41 min; Free serum: 55 min [1] ~61.3 minutes [2] 0.5 - 1.2 hours [3]
Primary Elimination Route Renal (based on probenecid interaction data) [4] Renal (~60% unchanged in urine) [2] Renal (90% unchanged) [3]
fT >MIC PK/PD Target Time-dependent killing (Target for penicillin/tazobactam: 77% fT>MIC for 2 log₁₀ kill) [5] Time-dependent killing [2] Time-dependent killing [3]

Experimental Protocols & Key Findings

Supporting the data in the table, here are the methodologies from pivotal studies and their core findings.

Population PK Model for this compound
  • Objective: To develop a base population pharmacokinetic model for this compound in adults to support future dosing studies [1].
  • Protocol: A single-center study was conducted in 10 healthy volunteers. Participants took five 500 mg doses at home (6-hourly) before attending a clinic for a directly observed sixth dose. Rich pharmacokinetic sampling (15 time points up to 4 hours) was performed post-dose. Serum concentrations of total and unbound this compound were determined using a validated high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS) method. A multi-compartment population PK model was fitted to the data [1].
  • Key Findings: A three-compartment model best described the PK of this compound. The mean free serum half-life was short, at 55 minutes, and the drug was highly protein-bound, with a mean unbound fraction of 23%. The study highlighted a paucity of modern PK data to support current adult dosing recommendations [1].
Pharmacokinetic Boosting with Probenecid
  • Objective: To characterize the influence of probenecid on the pharmacokinetics of this compound [4].
  • Protocol: A randomized, open-label, crossover trial was conducted in 20 healthy volunteers. Participants received six doses of penicillin-V (250 mg, 500 mg, or 750 mg) four times daily, with and without concurrent probenecid (500 mg four times daily). Blood samples were taken 45 and 180 minutes after an observed dose. Total and free concentrations of both drugs were measured using LC-MS/MS [4].
  • Key Findings: Co-administration with probenecid significantly increased both total and free penicillin-V concentrations at both time points. For example, the mean difference in total concentration at 45 minutes was 4.32 mg/L. Pharmacodynamic analysis predicted that this boosting effect could allow a fourfold increase in the minimum inhibitory concentration (MIC) covered by a given penicillin-V dose, potentially enhancing its efficacy against less susceptible pathogens [4].

Pharmacokinetic/Pharmacodynamic Relationships Visualized

The following diagram illustrates the core PK/PD principle for time-dependent antibiotics like this compound and the mechanism of pharmacokinetic boosting, integrating findings from the cited research.

PenV Oral Penicillin-V GI Gastrointestinal Tract PenV->GI Absorption (Ka) Central Central Compartment (Blood/Serum) GI->Central Systemic Exposure Elimination Renal Elimination Central->Elimination Clearance (CL) Effect Bacterial Killing (fT > MIC) Central->Effect Free Drug Concentration Probenecid Probenecid Probenecid->Elimination Inhibits

The workflow shows that after oral administration, this compound is absorbed and distributes into the central compartment. Its bactericidal effect is determined by the duration of time the free drug concentration exceeds the pathogen's MIC (fT >MIC). A key strategy to optimize this is to reduce renal clearance, which is effectively achieved by co-administering probenecid [5] [4].

Key Implications for Research & Development

  • Dosing Optimization: The short half-life of this compound suggests that multiple daily doses are critical to maintain free drug concentrations above the MIC for a sufficient time. The fT>MIC target for a 2 log₁₀ kill for beta-lactams like piperacillin/tazobactam has been identified at 77% fT>MIC [5].
  • Combination Therapy: Using probenecid as a pharmacokinetic booster is a promising strategy to enhance this compound exposure. This can potentially overcome intermediate resistance levels, reduce dosing frequency, or mitigate supply shortages by improving the efficiency of each dose [4].
  • Model-Informed Drug Development: The population PK models developed in recent studies provide a robust foundation for in-silico simulations. These models can be used to predict optimal dosing regimens in specific patient populations (e.g., those with renal impairment) without the need for extensive new clinical trials [1] [6].

References

penicillin V AWaRe classification Access group significance

Author: Smolecule Technical Support Team. Date: February 2026

Penicillin V Profile and Comparison with Other Penicillins

The table below summarizes the key characteristics of this compound and compares it with other common penicillins. This compound is a penicillin G-like antibiotic primarily used for oral administration due to its stability in gastric acid, unlike penicillin G [1] [2].

Attribute This compound (Phenoxymethylpenicillin) Penicillin G (Benzylpenicillin) Ampicillin/Amoxicillin Antistaphylococcal Penicillins (e.g., Dicloxacillin)
Administration Route Oral [1] Intravenous, Intramuscular [1] Oral, IV [2] Oral, IV [2]
Acid Stability Stable (well-absorbed) [1] Destroyed by gastric acid [1] Varies (Amoxicillin is better absorbed) [2] Stable [2]
Antimicrobial Spectrum Gram-positive bacteria, some gram-negative cocci [1] [2] Similar to this compound [2] Enhanced Gram-negative coverage (e.g., (E. coli), (H. influenzae)) [1] [2] Primarily Penicillinase-producing S. aureus [2]
Common Clinical Indications Mild-to-moderate upper respiratory infections (e.g., streptococcal pharyngotonsillitis) [1] [3] Syphilis, endocarditis, meningitis [1] [2] Otitis media, sinusitis, respiratory infections [2] Skin/soft tissue infections caused by methicillin-sensitive (S. aureus) (MSSA) [2]
Key Resistance Consideration Susceptible to beta-lactamase [2] Susceptible to beta-lactamase [2] Often combined with beta-lactamase inhibitors (e.g., clavulanate) [1] [2] Resistant to staphylococcal beta-lactamase [2]

Experimental Data and Protocols

For researchers, understanding the clinical evidence and safety assessment methods for this compound is crucial.

  • Clinical Trial Protocol Example: A 2019 randomized controlled non-inferiority trial investigated a shorter course of this compound for group A streptococcal pharyngotonsillitis [3].

    • Objective: To determine if a 5-day regimen was non-inferior to the standard 10-day regimen.
    • Intervention: this compound 800 mg four times daily for 5 days (total 16 g) vs. This compound 1000 mg three times daily for 10 days (total 30 g).
    • Primary Outcome: Clinical cure 5-7 days after end of treatment.
    • Findings: The 5-day regimen was non-inferior to the 10-day regimen, with a clinical cure rate of 89.6% vs. 93.3%. The shorter course also showed a lower incidence and shorter duration of adverse events like diarrhea and nausea [3].
  • Safety and Allergy Assessment: Many patients report a penicillin allergy, but over 90% may not have a true, IgE-mediated allergy [4] [5].

    • Assessment Tool: The PEN-FAST clinical risk assessment tool helps evaluate the probability of a true penicillin allergy based on factors like reaction timing and severity [4].
    • Definitive Testing: For inpatients with a history of non-severe reactions, direct Drug Provocation Testing (DPT) without prior skin testing has been found to be a safe and effective method for "de-labelling" penicillin allergy. One study found that 54 of 56 patients (96%) successfully completed a 3-day DPT with amoxicillin without an adverse reaction [6]. This de-labelling is associated with reduced hospital stays and antibiotic costs [6].

Pharmacovigilance and Signal Detection

Post-market safety surveillance is critical. While traditional methods rely on spontaneous reporting, there is a growing use of Real-World Data (RWD) from electronic health records and claims databases for more proactive safety signal detection [7]. Modern approaches involve:

  • Disproportionality analysis and other data mining techniques to identify potential adverse drug reactions [8] [7].
  • Privacy-preserving record linkage (PPRL) to combine disparate data sources for longitudinal safety monitoring, enabling the study of rare events and long-term risks [7].

Mechanism of Action

Penicillins are bactericidal beta-lactam antibiotics. The following diagram illustrates their mechanism of action at the bacterial cellular level.

G Penicillin Penicillin PBPs Penicillin-Binding Proteins ( PBPs / DD-transpeptidase ) Penicillin->PBPs Binds to & inhibits CrossLinking Inhibition of Peptidoglycan Cross-Linking PBPs->CrossLinking WeakenedWall Weakened Cell Wall CrossLinking->WeakenedWall BacterialLysis Bacterial Cell Lysis & Death WeakenedWall->BacterialLysis Osmotic Pressure

References

penicillin V safety profile vs other oral beta-lactams

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Profile of Oral Beta-Lactam Antibiotics

Feature Penicillin V Amoxicillin Amoxicillin-Clavulanic Acid Cephalexin (1st Gen Cephalosporin)
Drug Class Natural Penicillin [1] Aminopenicillin [1] [2] Aminopenicillin with Beta-Lactamase Inhibitor [1] [2] First-Generation Cephalosporin [1]
Spectrum of Activity Narrow spectrum; primarily gram-positive bacteria (e.g., Streptococcus species) [1] Extended spectrum compared to this compound; covers some gram-negative bacteria (e.g., H. influenzae, E. coli) [2] Broad spectrum; covers beta-lactamase-producing strains of S. aureus, H. influenzae, and M. catarrhalis [3] Broad spectrum; active against MSSA and some gram-negative bacteria [1]
Common Clinical Indications Streptococcal pharyngitis, mild-to-moderate upper respiratory infections [1] Otitis media, sinusitis, lower respiratory tract infections, UTIs [1] [2] Sinusitis, otitis media, animal/human bite wounds, intra-abdominal infections [1] [3] Skin and soft tissue infections (MSSA), UTIs, bone infections [1]
Key Safety Considerations Generally well-tolerated; low incidence of serious adverse events [1] Similar to this compound; diarrhea is more common than with this compound [2] Higher incidence of gastrointestinal side effects (especially diarrhea) and C. difficile infection than amoxicillin alone [3] Similar safety profile to penicillins; cross-reactivity risk in penicillin-allergic patients [1]
Pregnancy & Lactation Generally considered safe (under previous FDA system, Category B) [4] Generally considered safe; compatible with breastfeeding [2] [4] Generally considered safe; clavulanic acid is associated with more GI side effects [4] Generally considered safe [4]
Administration & PK Considerations Acid-stable; oral administration preferred; given on an empty stomach [1] Acid-stable; excellent oral bioavailability; can be given with or without food [2] Absorption may be enhanced with food; clavulanic acid has higher protein binding and hepatic metabolism [3] Readily absorbed after oral administration [1]

Experimental Protocols for Beta-Lactam Profiling

For researchers, the following established methodologies are critical for evaluating beta-lactam antibiotics.

Minimum Inhibitory Concentration (MIC) Determination
  • Objective: To determine the lowest concentration of an antibiotic that inhibits visible growth of a microorganism.
  • Methodology (Broth Microdilution):
    • Prepare serial two-fold dilutions of the beta-lactam antibiotic (e.g., this compound, amoxicillin) in a suitable broth medium in a 96-well microtiter plate.
    • Standardize the bacterial inoculum to approximately 5 x 10^5 CFU/mL and add to each well.
    • Include growth control (bacteria without antibiotic) and sterility control (broth only) wells.
    • Incubate the plates at 35±2°C for 16-20 hours.
    • The MIC is the lowest antibiotic concentration that prevents visible turbidity [2].
  • Application: This standard assay allows for direct comparison of the in vitro potency of different beta-lactams against a panel of bacterial isolates.
Beta-Lactamase Stability Assessment
  • Objective: To evaluate an antibiotic's susceptibility to hydrolysis by bacterial beta-lactamase enzymes.
  • Methodology (Spectrophotometric Assay):
    • Prepare a solution of a purified beta-lactamase enzyme (e.g., TEM-1, SHV-1) in a buffer.
    • Add the beta-lactam antibiotic to the enzyme solution and mix immediately.
    • Monitor the reaction mixture spectrophotometrically at a wavelength specific to the beta-lactam ring (e.g., decrease in absorbance at 240nm for penicillins, or 260nm for cephalosporins) over time.
    • Calculate the rate of hydrolysis from the change in absorbance per minute [3].
  • Application: This protocol directly tests the inherent stability of a beta-lactam like this compound against degradation mechanisms, explaining the need for clavulanic acid in combinations.
Time-Kill Kinetics Assay
  • Objective: To characterize the bactericidal activity and rate of kill of an antibiotic over time.
  • Methodology:
    • Expose a standardized bacterial culture to the antibiotic at concentrations of 1x, 2x, and 4x the predetermined MIC in flasks.
    • Incubate the flasks under controlled conditions.
    • Remove samples at predetermined timepoints (e.g., 0, 2, 4, 6, 8, 24 hours), serially dilute them, and plate them onto agar.
    • Count the colony-forming units (CFU) after overnight incubation and plot log10 CFU/mL versus time.
    • A ≥3-log10 reduction in CFU/mL from the starting inoculum defines bactericidal activity [2].
  • Application: This assay confirms the time-dependent killing nature of beta-lactams and can be used to investigate synergistic effects of dual therapies [5].

Mechanism of Action and Resistance Pathways

The following diagram illustrates the core mechanism by which beta-lactam antibiotics exert their bactericidal effect and how bacteria develop resistance.

beta_lactam_mechanism cluster_bacterial_cell Bacterial Cell PBP Penicillin-Binding Protein (PBP) CW_Synthesis Cell Wall Synthesis (Transpeptidation) PBP->CW_Synthesis Catalyzes Cell_Wall Stable Cell Wall CW_Synthesis->Cell_Wall BetaLactam Beta-Lactam Antibiotic BetaLactam->PBP 1. Binds and Inactivates BetaLactam->CW_Synthesis Inhibition prevents cross-linking BetaLactamase Beta-Lactamase Enzyme BetaLactam->BetaLactamase 2. Hydrolyzed and Inactivated EffluxPump Efflux Pump BetaLactam->EffluxPump 4. Actively Exported AlteredPBP Altered PBP Target (e.g., MRSA) AlteredPBP->BetaLactam 3. Prevents Binding

The primary mechanisms of resistance to beta-lactam antibiotics, as illustrated, include [1]:

  • Beta-lactamase Production: Enzymatic hydrolysis of the beta-lactam ring, rendering the drug inactive.
  • Altered Target Site: Modifications to the PBPs that reduce the antibiotic's binding affinity.
  • Efflux Pumps: Active transport of the antibiotic out of the bacterial cell.
  • Decreased Permeability: Reduced entry of the drug through the bacterial cell wall, particularly in Gram-negative bacteria.

Research and Development Implications

  • This compound's Profile: Its continued relevance is due to its narrow spectrum, making it a key agent for antimicrobial stewardship in confirmed streptococcal infections. Its main limitation is susceptibility to beta-lactamases [1].
  • Combination Strategies: The development of beta-lactamase inhibitors (e.g., clavulanic acid) broadens the spectrum but at the cost of increased gastrointestinal adverse events, a critical consideration in drug design [2] [3].
  • Overcoming Resistance: Current research explores dual beta-lactam therapies to simultaneously inhibit multiple PBPs and overcome resistance, though this area requires more clinical validation [5]. Additionally, novel siderophore-conjugated cephalosporins and new beta-lactamase inhibitor combinations are being developed for multidrug-resistant Gram-negative infections [1].

References

×

Physical Description

Penicillin v is a white crystalline powder. (NTP, 1992)
Solid

Color/Form

white, crystalline powder

XLogP3

2.1

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

350.09364285 Da

Monoisotopic Mass

350.09364285 Da

Heavy Atom Count

24

LogP

2.09
2.09 (LogP)
1.4

Odor

Odorless

Melting Point

248 to 262 °F (Decomposes) (NTP, 1992)
120 - 128 °C

UNII

Z61I075U2W

Related CAS

1098-87-9 (mono-hydrochloride salt)
132-98-9 (mono-potassium salt)
147-48-8 (mono-hydrochloride salt)

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Indicated for the treatment of mild to moderately severe infections due to penicillin G­-sensitive microorganisms, with the use of bacteriological studies (including sensitivity tests) and clinical response. Phenoxymethylpenicillin may be used for the treatment of: - mild to moderate infections of the upper respiratory tract, scarlet fever, and mild erysipelas caused by Streptococcus without bacteremia - mild to moderately severe infections of the respiratory tract caused by Pneumococcus - mild infections of the skin and soft tissues caused by penicillin G-sensitive Staphylococcus - mild to moderately severe infections of the oropharynx caused by Fusospirochetosis, including Vincent’s gingivitis and pharyngitis, usually respond to oral penicillin therapy **Off-label** Indicated for use as prophylaxis against bacterial endocarditis in patients with congenital heart disease or rheumatic or other acquired valvular heart disease when they undergo dental procedures and surgical procedures of the upper respiratory tract.
FDA Label

Livertox Summary

Penicillin G and V are first generation penicillins that are used widely to treat infections due to susceptible organisms and have been linked rarely and only weakly with idiosyncratic liver injury.

Drug Classes

Breast Feeding; Lactation; Anti-Infective Agents; Antibacterial Agents; Penicillins

Therapeutic Uses

Penicillins
Penicillin V is used for the treatment of mild to moderately severe infections caused by organisms susceptible to low concentrations of the drug or for prophylaxis of certain streptococcal infections.
Penicillin V /is/ indicated in the treatment of acute otitis media caused by susceptible organisms. /Included in US product labeling/
Penicillin V /is/ indicated in the treatment of bacterial pharyngitis cuased by susceptible organisms. /Included in US product labeling/
For more Therapeutic Uses (Complete) data for PENICILLIN V (21 total), please visit the HSDB record page.

Pharmacology

Phenoxymethylpenicillin works against penicillin-sensitive microorganisms with bactericidal effects. It targets the bacteria during its active multiplication stage by interfering with bacterial cell wall peptidoglycan synthesis. _In vitro_, phenoxymethylpenicillin was shown to be active against staphylococci (except penicillinase-producing strains), streptococci (groups A, C, G, H, L and M), and pneumococci, as well as _Corynebacterium diphtheriae_, _Bacillus anthracis_, Clostridia, _Actinomyces bovis_, _Streptobacillus moniliformis_, _Listeria monocytogenes_, _Leptospira_, _Neisseria gonorrhoeae_, and _Treponema pallidum_.[label]
Penicillin V is a member of the penicillin family exhibiting broad-spectrum antibiotic property. Penicillin V binds to penicillin binding proteins (PBP), the enzymes that catalyze the synthesis of peptidoglycan, which is a critical component of the bacterial cell wall. This leads to the interruption of cell wall synthesis, consequently leading to bacterial cell growth inhibition and cell lysis.

MeSH Pharmacological Classification

Anti-Bacterial Agents

ATC Code

J - Antiinfectives for systemic use
J01 - Antibacterials for systemic use
J01C - Beta-lactam antibacterials, penicillins
J01CE - Beta-lactamase sensitive penicillins
J01CE02 - Phenoxymethylpenicillin

Mechanism of Action

Phenoxymethylpenicillin inhibits the biosynthesis of cell wall mucopeptide by binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, which are critical in the cell wall synthesis and maintenance, as well as cell division. This disrupts the third and last stage of bacterial cell wall synthesis. This subsequently leads to cell lysis.
Penicillins and breakdown products of penicillins act as haptens after their covalent reaction with proteins. The most important antigenic intermediate of penicillin appears to be the penicilloyl moiety, which is formed when the beta-lactam ring is opened. This is considered to be the major (predominant) determinant of penicillin allergy. /Penicillins/
Penicillin is known to interfere with synthesis of N-acetylmuramic acid mucopeptides and teichoic acids which are part of cell-wall material. ... Under favorable conditions penicillin exerts direct bactericidal action, & successful penicillin therapy may be relatively independent of immunity mechanisms of the host. /Penicillins/
The penicillins and their metabolites are potent immunogens because of their ability to combine with proteins and act as haptens for acute antibody-mediated reactions. The most frequent (about 95 percent) or "major" determinant of penicillin allergy is the penicilloyl determinant produced by opening the beta-lactam ring of the penicillin. This allows linkage of the penicillin to protein at the amide group. "Minor" determinants (less frequent) are the other metabolites formed, including native penicillin and penicilloic acids. /Penicillins/
Bactericidal; inhibit bacterial cell wall synthesis. Action is dependent on the ability of penicillins to reach and bind penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. Penicillin-binding proteins (which include transpeptidases, carboxypeptidases, and endopeptidases) are enzymes that are involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division. Penicillins bind to, and inactivate, penicillin-binding proteins, resulting in the weakening of the bacterial cell wall and lysis. /Penicillins/

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Impurities

Commercially available penicillin ... V preparations may contain small amounts of high molecular weight protein impurities that originate from the fermentation process used to produce the drugs.

Other CAS

87-08-1
132-98-9
1098-87-9

Absorption Distribution and Excretion

Upon oral administration, phenoxymethylpenicillin is rapidly but incompletely absorbed. The bioavailability of phenoxymethylpenicillin ranges from 25 to 60%. Compared to the free acid form of the drug, the calcium or potassium salts of phenoxymethylpenicillin displays better absorption profiles. It is reported that fasting state enhances the drug absorption. The peak plasma concentrations of 200 to 700 ng/mL are achieved in 2 hours following an oral dose of 125 mg. Following an oral dose of 500 mg, the peak plasma concentrations of 3 to 5 μg/mL are reached in 30 to 60 minutes post-dose.
While the drug is rapidly excreted, only 25% of the total dose is detected in the urine. Renal excretion may be delayed in neonates, young infants, and patients with renal impairment.
Following intravenous administration, the volume of distribution at steady state was 35.4 L. Small amounts of the drug can be found in various tissues, with the highest amount found in the kidneys, with lesser amounts in the liver, skin, and intes­ tines. Phenoxymethylpenicillin was found in the cerebrospinal fluid. Phenoxymethylpenicillin was detectable in the placenta and human breast milk.
A dose of 1,000,000 units of the acid gives peak plasma levels of about 2 to 3 ug/ml ...
Approx 60-73% of an oral dose of penicillin V or penicillin V potassium is absorbed from the GI tract in healthy, fasting adults. Following oral administration of a single dose of penicillin V or penicillin V potassium in fasting children or adults, peak serum concn of penicillin V are generally attained within 30-60 min. Peak serum penicillin V concn are attained sooner and are slightly higher following administration of the potassium salt than the free acid.
Following oral administration of a single 125-mg tablet of penicillin V potassium in healthy, fasting adults in one study, serum penicillin V concn averaged 1.2, 1.2, 0.5, and 0.1 ug/ml @ 30 min, 1 hr, 2 hr, and 4 hr, respectively, after the dose. Oral administration of a single 250-mg tablet of the drug in healthy, fasting adults results in serum penicillin V concn averaging 2.1-2.8, 2.3-2.7, 0.8-0.9, and 0.1-0.2 ug/ml @ 30 min, 1 hr, 2 hr, and 4 hr, respectively, after the dose. Following oral administration of a single 500-mg tablet of penicillin V potassium in healthy, fasting adults, serum penicillin V concn average 4.7-5, 4.9-6.3, 2.3-3, and 0.04-0.1 ug/ml @ 30 min, 1 hr, 2 hr, and 6 hr, respectively, after the dose.
Variable results have been obtained in studies evaluating the effect of food on GI absorption of penicillin V and penicillin V potassium. In most studies, presence of food in the GI tract resulted in lower and delayed peak serum concn of penicillin V, although the total amt of drug absorbed was unaffected. However, results of several studies in children 2 mo to 5 yr of age indicate that both the peak serum concn and the area under the serum concn-time curve (AUC) are decreased when penicillin V potassium is administered with or immediately prior to milk or food.
For more Absorption, Distribution and Excretion (Complete) data for PENICILLIN V (8 total), please visit the HSDB record page.

Metabolism Metabolites

About 35-70% of an oral dose is metabolized to penicilloic acid, an inactive metabolite. Small amounts of 6-aminopenicillanic acid have been recovered in the urine of patients on penicillin G. A small percentage of the drug appears to be hydroxylated into one or more active metabolites, which are also excreted via urine.
Approximately 35-70% of an oral dose of penicillin V or penicillin V potassium is metabolized to penicilloic acid which is microbiologically inactive. Small amt of 6-aminopenicillanic acid (6-APA) have also been found in urine of patients receiving penicillin V. In addition, the drug appears to be hydroxylated to a small extent to one or more microbiologically active metabolites which are also excreted in urine.

Wikipedia

Phenoxymethylpenicillin

Drug Warnings

The most important biological effect of penicillin, unrelated to hypersensitivity or to "toxic" reaction, is alteration of bacterial flora in areas of the body to which it gains access. Regardless of the route by which the drug is administered, but most strikingly when it is given by mouth, penicillin changes the composition of the microflora by eliminating sensitive microorganisms. ... In some persons ... suprainfection results from the changes in flora. /Penicillin/
Fever and even vascular collapse and death may follow the use of penicillin in syphilis. This is one manifestation of the Jarisch-Herxheimer reaction. It is thought to be due to hypersensitivity to antigens released during rapid and massive lysis of spirochetes. /Penicillin/
Contraceptive failure and pregnancies attributed to the concurrent use of penicillins ... have been reported on a number of occasions. ... Mechanism /is/ not understood. It has been observed that ampicillin given to women in latter wk of pregnancy decreases urinary oestriol levels ... & phenoxymethylpenicillin behaves in a similar way ...
Individual with phenylketonuria (ie, homozygous genetic deficiency of phenylalanine hydroxylase) and other individuals who must restrict their intake of phenylalanine should be warned that Warner Chilcott's penicillin V potassium powder for oral soln contains aspartame ... which is metabolized in the GI tract to phenylalanine following oral administration.
For more Drug Warnings (Complete) data for PENICILLIN V (16 total), please visit the HSDB record page.

Biological Half Life

Upon oral administration, the half-life is about 30 minutes. It can last up to 4 hours in patients with renal impairment.
The serum half-life of penicillin V in adults with normal renal function is reportedly 0.5 hr.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

Natural penicillins are produced by fermentation of mutant strains of Penicillium chrysogenum. ... Penicillin ... V /is/ produced by adding ... phenoxyacetic acid ... to the culture media.
Obtained by adding 2-phenoxyethanol to the Penicillium culture using yeast autolyzate as source of nitrogen.

General Manufacturing Information

Grade: NF
Although potency of penicillin V ... is generally expressed in terms of the weight of penicillin V, potency of the drugs may be expressed in terms of USP penicillin V units. For labeling purposes, each mg of penicillin V contained in penicillin V ... prepn is considered equivalent to 1695 penicillin V units.
The problem of antibiotic contamination of milk requires that the dairy operator, veterinarian, and milk processor be aware of the sensitizing ability of penicillin and the importance of adherence to drug withdrawal times. /Penicillins/

Storage Conditions

Commercially available penicillin V ... tablets and powders for oral suspension or solution should be stored in tight containers at 15-30 °C.

Interactions

Oral neomycin has been shown to decrease the absorption of penicillin V ... .
Since penicillin acts by inhibiting cell wall synthesis, agents which inhibit protein synthesis (eg, chloramphenicol) could ... mask the bactericidal effect of penicillin. /Penicillin/
Since penicillin acts by inhibiting cell wall synthesis, agents which inhibit protein synthesis (eg, erythromycin) could ... mask the bactericidal effect of penicillin. ... Clinical evidence exists for erythromycin-penicillin antagonism in patients with group A hemolytic streptococcal pharyngitis. ... The possibility of antagonism exists, but it has not been sufficiently documented in clinical studies. /Penicillin/
Tetracyclines ... may interfere with a bactericidal agent such as penicillin. /Penicillin/
For more Interactions (Complete) data for PENICILLIN V (16 total), please visit the HSDB record page.

Stability Shelf Life

Stable in air up to 37 °C; relatively stable to acid.
Following reconstitution, penicillin V potassium oral soln should be refrigerated @ 2-8 °C, and any unused soln should be discarded after 14 days. /Penicillin V potassium/
Penicillins are generally inactivated in the presence of heat, alkaline or acid pH, oxidizing agents, alcohols, glycols, and metal ions such as copper, mercury, or zinc. In currently available penicillins, cleavage at any point in the penicillin nucleus, including the beta-lactam ring, results in complete loss of antibacterial activity. The major cause of inactivation of penicillins is hydrolysis of the beta-lactam ring. The course of hydrolysis and nature of the degradation products can vary and are generally influenced by pH. /Penicillins/
In the dry state, natural penicillins and their salts are generally stable for several yr @ room temp; however, the drugs deteriorate more rapidly @ higher temp. /Natural penicillins/
Solutions of penicillin begin to deteriorate upon standing a few days, even in the cold. /Penicillin V potassium/

Dates

Last modified: 12-20-2024
Authors unspecified: Inadvertent use of Bicillin C-R to treat syphilis infection--Los Angeles, California, 1999-2004. MMWR Morb Mortal Wkly Rep. 2005 Mar 11;54(9):217-9. [PMID:15758893]
Gruchalla RS, Pirmohamed M: Clinical practice. Antibiotic allergy. N Engl J Med. 2006 Feb 9;354(6):601-9. [PMID:16467547]
Skarpeid PL, Hoye S: Phenoxymethylpenicillin Versus Amoxicillin for Infections in Ambulatory Care: A Systematic Review. Antibiotics (Basel). 2018 Sep 4;7(3). pii: antibiotics7030081. doi: 10.3390/antibiotics7030081. [PMID:30181520]
Josefsson K, Bergan T: Pharmacokinetics of phenoxymethylpenicillin in volunteers. Chemotherapy. 1982;28(4):241-6. doi: 10.1159/000238084. [PMID:6811219]
Overbosch D, Mattie H, van Furth R: Comparative pharmacodynamics and clinical pharmacokinetics of phenoxymethylpenicillin and pheneticillin. Br J Clin Pharmacol. 1985 May;19(5):657-68. doi: 10.1111/j.1365-2125.1985.tb02693.x. [PMID:3924086]
Llor C, Arranz J, Morros R, Garcia-Sangenis A, Pera H, Llobera J, Guillen-Sola M, Carandell E, Ortega J, Hernandez S, Miravitlles M: Efficacy of high doses of oral penicillin versus amoxicillin in the treatment of adults with non-severe pneumonia attended in the community: study protocol for a randomised controlled trial. BMC Fam Pract. 2013 Apr 17;14:50. doi: 10.1186/1471-2296-14-50. [PMID:23594463]
Phenoxymethylpenicillin (Penicillin V) Monograph - Government of Western Australia Child and Adolescents Health Service
Phenoxymethyl Penicillin 250mg/5ml Oral Solution Sugar Free (syringe) - eMC
phenoxymethylpenicillin (penicillin v) - King Edward Memorial Hospital
Penicillin V potassium - GLOWM

Explore Compound Types